molecular formula C10H10O2 B067822 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 193819-51-1

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B067822
CAS No.: 193819-51-1
M. Wt: 162.18 g/mol
InChI Key: DFJWZRFJYGQPEA-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features a fused bicyclic indanone scaffold substituted with a hydroxymethyl group at the 6-position, presenting two distinct and reactive functional handles: the ketone carbonyl and the primary alcohol. This bifunctional nature makes it a privileged building block for the synthesis of more complex, functionalized indane derivatives. Its primary research value lies in its application as a precursor for the development of novel pharmaceutical candidates, particularly in the exploration of enzyme inhibitors and receptor modulators where the rigid, planar indane core can mimic specific pharmacophores. Researchers utilize this compound to construct diverse heterocyclic systems, such as through reactions of the carbonyl group to form imines or hydrazones, or via functionalization of the hydroxymethyl group to create esters, ethers, or amine linkages. Furthermore, its structure is of significant interest in material science for the synthesis of organic ligands and novel conjugated molecules for electronic applications. The mechanism of action for derivatives stemming from this synthon is highly target-dependent but often involves interactions with central nervous system targets, inflammatory pathways, or metabolic enzymes, making it a critical starting point in hit-to-lead optimization campaigns. This high-purity material is intended to accelerate discovery efforts in these cutting-edge fields.

Properties

IUPAC Name

6-(hydroxymethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWZRFJYGQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610949
Record name 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193819-51-1
Record name 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug development. Its substituted indanone core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory agents and potential therapeutics for neurodegenerative diseases like Alzheimer's.[1][2][3] The presence of a reactive hydroxymethyl group at the 6-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide offers a comprehensive overview of the synthetic strategies for preparing this key intermediate, detailing a reliable experimental protocol and discussing the critical parameters for successful synthesis.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the selective introduction of the hydroxymethyl group onto the indanone framework. The most common and practical approaches involve either the reduction of a corresponding carboxylic acid or ester derivative at the 6-position, or the functionalization of a pre-existing indanone core.

A prevalent strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid derivative.[4][5] This powerful cyclization method is widely used for the construction of the indanone ring system.[6][7] Subsequent modification of a substituent at the 6-position, typically a carboxyl group, to the desired hydroxymethyl group completes the synthesis.

An alternative conceptual approach would be to start with a commercially available substituted indanone and introduce the hydroxymethyl functionality. However, direct hydroxymethylation of the aromatic ring of an indanone can be challenging due to regioselectivity issues. Therefore, the more controlled approach of building the indanone ring with the desired precursor functionality already in place is generally favored for its reliability and predictability.

Below is a diagram illustrating a common and effective synthetic pathway.

Synthesis_Pathway cluster_0 Synthetic Route Start 3-(4-(Methoxycarbonyl)phenyl)propanoic acid Step1 Intramolecular Friedel-Crafts Acylation (e.g., PPA or SOCl2/AlCl3) Start->Step1 Cyclization Intermediate1 Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate Step1->Intermediate1 Step2 Reduction of Ester (e.g., LiAlH4 or NaBH4/LiCl) Intermediate1->Step2 Selective Reduction Product This compound Step2->Product

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 3-(4-(methoxycarbonyl)phenyl)propanoic acid. This method is chosen for its robustness and the commercial availability of the starting material.

Step 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate

Causality: This step employs an intramolecular Friedel-Crafts acylation to construct the five-membered ring of the indanone core. The use of thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Polyphosphoric acid (PPA) is another effective reagent for this type of cyclization.[6]

Protocol:

  • To a solution of 3-(4-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure. The crude acid chloride is then redissolved in anhydrous DCM.

  • This solution is added dropwise to a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate as a solid.

Step 2: Synthesis of this compound

Causality: This step involves the selective reduction of the ester group to a primary alcohol without affecting the ketone functionality. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, a milder system like sodium borohydride in the presence of a Lewis acid such as lithium chloride can also be employed for this selective reduction.

Protocol:

  • To a stirred suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) at 0 °C under a nitrogen atmosphere, add a solution of methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

  • The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[8][9][10][11]

Characterization and Data

The final product and intermediate should be thoroughly characterized to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightAppearanceExpected ¹H NMR signals (indicative)
Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylateC₁₁H₁₀O₃190.19White to off-white solidδ 8.0-8.2 (d, 1H), 7.8-8.0 (s, 1H), 7.5-7.7 (d, 1H), 3.9 (s, 3H), 3.1-3.3 (t, 2H), 2.7-2.9 (t, 2H)
This compoundC₁₀H₁₀O₂162.19White to pale yellow solidδ 7.6-7.8 (d, 1H), 7.4-7.6 (s, 1H), 7.3-7.5 (d, 1H), 4.7 (s, 2H), 3.0-3.2 (t, 2H), 2.6-2.8 (t, 2H), ~2.0 (br s, 1H, -OH)

Note: NMR chemical shifts (δ) are given in ppm and are approximate. The actual values may vary depending on the solvent and other experimental conditions.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum chloride is a corrosive solid that reacts exothermically with water. It should be handled in a dry environment.

  • Lithium aluminium hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried before use.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and working in a well-ventilated area.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through established organic chemistry methodologies. The outlined protocol, centered around a Friedel-Crafts acylation followed by a selective reduction, provides a clear and efficient route to this important synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of the final product makes it a valuable asset for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Institutes of Health. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega. [Link]

  • Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate. [Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]

  • The Synthesis of Derivatives of 1-Indanone and Indenone. ACS Publications. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PubMed Central. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • 1-Indanone oxime. Organic Syntheses. [Link]

  • An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]

  • 6-Hydroxy-1-indanone. Chemdad. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health. [Link]

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. PubChem. [Link]

  • 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. MDPI. [Link]

Sources

An In-Depth Technical Guide to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. As a functionalized indanone derivative, this compound represents a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive ketone and a primary alcohol, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This document aims to serve as a foundational resource for researchers, offering insights into its handling, synthesis, and strategic use in various scientific endeavors.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The therapeutic potential of indanone derivatives is highlighted by the success of drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][3] The indanone core is also found in compounds with anticancer, antimicrobial, and antiviral activities.[1][4]

This compound (also known as 6-hydroxymethyl-1-indanone) is a particularly interesting derivative. The presence of a hydroxymethyl group on the aromatic ring introduces a key functional handle for further chemical elaboration, enhancing the synthetic versatility of the indanone core. This guide will delve into the known characteristics of this compound and explore its potential in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not available in the public domain, the computed properties provide a useful starting point for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.19 g/mol
CAS Number 193819-51-1[5]
Appearance Solid
Purity Typically ≥97%[6]
Storage Sealed in a dry environment at room temperature
InChI 1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2[5]
SMILES O=C1CC2=C(C=C1)C=C(CO)C=C2[6]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons of the hydroxymethyl group, and the two methylene groups of the five-membered ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the carbons of the aromatic ring (both substituted and unsubstituted), the benzylic carbon of the hydroxymethyl group, and the two aliphatic carbons of the indanone ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1710 cm⁻¹. A broad absorption corresponding to the O-H stretch of the alcohol group would be expected around 3200-3500 cm⁻¹. C-H stretching and bending vibrations for both aromatic and aliphatic protons will also be present.[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of water from the alcohol and cleavage of the five-membered ring.

Synthesis and Manufacturing

The synthesis of 1-indanone derivatives is well-established, with the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids being a common and effective method.[4] A plausible synthetic route to this compound is outlined below. This proposed protocol is based on established chemical principles for similar transformations.

Proposed Synthetic Protocol

This synthesis would likely begin with a commercially available starting material such as 4-methylphenylacetic acid, which can be elaborated to the required 3-(4-(hydroxymethyl)phenyl)propanoic acid precursor.

Workflow for the Synthesis of this compound

G start Commercially Available Starting Material (e.g., 3-(p-tolyl)propanoic acid) step1 Side-chain Functionalization (e.g., Bromination) start->step1 NBS, Initiator step2 Hydrolysis to Alcohol step1->step2 H₂O, Base step3 Intramolecular Friedel-Crafts Acylation step2->step3 Polyphosphoric Acid or other Lewis Acid product 6-(hydroxymethyl)-2,3-dihydro- 1H-inden-1-one step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 3-(4-(bromomethyl)phenyl)propanoic acid: 3-(p-tolyl)propanoic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride. The reaction mixture is heated under reflux until the starting material is consumed. The product is then isolated by filtration and purified by recrystallization.

  • Synthesis of 3-(4-(hydroxymethyl)phenyl)propanoic acid: The benzylic bromide from the previous step is hydrolyzed to the corresponding alcohol. This can be achieved by reacting it with an aqueous base, such as sodium carbonate, in a solvent mixture like THF/water. After the reaction is complete, the mixture is acidified to protonate the carboxylic acid, and the product is extracted and purified.

  • Intramolecular Friedel-Crafts Acylation: The 3-(4-(hydroxymethyl)phenyl)propanoic acid is cyclized to form the 1-indanone ring. A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride, is used. The reaction is typically heated to drive the cyclization. After completion, the reaction is quenched by pouring it onto ice, and the product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three main functional components: the ketone, the benzylic alcohol, and the aromatic ring. This trifecta of reactivity makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.

Reactions at the Ketone
  • Reduction: The ketone can be selectively reduced to the corresponding alcohol, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride.

  • Condensation Reactions: The α-methylene group adjacent to the ketone can undergo aldol-type condensation reactions with aldehydes to form 2-arylidene-1-indanone derivatives.[8] These compounds are themselves of interest for their biological activities.

  • Beckmann Rearrangement: The ketone can be converted to its oxime, which can then undergo a Beckmann-like rearrangement to yield lactams.[9]

Reactions at the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).

  • Esterification and Etherification: The alcohol can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides, respectively. This allows for the introduction of a wide variety of functional groups.

Reactions on the Aromatic Ring

While the aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing ketone, reactions such as nitration or halogenation may be possible under forcing conditions, although regioselectivity could be an issue.

Potential Derivatization Pathways

G cluster_ketone Ketone Reactions cluster_alcohol Alcohol Reactions start 6-(hydroxymethyl)-2,3-dihydro- 1H-inden-1-one ketone_reduction Reduction (e.g., NaBH₄) start->ketone_reduction ketone_condensation Aldol Condensation (e.g., ArCHO, base) start->ketone_condensation alcohol_oxidation Oxidation (e.g., PCC) start->alcohol_oxidation alcohol_esterification Esterification (e.g., Ac₂O) start->alcohol_esterification product_diol Indane-1,6-diol Derivative ketone_reduction->product_diol product_arylidene 2-Arylidene-1-indanone Derivative ketone_condensation->product_arylidene product_aldehyde 6-Formyl-1-indanone Derivative alcohol_oxidation->product_aldehyde product_ester 6-(Acetoxymethyl)-1-indanone Derivative alcohol_esterification->product_ester

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Research and Development

The 1-indanone scaffold is a cornerstone in the development of new therapeutic agents.[1][2] The presence of the hydroxymethyl group in this compound provides a crucial point of attachment or modification for tuning the pharmacological properties of the molecule.

Medicinal Chemistry
  • Neurodegenerative Diseases: Indanone derivatives are known to exhibit neuroprotective effects and can act as inhibitors of enzymes like acetylcholinesterase and monoamine oxidases, which are implicated in diseases such as Alzheimer's and Parkinson's.[3] The hydroxymethyl group can be used to improve solubility, modulate lipophilicity, or to link the indanone core to other pharmacophores to create multi-target ligands.

  • Oncology: Certain 1-indanone derivatives have shown promise as anticancer agents.[4] The hydroxymethyl group can be used to attach cytotoxic moieties or to develop prodrugs that are activated within the tumor microenvironment.

  • Infectious Diseases: The indanone scaffold has been explored for the development of antiviral and antibacterial agents.[4] The hydroxymethyl group can be functionalized to enhance interactions with viral or bacterial enzymes.

Materials Science

The rigid structure and functional handles of this compound also make it a candidate for applications in materials science. For example, it could be incorporated into polymers to modify their properties or used as a building block for the synthesis of novel dyes or liquid crystals.

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its combination of a rigid indanone core and a reactive hydroxymethyl group provides a platform for the synthesis of a diverse array of complex molecules. This technical guide has summarized the available information on its properties, synthesis, and reactivity, and has highlighted its potential applications. It is hoped that this document will serve as a useful resource for scientists and researchers, stimulating further investigation into the chemistry and utility of this promising compound.

References

  • Al-Ghorbani, M., et al. (2021).
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  • Ghosh, A., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365-33402.
  • Ghosh, A., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace.
  • Lou, T., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
  • Książek, M., & Albrecht, Ł. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1147-1183.
  • PubChem. (n.d.). 6-Hydroxy-1-indanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

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  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 433-447.
  • Stocker, J. W., et al. (2015). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 119(29), 9061-9074.
  • Abdelhaq, A., et al. (2018). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 8(60), 34339-34354.
  • PubChem. (n.d.). 6-Methyl-1-indanone. Retrieved from [Link]

  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.
  • Ribeiro da Silva, M. A., et al. (2021). Energetic and Structural Studies of Two Biomass-Derived Compounds: 6- and 7-hydroxy-1-indanones. Molecules, 26(11), 3326.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. The indanone scaffold is a core structure in various biologically active molecules and serves as a valuable building block in organic synthesis.[1] Accurate structural elucidation is paramount for its use in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[2][3] NMR provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a magnetic field.[2][4][5]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering predictive data, explaining the underlying scientific principles, and detailing a robust experimental protocol for data acquisition.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecule's structure is the first step in predicting its NMR spectrum. This compound possesses a bicyclic indanone core with a hydroxymethyl substituent on the aromatic ring.

Chemical Structure:

  • Formula: C₁₀H₁₀O₂[6]

  • Core: A fused ring system consisting of a benzene ring and a cyclopentanone ring.

  • Substituents: A carbonyl group (C=O) at position 1, and a hydroxymethyl group (-CH₂OH) at position 6 of the indanone framework.

Symmetry Considerations: The molecule is asymmetric. Consequently, all ten carbon atoms are chemically non-equivalent and will produce ten distinct signals in the ¹³C NMR spectrum. Similarly, all protons on the aromatic and aliphatic rings are in unique chemical environments and will give rise to separate signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on established chemical shift ranges for similar structural motifs and the expected spin-spin coupling patterns.[7] The electron-withdrawing carbonyl group and the hydroxymethyl substituent significantly influence the chemical shifts of the nearby protons.

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// Atom nodes C1 [label="C1(=O)", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C3a [label="C3a", pos="0,0!"]; C4 [label="C4", pos="1.2,-0.75!"]; C5 [label="C5", pos="2.4,0!"]; C6 [label="C6", pos="2.4,1.5!"]; C7 [label="C7", pos="1.2,2.25!"]; C7a [label="C7a", pos="0,2.25!"]; C8 [label="CH2OH", pos="3.6,1.5!"];

// Hydrogen nodes H2a [label="H", pos="-2.0,1.1!"]; H2b [label="H", pos="-1.7,0.2!"]; H3a [label="H", pos="-2.0,-0.4!"]; H3b [label="H", pos="-1.7,-1.3!"]; H4 [label="H", pos="1.2,-1.5!"]; H5 [label="H", pos="3.2,0!"]; H7 [label="H", pos="1.2,3.0!"]; H_CH2a [label="H", pos="4.1,2.1!"]; H_CH2b [label="H", pos="4.1,0.9!"]; H_OH [label="OH", pos="4.6,1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C1; C3a -- C7a; C6 -- C8;

// H bonds C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C4 -- H4; C5 -- H5; C7 -- H7; C8 -- H_CH2a; C8 -- H_CH2b; C8 -- H_OH [style=dashed];

// Labels for protons label_H2 [label="H-2", pos="-2.5,0.75!", fontcolor="#EA4335"]; label_H3 [label="H-3", pos="-2.5,-0.75!", fontcolor="#4285F4"]; label_H4 [label="H-4", pos="0.8,-1.8!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="3.6,-0.3!", fontcolor="#FBBC05"]; label_H7 [label="H-7", pos="0.8,3.3!", fontcolor="#EA4335"]; label_H_CH2 [label="H-8", pos="4.6,2.4!", fontcolor="#4285F4"]; label_H_OH [label="H-OH", pos="5.2,1.2!", fontcolor="#34A853"]; } } Caption: Molecular structure and proton assignments for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-77.65 - 7.75d (J ≈ 8.0 Hz)1HLocated ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding. Coupled to H-5.
H-57.45 - 7.55d (J ≈ 8.0 Hz)1HAromatic proton coupled to H-7.
H-47.35 - 7.45s1HAromatic proton with no adjacent proton for coupling, appearing as a singlet.
-CH₂OH (H-8)4.60 - 4.70s2HBenzylic protons adjacent to an oxygen atom are deshielded. Appears as a singlet as coupling to the -OH proton is often not observed.[8]
-OHVariable (e.g., 2.0-4.0)br s1HChemical shift is concentration and solvent dependent. Often appears as a broad singlet.
H-33.05 - 3.15t (J ≈ 6.0 Hz)2HMethylene protons adjacent to the aromatic ring. Coupled to the H-2 protons.
H-22.65 - 2.75t (J ≈ 6.0 Hz)2HMethylene protons alpha to the carbonyl group. Coupled to the H-3 protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten inequivalent carbon atoms. The chemical shifts are predicted based on the carbon type (sp², sp³) and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)205 - 208Carbonyl carbon, highly deshielded.[9]
C-7a153 - 156Aromatic quaternary carbon adjacent to the carbonyl group.
C-3a138 - 141Aromatic quaternary carbon.
C-6142 - 145Aromatic carbon bearing the hydroxymethyl group.
C-5127 - 130Aromatic CH carbon.
C-4124 - 127Aromatic CH carbon.
C-7128 - 131Aromatic CH carbon ortho to the carbonyl.
-CH₂OH (C-8)64 - 66Benzylic carbon attached to oxygen.
C-336 - 38Aliphatic methylene carbon adjacent to the aromatic ring.
C-225 - 28Aliphatic methylene carbon alpha to the carbonyl group.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and well-controlled experimental procedure. This protocol outlines the necessary steps from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing a Weigh ~10-20 mg of Sample b Choose Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) a->b c Dissolve Sample in ~0.6-0.7 mL of Solvent b->c d Transfer to a Clean, Dry 5 mm NMR Tube c->d e Insert Sample and Lock on Deuterium Signal d->e f Shim Magnetic Field for Homogeneity e->f g Tune and Match Probe for ¹H and ¹³C Frequencies f->g h Acquire ¹H Spectrum (e.g., 16-32 scans) g->h i Acquire ¹³C Spectrum (e.g., 1024+ scans) g->i j Fourier Transform h->j i->j k Phase Correction j->k l Baseline Correction k->l m Integration (¹H) and Peak Picking l->m n Reference to TMS (0 ppm) m->n

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: The choice of a deuterated solvent is critical.[10][11] Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[12][13] For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable. The solvent's residual peak should not overlap with signals of interest.[11]

    • Procedure: Accurately weigh 10-20 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring the solution to a 5 mm NMR tube.[14]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This ensures the stability of the magnetic field during the experiment.[11]

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp lines and high resolution.[15]

    • Tuning and Matching: Tune the NMR probe to the correct frequencies for ¹H and ¹³C and match the impedance to maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is used to simplify the spectrum to singlets and improve sensitivity.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.[16]

    • Correction and Referencing: Apply phase and baseline corrections to the spectrum to ensure accurate peak shapes and integrals. Calibrate the chemical shift axis by setting the internal standard Tetramethylsilane (TMS) or the residual solvent peak to its known value (0.00 ppm for TMS).[17]

    • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift and multiplicity of each signal for structural assignment.

Data Interpretation and Validation

The definitive assignment of NMR signals is a process of correlating the experimental data with the predicted spectrum. For a molecule of this complexity, one-dimensional spectra are often sufficient, but 2D NMR techniques provide an irrefutable, self-validating system for confirming assignments.

  • COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that reveals which protons are spin-coupled to each other. For instance, a cross-peak between the signals at ~3.1 ppm and ~2.7 ppm would confirm the coupling between the H-3 and H-2 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. This is the most powerful tool for assigning carbon signals by linking them to their attached, and usually already assigned, protons. For example, the proton signal at ~4.65 ppm would show a correlation to the carbon signal at ~65 ppm, definitively assigning this pair to the -CH₂OH group.

By systematically applying these principles and experimental techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
  • How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry.
  • NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes.
  • Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA.
  • NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). Slideshare.
  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.). Wiley.
  • NMR Assignments for 2-Ethyl-Indanone. (n.d.). University of Utah.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
  • NMR Solvents. (n.d.). Merck Millipore.
  • NMR Acquisition Procedure. (n.d.). Studylib.
  • NMR Data Processing. (n.d.). Wiley Online Library.
  • SOP data acquisition. (n.d.). R-NMR.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • NMR Chart. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
  • Benzyl alcohol(100-51-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR spectra were recorded on a Bruker Avance-III (500 MHz) spectrometer. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.

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A Predictive Guide to the Mass Spectrometry of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications as an intermediate in organic synthesis and drug development.[1] Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation and purity assessment of such novel compounds. This guide provides a predictive, in-depth analysis of the expected mass spectrometric behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.

As no empirical mass spectral data for this specific molecule is readily available in public databases like the NIST Chemistry WebBook[2][3], this document is built upon foundational principles of mass spectrometry and predictive fragmentation patterns derived from analogous structures, namely 1-indanone and benzyl alcohol. The objective is to provide researchers with a robust theoretical framework to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Properties
  • Chemical Formula: C₁₀H₁₀O₂[4]

  • Molecular Weight: 162.18 g/mol [4]

  • Core Structure: A bicyclic aromatic ketone composed of a benzene ring fused to a cyclopentanone ring, with a hydroxymethyl substituent on the aromatic ring.

Part 1: Predicted Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy, "hard" ionization technique that induces extensive fragmentation.[5] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M⁺•).[6]

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless inlet at 250°C.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Rationale: This protocol is designed to ensure efficient volatilization and separation of the analyte, leading to sharp chromatographic peaks and reproducible mass spectra. The 70 eV ionization energy is a standard that allows for comparison with established spectral libraries.[6]

Predicted EI Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 162) is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The initial ionization is most likely to occur on the lone pair electrons of the carbonyl oxygen or the hydroxyl oxygen, as these are the highest energy electrons in the molecule.[6]

The proposed fragmentation pathways are visualized below:

G M M⁺• (m/z 162) This compound F1 m/z 134 [M - CO]⁺• M->F1 - CO F2 m/z 131 [M - CH₂OH]⁺ M->F2 - •CH₂OH F3 m/z 145 [M - OH]⁺ M->F3 - •OH F4 m/z 144 [M - H₂O]⁺• M->F4 - H₂O F5 m/z 103 [m/z 131 - CO]⁺ F2->F5 - CO F6 m/z 116 [m/z 144 - CO]⁺• F4->F6 - CO F7 m/z 115 [m/z 144 - CHO]⁺ or [m/z 131 - O]⁺ F4->F7 - •CHO

Caption: Predicted EI fragmentation pathways for this compound.

Interpretation of Key Fragments

The following table summarizes the most probable high-mass fragments. These predictions are based on established fragmentation mechanisms for ketones and benzyl alcohols.[7][8]

m/zProposed Structure/FormulaFragmentation PathwayRationale and Authoritative Support
162 [C₁₀H₁₀O₂]⁺•Molecular Ion (M⁺•) The parent ion of the molecule. Its presence confirms the molecular weight.
145 [C₁₀H₉O]⁺M⁺• → [M - •OH]⁺Loss of a hydroxyl radical (•OH), a common fragmentation for benzyl alcohols.[8]
144 [C₁₀H₈O]⁺•M⁺• → [M - H₂O]⁺•Neutral loss of water, a favorable process for alcohols, often involving rearrangement.
134 [C₉H₁₀O]⁺•M⁺• → [M - CO]⁺•Loss of carbon monoxide, a characteristic fragmentation of cyclic ketones like 1-indanone.[9][10] The base peak for 1-indanone is often m/z 104 after loss of ethylene, but the initial CO loss is significant.
131 [C₉H₇O]⁺M⁺• → [M - •CH₂OH]⁺Alpha-cleavage resulting in the loss of the hydroxymethyl radical. This is analogous to the loss of an alkyl group adjacent to a carbonyl.[7]
116 [C₉H₈]⁺•[m/z 144] → [m/z 144 - CO]⁺•Subsequent loss of CO from the m/z 144 fragment.
115 [C₉H₇]⁺[m/z 144] → [m/z 144 - •CHO]⁺Loss of a formyl radical (•CHO) from the dehydrated molecular ion.
103 [C₈H₇]⁺[m/z 131] → [m/z 131 - CO]⁺Loss of CO from the m/z 131 fragment, leading to a stable aromatic cation.

Part 2: Predicted Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions with minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[11][12] It is typically coupled with liquid chromatography (LC) and allows for tandem mass spectrometry (MS/MS) experiments, which provide controlled fragmentation for structural elucidation.[13][14]

Proposed Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of water and methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI).

    • Ion Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 300°C.

    • MS1 Scan: m/z 100-400 to identify precursor ions.

    • MS2 (CID): Select the primary precursor ion (e.g., [M+H]⁺ at m/z 163.07) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

Rationale: This protocol is standard for the analysis of small polar organic molecules. The use of formic acid promotes protonation for positive ion mode detection ([M+H]⁺).[13] Tandem MS (MS/MS) allows for the isolation of the protonated molecule and its controlled fragmentation to yield structurally significant product ions.[15]

Predicted ESI-MS and MS/MS Behavior
Full Scan (MS1) Analysis

In the full scan ESI-MS spectrum, the primary ions expected are:

  • Positive Ion Mode:

    • [M+H]⁺ at m/z 163.07: The protonated molecule. This will likely be the base peak.

    • [M+Na]⁺ at m/z 185.05: A sodium adduct, commonly observed in ESI.

    • [2M+H]⁺ at m/z 325.13: A protonated dimer, possible at higher concentrations.

  • Negative Ion Mode:

    • [M-H]⁻ at m/z 161.06: The deprotonated molecule, formed by the loss of the acidic hydroxyl proton.

Tandem MS (MS/MS) of the [M+H]⁺ Precursor Ion

Collision-Induced Dissociation (CID) of the protonated molecule (m/z 163) will induce fragmentation, primarily through the loss of stable neutral molecules. The fragmentation of these even-electron ions follows different rules than the radical-driven fragmentation in EI-MS.[16]

G M_H [M+H]⁺ (m/z 163) Protonated Molecule F1_H m/z 145 [M+H - H₂O]⁺ M_H->F1_H - H₂O F2_H m/z 135 [M+H - CO]⁺ M_H->F2_H - CO F3_H m/z 117 [m/z 145 - CO]⁺ F1_H->F3_H - CO

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Interpretation of Key Product Ions
Precursor m/zProduct m/zNeutral LossProposed Structure/FormulaRationale
163.07145.06 H₂O (18.01 Da)[C₁₀H₉O]⁺The most facile fragmentation is expected to be the loss of water from the protonated molecule. This is a very common loss for protonated alcohols in CID.
163.07135.08 CO (28.01 Da)[C₉H₁₁O]⁺Loss of carbon monoxide from the protonated indanone ring structure.
145.06117.07 CO (28.01 Da)[C₉H₉]⁺Subsequent loss of carbon monoxide from the m/z 145 product ion, indicating the presence of the carbonyl group in the precursor structure.

Conclusion

This guide presents a predictive framework for the mass spectrometric analysis of this compound. Under Electron Ionization, a complex fragmentation pattern is anticipated, characterized by the loss of CO, •OH, H₂O, and •CH₂OH from the molecular ion at m/z 162. Under Electrospray Ionization, the molecule is expected to readily form a protonated molecule [M+H]⁺ at m/z 163. Tandem mass spectrometry of this precursor will likely yield primary product ions corresponding to the neutral loss of water (m/z 145) and carbon monoxide (m/z 135).

These predictions, grounded in the established fragmentation patterns of analogous structures and fundamental mass spectrometry principles, provide a robust starting point for researchers. Experimental data should be used to confirm, refute, or refine these proposed pathways, ultimately leading to an unambiguous structural confirmation of the molecule.

References

  • American Society for Mass Spectrometry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Linstrom, P.J.; Mallard, W.G. (Eds.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook Documentation. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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  • PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link]

  • Brainly.in. Benzyl alcohol mass spectrum fragmentation. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Kind, T., Fiehn, O. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link]

  • PubChem. This compound. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • National Institute of Standards and Technology. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • PubChem. 1-Indanone. [Link]

  • Izon Science. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • SpectraBase. 1-Indanone - Mass Spectrum (GC). [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Chemical Society reviews, 42(12), 5392-5409. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 6-Methyl-2,3-dihydro-1H-inden-1-ol. [Link]

  • Wikipedia. 1-Indanone. [Link]

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Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the putative mechanism of action of the novel compound, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. While direct experimental evidence for this specific molecule is emerging, this document synthesizes the wealth of knowledge surrounding the broader class of 1-indanone derivatives to construct a scientifically grounded hypothesis of its biological activity. By examining the structure-activity relationships and established mechanisms of its analogs, we can illuminate the most probable therapeutic pathways this compound may modulate.

Introduction: The Promise of the 1-Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent pharmacological activities.[1][2] From neuroprotective agents to anti-inflammatory and anticancer therapeutics, the versatility of the 1-indanone structure allows for fine-tuning of its biological effects through targeted substitutions.[1][3] The subject of this guide, this compound, features a key hydroxymethyl group at the 6-position, a substitution that, based on extensive research into its analogs, likely plays a pivotal role in its mechanism of action.

Postulated Mechanisms of Action: A Multi-Targeted Approach

Based on the established activities of structurally related 1-indanone derivatives, this compound is hypothesized to exert its effects through a multi-targeted mechanism, primarily impacting neurodegenerative and inflammatory pathways.

Neuroprotection: A Beacon of Hope in Neurodegenerative Diseases

The 1-indanone scaffold is a cornerstone in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][5] The potential neuroprotective mechanisms of this compound are likely multifaceted:

  • Cholinesterase Inhibition: A prominent mechanism of action for many 1-indanone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][7] By inhibiting these enzymes, the compound would increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive decline associated with Alzheimer's disease. The hydroxymethyl substituent may play a crucial role in binding to the active site of these enzymes.

  • Modulation of Amyloid-β Aggregation: Several 1-indanone derivatives have been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic plaques, a pathological hallmark of Alzheimer's disease.[6] It is plausible that this compound could interfere with this process, potentially through hydrogen bonding interactions mediated by the hydroxymethyl group.

  • α-Synuclein Fibril Binding: In the context of Parkinson's disease, the aggregation of α-synuclein protein into Lewy bodies is a key pathological event. Certain 1-indanone derivatives have demonstrated the ability to bind to α-synuclein fibrils, suggesting a potential to interfere with their formation and propagation.[8]

G cluster_0 Neurodegenerative Disease Pathogenesis ACh_depletion Acetylcholine Depletion Cognitive_Decline Cognitive Decline ACh_depletion->Cognitive_Decline Abeta_aggregation Amyloid-β Aggregation Neuronal_Cell_Death Neuronal Cell Death Abeta_aggregation->Neuronal_Cell_Death alpha_syn_aggregation α-Synuclein Aggregation alpha_syn_aggregation->Neuronal_Cell_Death Compound 6-(hydroxymethyl)-2,3-dihydro- 1H-inden-1-one Compound->Abeta_aggregation Inhibits Compound->alpha_syn_aggregation Binds to/Inhibits AChE_BuChE AChE/BuChE Compound->AChE_BuChE Inhibits AChE_BuChE->ACh_depletion Causes

Caption: Postulated neuroprotective mechanisms of this compound.

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Arylidene indanones, a closely related class of compounds, have demonstrated significant anti-inflammatory properties.[9] The proposed anti-inflammatory mechanism for this compound likely involves the modulation of key inflammatory signaling pathways:

  • Inhibition of Pro-inflammatory Mediators: Studies on analogous compounds suggest an ability to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] These are critical enzymes in the inflammatory response.

  • Modulation of the NF-κB Signaling Pathway: A central pathway in inflammation is the Toll-like receptor 4 (TLR4)/JNK/NF-κB signaling cascade. It is hypothesized that this compound could interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[10] The presence of a hydroxyl group at the 6-position has been shown to be favorable for the anti-inflammatory activity of some 2-benzylidene-1-indanone derivatives.[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NF_kB NF-κB JNK->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Compound 6-(hydroxymethyl)-2,3-dihydro- 1H-inden-1-one Compound->JNK Inhibits Compound->NF_kB Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Experimental Validation: A Roadmap for Future Research

To definitively elucidate the mechanism of action of this compound, a series of targeted in vitro and in vivo experiments are required. The following protocols provide a robust framework for this investigation.

In Vitro Assay for Cholinesterase Inhibition

Objective: To determine the inhibitory potential of the compound against AChE and BuChE.

Methodology:

  • Enzyme Source: Recombinant human AChE and BuChE.

  • Substrate: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BuChE).

  • Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, DTNB, and the test compound. c. Initiate the reaction by adding the substrate. d. Measure the change in absorbance at 412 nm over time using a microplate reader. e. Calculate the percentage of inhibition and determine the IC50 value.

Parameter Description
Enzymes Recombinant human AChE, BuChE
Substrates Acetylthiocholine, Butyrylthiocholine
Detection DTNB (Ellman's Reagent)
Wavelength 412 nm
Output IC50 value (concentration for 50% inhibition)
Assay for Inhibition of Amyloid-β Aggregation

Objective: To assess the ability of the compound to prevent the formation of Aβ fibrils.

Methodology:

  • Peptide: Synthetic Aβ(1-42) peptide.

  • Fluorogenic Dye: Thioflavin T (ThT).

  • Procedure: a. Solubilize Aβ(1-42) peptide in a suitable buffer. b. Incubate the peptide with various concentrations of the test compound at 37°C with agitation. c. At specified time points, add Thioflavin T to aliquots of the incubation mixture. d. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). e. A decrease in fluorescence intensity in the presence of the compound indicates inhibition of aggregation.

Anti-Inflammatory Activity in Macrophage Cell Culture

Objective: To evaluate the effect of the compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure: a. Culture RAW 264.7 cells to ~80% confluency. b. Pre-treat the cells with different concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of nitric oxide (NO) using the Griess reagent. f. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. g. Perform Western blot analysis on cell lysates to determine the expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., p-JNK, p-NF-κB).

G cluster_0 In Vitro Validation cluster_1 In Vivo Models Enzyme_Assay Cholinesterase Inhibition Assay AD_Model Alzheimer's Disease Animal Model Enzyme_Assay->AD_Model Aggregation_Assay Aβ Aggregation Inhibition Assay Aggregation_Assay->AD_Model Cell_Culture_Assay Macrophage Anti-inflammatory Assay Inflammation_Model Inflammation Animal Model Cell_Culture_Assay->Inflammation_Model Compound 6-(hydroxymethyl)-2,3-dihydro- 1H-inden-1-one Compound->Enzyme_Assay Compound->Aggregation_Assay Compound->Cell_Culture_Assay

Caption: Experimental workflow for validating the proposed mechanisms of action.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available, the extensive body of research on the 1-indanone scaffold provides a strong foundation for postulating its mechanism of action. The evidence strongly suggests a multi-targeted approach with significant potential in the realms of neuroprotection and anti-inflammation. The presence of the 6-(hydroxymethyl) group is a key structural feature that likely enhances its therapeutic properties.

Future research should focus on the experimental validation of these hypothesized mechanisms through the assays outlined in this guide. Furthermore, comprehensive structure-activity relationship (SAR) studies, exploring variations of the substituent at the 6-position and other sites on the indanone ring, will be crucial for optimizing the potency and selectivity of this promising compound. The insights gained will be invaluable for the rational design of next-generation therapeutics based on the versatile 1-indanone scaffold.

References

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

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  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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The Emerging Potential of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the anti-Alzheimer's drug Donepezil.[1][2] This technical guide focuses on a specific, yet underexplored, subclass: 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one and its derivatives and analogs . We will delve into the synthetic pathways to access this core, explore potential derivatization strategies, and, by examining closely related analogs, project the therapeutic promise of this compound class. This guide aims to provide a comprehensive resource for researchers looking to innovate within the indanone space, particularly in the realms of neurodegenerative and inflammatory diseases.

The 1-Indanone Core: A Foundation of Therapeutic Success

The 1-indanone motif, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone, is a cornerstone in the development of therapeutic agents. Its rigid framework provides a well-defined orientation for pharmacophoric groups, enabling precise interactions with biological targets. The versatility of the 1-indanone core is demonstrated by its presence in a wide array of compounds with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[3][4] A significant milestone for this scaffold was the development of Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease, underscoring the potential of indanone derivatives in treating complex neurological disorders.[1]

Synthesis of the 6-(Hydroxymethyl)-1-Indanone Scaffold

The synthesis of the this compound core (a commercially available compound) can be approached through several established synthetic routes for 1-indanones, followed by functional group manipulation. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.

Proposed Synthetic Workflow:

G start p-(Methoxycarbonyl)phenylacetic acid step1 Malonic ester synthesis with formaldehyde start->step1 1. Diethyl malonate, NaOEt 2. HCHO step2 Hydrolysis and decarboxylation step1->step2 H3O+, Δ step3 Hydrogenation step2->step3 H2, Pd/C step4 Intramolecular Friedel-Crafts Acylation step3->step4 Polyphosphoric acid or SOCl2/AlCl3 step5 Reduction of the carboxylic acid step4->step5 LiAlH4 or BH3·THF end_node This compound step5->end_node

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):
  • Synthesis of 3-(p-methoxycarbonylphenyl)propanoic acid:

    • To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by p-(bromomethyl)benzoate.

    • Heat the reaction mixture to reflux.

    • After completion, the resulting product is hydrolyzed and decarboxylated using an acidic workup with heat to yield 3-(p-carboxyphenyl)propanoic acid.

    • The para-carboxyl group is then selectively esterified to the methyl ester.

  • Intramolecular Friedel-Crafts Acylation:

    • The 3-(p-methoxycarbonylphenyl)propanoic acid is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or converted to its acid chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃) to induce cyclization, affording methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate.

  • Reduction to this compound:

    • The methyl ester at the 6-position is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to yield the target molecule, this compound.

Derivatization Strategies for Lead Optimization

The 6-(hydroxymethyl) group offers a versatile handle for a variety of chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the lead compound.

Etherification:

The hydroxyl group can be readily converted to a wide range of ethers using the Williamson ether synthesis. This allows for the introduction of various alkyl and aryl groups, modulating lipophilicity and steric bulk.

Esterification:

Esterification of the hydroxymethyl group can be achieved by reacting it with various carboxylic acids, acid chlorides, or anhydrides. This introduces a diverse array of functional groups and can be used to develop prodrugs.

C-2 Position Modification (Aldol Condensation):

A common and highly effective modification of the 1-indanone core is the Claisen-Schmidt (aldol) condensation at the C-2 position with various aromatic aldehydes. This introduces a 2-benzylidene moiety, which has been shown to be crucial for the anti-inflammatory and neuroprotective activities of many indanone derivatives.[5]

G core 6-(Hydroxymethyl)-1-indanone ether 6-(Alkoxymethyl)-1-indanone Derivatives core->ether Williamson Ether Synthesis (R-X, Base) ester 6-(Acyloxymethyl)-1-indanone Derivatives core->ester Esterification (R-COOH, DCC or R-COCl) benzylidene 2-Benzylidene-6-(hydroxymethyl)-1-indanone Derivatives core->benzylidene Aldol Condensation (Ar-CHO, Base or Acid) G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines indanone 6-(Hydroxymethyl)-1-indanone Derivative indanone->mapk Inhibition indanone->nfkb Inhibition

Caption: Proposed anti-inflammatory mechanism of action for 6-(hydroxymethyl)-1-indanone derivatives.

Neuroprotective Effects and Potential in Alzheimer's Disease

The indanone scaffold is a well-established pharmacophore for targeting neurodegenerative diseases. [1]Derivatives of 1-indanone have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. [3]Furthermore, some indanone derivatives have been shown to inhibit the self-assembly of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. [3] The 6-position on the indanone ring appears to be important for these activities. Modifications at this position can influence the binding affinity to target enzymes and the ability to cross the blood-brain barrier.

Table 1: Biological Activities of Representative 1-Indanone Analogs

Compound ClassBiological TargetObserved ActivityReference
2-Benzylidene-6-hydroxy-1-indanonesPro-inflammatory Cytokines (TNF-α, IL-6)Inhibition of LPS-induced expression[5]
1-Indanone DerivativesAcetylcholinesterase (AChE)Potent inhibition[3][6]
1-Indanone DerivativesAmyloid-beta (Aβ) AggregationInhibition of self-assembly[3]
4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanonesNeuroinflammationAnti-Alzheimer's and anti-Parkinsonian effects[7]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available literature for related analogs, we can extrapolate key SAR insights to guide the design of novel 6-(hydroxymethyl)-1-indanone derivatives:

  • The 2-Benzylidene Moiety: The presence of a substituted 2-benzylidene group is often critical for potent biological activity, particularly in the context of anti-inflammatory and neuroprotective effects. [5]* Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring significantly impact activity. Electron-donating groups like hydroxyl and methoxy are often favorable. [5]* The 6-Position Functional Group: The hydroxyl group at the 6-position is known to enhance the pharmacological profile. [5]The hydroxymethyl group in our core scaffold provides a less acidic and more flexible linker for further derivatization compared to a simple hydroxyl group, which could lead to novel interactions with biological targets.

Future research should focus on:

  • Systematic Derivatization: Synthesizing libraries of 6-(hydroxymethyl)-1-indanone derivatives with diverse functional groups introduced via etherification, esterification, and at the C-2 position.

  • In-depth Biological Evaluation: Screening these derivatives for a range of biological activities, including anti-inflammatory, neuroprotective (AChE/BuChE inhibition, Aβ anti-aggregation), and anticancer effects.

  • Computational Modeling: Employing molecular docking and other in silico methods to understand the binding modes of these novel derivatives with their biological targets and to rationalize the observed SAR.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging the established biological importance of the 1-indanone core and the versatile synthetic handle provided by the 6-(hydroxymethyl) group, researchers have a significant opportunity to discover new drug candidates with improved efficacy and safety profiles for treating a range of diseases, particularly those with inflammatory and neurodegenerative pathologies. This guide provides a foundational framework to stimulate and direct future research in this exciting field.

References

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An In-Depth Technical Guide to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its chemical properties, proposes a detailed synthetic pathway based on established chemical principles, and predicts its spectroscopic characteristics. Furthermore, it explores potential biological applications, drawing parallels with the known activities of the broader indanone class of compounds, particularly as cholinesterase inhibitors for neurodegenerative diseases. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel indanone derivatives for drug discovery.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined scaffold for the spatial orientation of functional groups, facilitating interactions with biological targets. One of the most notable examples is Donepezil, a potent acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease, which features a dimethoxyindanone moiety.[2] The diverse biological activities associated with indanone derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, underscore the importance of this structural motif in drug design.[1]

This guide focuses on a specific derivative, this compound, which incorporates a reactive hydroxymethyl group on the aromatic ring. This functional group offers a handle for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules and potential drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3]
IUPAC Name This compound[3]
CAS Number 193819-51-1[3]
Appearance Solid (Predicted)[4]
XLogP3-AA 0.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Proposed Synthetic Pathway and Experimental Protocol

The proposed synthesis starts from the commercially available 1-indanone-6-carboxylic acid. This intermediate can be synthesized via several routes, including the Friedel-Crafts cyclization of appropriate precursors.[5][6] The subsequent reduction of the carboxylic acid to a primary alcohol is a well-established transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Synthetic Pathway start 1-Indanone-6-carboxylic acid product This compound start->product Reduction reagent1 1. LiAlH₄, THF 2. H₃O⁺ workup

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices
  • Choice of Starting Material: 1-Indanone-6-carboxylic acid is a logical precursor as it already contains the complete carbon skeleton of the target molecule.[6] The carboxylic acid at the 6-position is ideally situated for reduction to the hydroxymethyl group.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7][8] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[8] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water.

  • Workup Procedure: An acidic workup is necessary to protonate the intermediate aluminate salt and liberate the final alcohol product.[7]

Detailed Experimental Protocol

Step 1: Reduction of 1-Indanone-6-carboxylic acid

Materials:

  • 1-Indanone-6-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: 1-Indanone-6-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This is known as the Fieser workup. Alternatively, the reaction can be quenched by the careful, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filtration and Extraction: The resulting precipitate is filtered off and washed with THF and diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum would exhibit characteristic signals for the aromatic and aliphatic protons, as well as the hydroxymethyl group.

  • Aromatic Protons (δ 7.2-7.8 ppm): Three protons on the aromatic ring would likely appear as a set of multiplets or distinct signals depending on their coupling patterns.

  • Hydroxymethyl Protons (δ ~4.7 ppm): The two protons of the -CH₂OH group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

  • Hydroxyl Proton (variable): The -OH proton signal is typically a broad singlet and its chemical shift is concentration and solvent dependent.

  • Aliphatic Protons (δ 2.6-3.1 ppm): The two methylene groups of the five-membered ring (-CH₂-CH₂-) would likely appear as two distinct triplets, each integrating to two protons.[9]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~207 ppm): The ketone carbonyl carbon is expected to be the most downfield signal.[9]

  • Aromatic Carbons (δ 120-160 ppm): Six signals are expected for the aromatic carbons.

  • Hydroxymethyl Carbon (δ ~65 ppm): The carbon of the -CH₂OH group.

  • Aliphatic Carbons (δ 25-37 ppm): Two signals for the two methylene carbons of the indanone ring.[9]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch (broad, ~3400 cm⁻¹): A broad absorption band characteristic of the hydroxyl group.

  • C-H Stretch (aromatic, ~3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the aromatic ring.[10]

  • C-H Stretch (aliphatic, ~2850-2960 cm⁻¹): Stretching vibrations of the C-H bonds of the methylene groups.[10]

  • C=O Stretch (~1700 cm⁻¹): A strong absorption band characteristic of the ketone carbonyl group.[11]

  • C=C Stretch (aromatic, ~1600 and 1450 cm⁻¹): Stretching vibrations of the carbon-carbon bonds within the aromatic ring.[10]

  • C-O Stretch (~1050 cm⁻¹): Stretching vibration of the carbon-oxygen single bond of the primary alcohol.[10]

Potential Biological Applications in Drug Discovery

The indanone scaffold is a cornerstone in the development of treatments for neurodegenerative disorders, primarily due to its role in inhibiting acetylcholinesterase (AChE).[4][12] AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels in the brain, which can alleviate some of the cognitive symptoms of Alzheimer's disease.

Numerous studies have demonstrated that various indanone derivatives exhibit potent AChE inhibitory activity.[3][13] The structure-activity relationship (SAR) studies of these compounds often reveal that modifications to the aromatic ring of the indanone core can significantly influence their inhibitory potency and selectivity.[14]

Given this context, this compound presents itself as a promising candidate for several reasons:

  • Structural Similarity to Known Inhibitors: It shares the core indanone structure found in many active compounds.

  • Potential for Hydrogen Bonding: The hydroxymethyl group can participate in hydrogen bonding interactions within the active site of AChE, potentially enhancing binding affinity.

  • A Versatile Synthetic Intermediate: The hydroxyl group serves as a convenient point for further derivatization, allowing for the exploration of a wider chemical space and the optimization of biological activity through the synthesis of ester, ether, or other analogs.

AChE_Inhibition cluster_0 Acetylcholinesterase Active Site CAS Catalytic Anionic Site PAS Peripheral Anionic Site Indanone 6-(hydroxymethyl)-1-indanone Indanone->CAS Potential H-bonding and π-π stacking Indanone->PAS Potential Interactions Interaction Binding and Inhibition

Caption: Potential binding of 6-(hydroxymethyl)-1-indanone to acetylcholinesterase.

Conclusion

This compound is a molecule of considerable interest due to its foundational indanone structure and the presence of a versatile hydroxymethyl group. While specific experimental data for this compound is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offers a valuable reference for researchers who undertake its synthesis. Most importantly, the established link between the indanone scaffold and potent acetylcholinesterase inhibition suggests that this compound and its derivatives are promising candidates for further investigation in the quest for novel therapeutics for Alzheimer's disease and other neurodegenerative conditions. This guide serves as a catalyst for such future research endeavors.

References

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  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reduction (Catalytic Reduction). Retrieved from [Link]

  • Rowbotham, J. S., & Flitsch, S. L. (2020). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 12(14), 3586–3595. [Link]

  • J&K Scientific LLC. (2025, February 23). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one, a functionalized derivative of the 1-indanone scaffold. While specific historical and discovery details for this particular molecule are not extensively documented in publicly available literature, this guide elucidates a plausible synthetic pathway, outlines key characterization methodologies, and explores its potential applications within medicinal chemistry and drug development based on the known biological activities of the broader 1-indanone class. This document serves as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction to the 1-Indanone Scaffold

The 1-indanone core is a privileged bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1-indanone have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Their rigid conformation and synthetic tractability make them attractive starting points for the design of novel therapeutic agents. The functionalization of the 1-indanone core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 6-(hydroxymethyl)-1-indanone[1]
CAS Number 193819-51-1[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.

Plausible Synthetic Pathway

While the direct synthesis of this compound is not well-documented, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. This two-step pathway involves the synthesis of 6-methyl-1-indanone followed by the selective hydroxylation of the methyl group.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 6-Methyl-1-indanone cluster_1 Step 2: Hydroxymethylation of 6-Methyl-1-indanone m-xylene m-Xylene 6-methyl-1-indanone 6-Methyl-1-indanone m-xylene->6-methyl-1-indanone Friedel-Crafts Acylation & Cyclization acryloyl_chloride Acryloyl chloride acryloyl_chloride->6-methyl-1-indanone AlCl3 AlCl₃ (Lewis Acid) intermediate 6-(Bromomethyl)-1-indanone 6-methyl-1-indanone->intermediate Free Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->intermediate initiator Radical Initiator (e.g., AIBN) initiator->intermediate target_compound This compound intermediate->target_compound Nucleophilic Substitution hydrolysis Hydrolysis (e.g., aq. NaHCO₃) hydrolysis->target_compound

Figure 1: A plausible two-step synthetic pathway to this compound.

Step 1: Synthesis of 6-Methyl-1-indanone

The synthesis of the precursor, 6-methyl-1-indanone, can be achieved via a Friedel-Crafts acylation followed by an intramolecular cyclization.

Protocol:

  • Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add m-xylene.

  • Acylation: Slowly add acryloyl chloride to the reaction mixture while maintaining the temperature at 0 °C. The reaction is typically stirred for several hours to allow for the initial acylation to occur.

  • Cyclization: After the initial acylation, the reaction mixture is allowed to warm to room temperature and stirred for an extended period to facilitate the intramolecular Friedel-Crafts alkylation, leading to the formation of the indanone ring.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 6-methyl-1-indanone.

Step 2: Hydroxymethylation of 6-Methyl-1-indanone

The conversion of the methyl group to a hydroxymethyl group can be accomplished via a two-step process involving a free-radical bromination followed by a nucleophilic substitution (hydrolysis).

Protocol:

  • Bromination: Dissolve 6-methyl-1-indanone in a non-polar solvent such as carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN). The mixture is then heated to reflux and irradiated with a UV lamp to initiate the free-radical bromination of the benzylic methyl group. The reaction progress can be monitored by TLC.

  • Work-up for Bromination: Once the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried, and the solvent is removed under reduced pressure to yield crude 6-(bromomethyl)-1-indanone.

  • Hydrolysis: The crude 6-(bromomethyl)-1-indanone is then subjected to hydrolysis. This can be achieved by reacting it with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a suitable solvent mixture (e.g., THF/water). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with a hydroxide ion.

  • Final Work-up and Purification: After the hydrolysis is complete, the organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons of the hydroxymethyl group, the aliphatic methylene protons of the cyclopentanone ring, and the hydroxyl proton. The aromatic protons would likely appear as a set of multiplets in the aromatic region (δ 7.0-7.8 ppm). The benzylic methylene protons of the -CH₂OH group would be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The two methylene groups of the indanone ring would appear as triplets or multiplets in the aliphatic region (δ 2.5-3.5 ppm). The hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around δ 200 ppm), the aromatic carbons (in the range of δ 120-150 ppm), the benzylic carbon of the hydroxymethyl group (around δ 65 ppm), and the two aliphatic carbons of the indanone ring (in the range of δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching vibration from the hydroxyl group in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching vibration from the ketone group around 1680-1710 cm⁻¹.

  • C-H stretching vibrations from the aromatic and aliphatic parts of the molecule in the region of 2850-3100 cm⁻¹.

  • C-O stretching vibration from the primary alcohol around 1050 cm⁻¹.

  • C=C stretching vibrations from the aromatic ring in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z = 162. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), and carbon monoxide (CO).

Potential Applications in Drug Development

The 1-indanone scaffold is a versatile platform for the development of new therapeutic agents. The introduction of a hydroxymethyl group at the 6-position of the indanone ring in this compound offers several potential advantages in drug design:

  • Improved Pharmacokinetic Properties: The hydroxyl group can increase the polarity and water solubility of the molecule, which can positively impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Site for Further Functionalization: The primary alcohol provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially improved biological activity and selectivity. For instance, it can be esterified to create prodrugs or etherified to introduce different substituents.

  • Modulation of Biological Activity: The presence and position of the hydroxymethyl group can influence the binding affinity and selectivity of the molecule for its biological target.

Given the broad spectrum of biological activities associated with 1-indanone derivatives, this compound could serve as a valuable intermediate or a lead compound in the development of new drugs for various therapeutic areas, including:

  • Oncology: As a precursor for novel anticancer agents.

  • Infectious Diseases: For the development of new antibacterial, antiviral, or antimalarial drugs.

  • Inflammatory Diseases: As a scaffold for the design of new anti-inflammatory agents.

  • Neurodegenerative Diseases: As a building block for compounds targeting pathways involved in neurodegeneration.

Applications cluster_advantages Advantages in Drug Design cluster_areas Potential Therapeutic Areas core This compound pk Improved Pharmacokinetics core->pk functionalization Site for Further Functionalization core->functionalization activity Modulation of Biological Activity core->activity oncology Oncology core->oncology infectious Infectious Diseases core->infectious inflammatory Inflammatory Diseases core->inflammatory neuro Neurodegenerative Diseases core->neuro

Figure 2: Potential advantages and therapeutic applications of this compound in drug development.

Conclusion

This compound represents a synthetically accessible derivative of the pharmacologically significant 1-indanone scaffold. While its specific discovery and history are not well-documented, a plausible and efficient synthetic route can be designed based on established chemical transformations. The presence of the hydroxymethyl group provides a valuable tool for modulating the compound's properties and for the generation of diverse chemical libraries. This technical guide provides a foundational understanding of this molecule, offering insights into its synthesis, characterization, and potential as a building block for the development of novel therapeutic agents. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery.

References

Sources

Methodological & Application

Synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic pathway commencing with the commercially available 6-bromo-2,3-dihydro-1H-inden-1-one. The protocol first details the formylation of the aryl bromide via a lithium-halogen exchange reaction, followed by the selective reduction of the resulting aldehyde to the desired primary alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction

Substituted indanone scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The title compound, this compound, incorporates both a ketone and a primary alcohol, making it a versatile intermediate for further chemical elaboration. The synthetic strategy outlined herein was developed to be both high-yielding and readily scalable, utilizing common laboratory reagents and techniques.

The chosen synthetic route involves two key transformations:

  • Formylation: Introduction of a formyl (-CHO) group at the 6-position of the indanone ring.

  • Reduction: Selective reduction of the newly introduced aldehyde to a hydroxymethyl (-CH₂OH) group.

This document will provide detailed experimental procedures for each of these steps, along with insights into the reaction mechanisms and practical considerations for successful execution.

Overall Synthetic Scheme

Synthetic_Scheme start 6-Bromo-2,3-dihydro-1H-inden-1-one intermediate 6-Formyl-2,3-dihydro-1H-inden-1-one start->intermediate 1) n-BuLi, THF, -78 °C 2) DMF final This compound intermediate->final NaBH4, MeOH, 0 °C

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 6-Formyl-2,3-dihydro-1H-inden-1-one

This procedure details the formylation of 6-bromo-2,3-dihydro-1H-inden-1-one via a lithium-halogen exchange reaction followed by quenching with N,N-dimethylformamide (DMF). This method is a classic and effective way to introduce a formyl group onto an aromatic ring.[1] The low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
6-Bromo-2,3-dihydro-1H-inden-1-one211.0610.02.11 g
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.0611.04.4 mL
N,N-Dimethylformamide (DMF), anhydrous73.0920.01.5 mL
Tetrahydrofuran (THF), anhydrous72.11-50 mL
1 M Hydrochloric acid (HCl)36.46-20 mL
Saturated aqueous sodium bicarbonate84.01-20 mL
Saturated aqueous sodium chloride (brine)58.44-20 mL
Ethyl acetate (EtOAc)88.11-100 mL
Anhydrous magnesium sulfate (MgSO₄)120.37-As needed

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-bromo-2,3-dihydro-1H-inden-1-one (2.11 g, 10.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir until the starting material is fully dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate, dry flask, dissolve anhydrous N,N-dimethylformamide (1.5 mL, 20.0 mmol) in anhydrous THF (5 mL).

  • Add the DMF solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 6-formyl-2,3-dihydro-1H-inden-1-one as a solid.

Part 2: Synthesis of this compound

This protocol describes the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent that will reduce aldehydes and ketones but typically not other functional groups like esters or amides under these conditions.[2] The reaction is performed at 0 °C to control the exothermic nature of the reduction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
6-Formyl-2,3-dihydro-1H-inden-1-one160.175.0801 mg
Sodium borohydride (NaBH₄)37.837.5284 mg
Methanol (MeOH)32.04-25 mL
Deionized water18.02-20 mL
1 M Hydrochloric acid (HCl)36.46-As needed
Ethyl acetate (EtOAc)88.11-75 mL
Saturated aqueous sodium chloride (brine)58.44-20 mL
Anhydrous sodium sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • In a round-bottom flask, dissolve 6-formyl-2,3-dihydro-1H-inden-1-one (801 mg, 5.0 mmol) in methanol (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (284 mg, 7.5 mmol) to the stirred solution.

  • Continue to stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of deionized water (20 mL).

  • Adjust the pH of the mixture to ~6-7 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Workflow Visualization

Experimental_Workflow Workflow for the Synthesis of this compound cluster_formylation Part 1: Formylation cluster_reduction Part 2: Reduction A Dissolve 6-bromo-1-indanone in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add anhydrous DMF solution D->E F Stir for 2 hours at -78 °C E->F G Warm to 0 °C and quench with HCl F->G H Aqueous workup and extraction G->H I Purify by column chromatography H->I J Dissolve 6-formyl-1-indanone in MeOH I->J Intermediate Product K Cool to 0 °C J->K L Add NaBH4 in portions K->L M Stir for 1 hour at 0 °C L->M N Quench with water M->N O Aqueous workup and extraction N->O P Purify by recrystallization/chromatography O->P

Caption: Step-by-step experimental workflow diagram.

Conclusion

The two-step protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound from a commercially available starting material. The procedures are well-established and can be readily adapted for various scales of production. The final product is a versatile intermediate, and this guide should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

The Strategic Application of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized indanones, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one stands out as a versatile and strategically important building block for the synthesis of novel therapeutic agents. Its bifunctional nature, featuring a reactive ketone and a modifiable benzylic alcohol, provides medicinal chemists with a powerful platform for generating diverse molecular architectures. This guide offers an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its derivatization.

Introduction to the Therapeutic Potential of Indanone Derivatives

The 1-indanone core is a key pharmacophore in a range of therapeutic areas. Notably, it is the central component of Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2] This has spurred extensive research into indanone derivatives as agents for neurodegenerative disorders.[3] Furthermore, the indanone scaffold has been successfully exploited to develop potent anti-inflammatory, and antimicrobial agents.[4] The value of this compound lies in its capacity to serve as a precursor to a wide array of these and other medicinally relevant molecules.

Key Reactive Sites and Strategic Derivatization

The synthetic utility of this compound stems from its two primary reactive centers: the C1 ketone and the C6 hydroxymethyl group. These sites can be modified independently or in concert to explore the chemical space around the indanone core.

Table 1: Strategic Modifications of this compound

Reactive SiteReaction TypeResulting Functional GroupPotential Therapeutic Applications
C6-Hydroxymethyl Group OxidationAldehyde, Carboxylic AcidLinker for further derivatization, bioisosteric replacement
EtherificationEtherModulation of lipophilicity and metabolic stability
EsterificationEsterProdrug strategies, modulation of solubility
C1-Ketone Reductive AminationAmineIntroduction of basic groups for target interaction (e.g., GPCRs, ion channels)
Knoevenagel Condensationα,β-Unsaturated KetoneMichael acceptors, covalent inhibitors, building blocks for fused rings
Wittig ReactionExocyclic AlkeneIntroduction of diverse substituents, isosteric replacements

Application Notes and Protocols

The following sections provide detailed protocols for the key transformations of this compound. These protocols are designed to be robust and adaptable for the synthesis of compound libraries for screening and lead optimization.

Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 6-formyl-2,3-dihydro-1H-inden-1-one, provides a crucial intermediate for further functionalization, such as reductive amination or the formation of imines and oximes. Mild oxidizing agents are recommended to prevent over-oxidation to the carboxylic acid.

Workflow for Oxidation of this compound

start This compound reagents PCC or Dess-Martin Periodinane Dichloromethane (DCM) start->reagents Dissolve in reaction Stir at room temperature Monitor by TLC reagents->reaction Add and stir workup Quench reaction Extract with DCM Dry and concentrate reaction->workup Upon completion product 6-formyl-2,3-dihydro-1H-inden-1-one workup->product Purify to yield

Caption: Oxidation Workflow

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC, 1.5 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-formyl-2,3-dihydro-1H-inden-1-one.

Protocol 2: O-Alkylation (Etherification) of the Hydroxymethyl Group

Etherification of the hydroxymethyl group is a common strategy to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The Williamson ether synthesis is a reliable method for this transformation.

Step-by-Step Protocol:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir the reaction at room temperature overnight.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Protocol 3: Reductive Amination of the Ketone

The introduction of a primary, secondary, or tertiary amine at the C1 position can be achieved through reductive amination. This is a powerful method for incorporating basic nitrogen atoms, which are often crucial for interactions with biological targets.

Workflow for Reductive Amination

start This compound amine Primary or Secondary Amine (e.g., propargylamine for rasagiline analogues) start->amine Combine with reaction Stir in Dichloroethane (DCE) with acetic acid (cat.) amine->reaction Add to reducing_agent Sodium triacetoxyborohydride (STAB) product 1-Amino-6-(hydroxymethyl)-2,3-dihydro-1H-indene derivative reducing_agent->product To yield reaction->reducing_agent Followed by

Sources

Application Notes and Protocols: 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Functionalized Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules with specific biological activities. Notable examples of drugs containing the indanone motif include Donepezil, used in the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor.[1]

6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one emerges as a particularly valuable building block due to its bifunctional nature. It possesses a ketone, which can be readily transformed into a variety of functional groups or used as a handle for annulation reactions, and a primary alcohol on the aromatic ring, offering a convenient site for introducing diverse substituents through well-established chemical transformations.[3] This dual functionality allows for a modular and divergent approach to the synthesis of complex molecular architectures, making it a highly sought-after intermediate in drug discovery and development programs.[4][5]

These application notes provide a comprehensive guide to leveraging the synthetic potential of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 193819-51-1
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 7.8 Hz, 1H), 7.45 (s, 1H), 7.30 (d, J = 7.8 Hz, 1H), 4.75 (s, 2H), 3.05 (t, J = 5.9 Hz, 2H), 2.70 (t, J = 5.9 Hz, 2H), 1.95 (br s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 207.5, 154.0, 142.5, 136.0, 126.0, 125.5, 124.0, 64.5, 36.5, 25.5.

Core Applications in Complex Molecule Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and hydroxymethyl functional groups. This allows for selective manipulation of one group while leaving the other intact for subsequent transformations.

Transformations of the Ketone Moiety

The ketone at the 1-position is a versatile handle for introducing molecular complexity.

  • Reductive Amination: Conversion of the ketone to an amine provides a key linkage point for attaching various side chains, a common strategy in the synthesis of bioactive molecules.

  • Aldol Condensation: Reaction with aldehydes or ketones can be used to construct carbon-carbon bonds at the 2-position, leading to more elaborate structures. This approach is fundamental in the synthesis of Donepezil and its analogues.[6][7]

  • Annulation Reactions: The indanone core can be used in various annulation strategies to build fused- and spirocyclic frameworks, significantly increasing the structural diversity of the resulting molecules.[3]

Transformations of the Hydroxymethyl Moiety

The 6-hydroxymethyl group is an excellent site for diversification, allowing for the introduction of a wide array of functionalities.

G cluster_0 Starting Material cluster_1 Diversification Pathways cluster_2 Intermediate cluster_3 Advanced Diversification cluster_4 Product Classes A This compound B Etherification A->B C Esterification A->C D Halogenation A->D G Ether Analogues B->G H Ester Analogues C->H E 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one D->E F Suzuki Cross-Coupling E->F I Aryl/Heteroarylmethyl Analogues F->I

Caption: Diversification strategies for this compound.

The Williamson ether synthesis is a robust method for forming ethers. The hydroxyl group is first deprotonated with a mild base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl or aryl halide.

Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the alkoxide on the electrophilic halide.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the desired aryl or alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] To favor the formation of the ester, the alcohol can be used in excess, or water can be removed as it is formed.[8]

Rationale: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile. Using the carboxylic acid as the limiting reagent and the alcohol as the solvent drives the equilibrium towards the product side.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a large excess of an appropriate alcohol solvent (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

The hydroxymethyl group can be converted to a more reactive leaving group, such as a bromide, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki coupling to form new carbon-carbon bonds.[9][10][11]

Rationale: Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides. The subsequent Suzuki coupling utilizes a palladium catalyst to couple the alkyl bromide with a boronic acid in the presence of a base.[12] The base is crucial for the activation of the boronic acid for transmetalation.[10]

Step 1: Bromination of the Hydroxymethyl Group

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Add phosphorus tribromide (0.5 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one, which can often be used in the next step without further purification.

Step 2: Suzuki Cross-Coupling

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one D Oxidative Addition A->D B Aryl/Heteroaryl Boronic Acid E Transmetalation B->E C Pd(0) Catalyst + Base C->D D->E F Reductive Elimination E->F F->C G 6-(Aryl/Heteroarylmethyl)-2,3-dihydro-1H-inden-1-one F->G

Caption: Suzuki cross-coupling workflow for C-C bond formation.

  • To a solution of 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq.) and the desired aryl or heteroaryl boronic acid (1.2 eq.) in a mixture of toluene and water (4:1, 20 mL), add potassium carbonate (2.0 eq.).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and heat the reaction to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC until completion (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Application in the Synthesis of Donepezil Analogues

Donepezil, a leading therapeutic for Alzheimer's disease, features a substituted indanone core. This compound is an excellent starting material for the synthesis of novel Donepezil analogues, where the hydroxymethyl group can be elaborated into various functionalities to probe structure-activity relationships.[13][14][15]

A general synthetic approach involves the initial modification of the hydroxymethyl group, followed by an aldol condensation of the indanone with a suitable piperidine-4-carboxaldehyde derivative, and subsequent reduction of the resulting enone.

References

  • Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00535]
  • Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. [URL: https://www.hilarispublisher.com/abstract/synthesis-of-new-donepezil-analogues-and-evaluation-of-their-cholinesterase-inhibitory-activity-59356.html]
  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027793/]
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951071/]
  • Synthesis of 1-indanones with a broad range of biological activity. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]
  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [URL: https://www.mdpi.com/2673-4110/5/3/14]
  • Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. [URL: https://www.mdpi.com/1420-3049/17/4/4811]
  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05814]
  • Annulations involving 1-indanones to access fused- and spiro frameworks. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9680327/]
  • Scheme 2. Formation of three new (13-15) and usefully functionalized indanones for medicinal chemistry use. [URL: https://www.researchgate.net/figure/Scheme-2-Formation-of-three-new-13-15-and-usefully-functionalized-indanones-for_fig2_382897276]
  • Synthesis of 1-indanones with a broad range of biological activity. [URL: https://www.beilstein-journals.org/bjoc/content/13/1/48]
  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [URL: https://www.researchgate.
  • Expedient assembly of densely functionalized indanones via nickel-catalyzed alkene hydroacylation with methyl esters. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01509h]
  • Synthesis of 1-indanones with a broad range of biological activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5382612/]
  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0149]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3814343/]
  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [URL: https://www.researchgate.
  • Synthesis of 1-indanones with a broad range of biological activity. [URL: https://www.researchgate.net/publication/315104084_Synthesis_of_1-indanones_with_a_broad_range_of_biological_activity]
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [URL: https://www.researchgate.
  • Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [URL: https://www.masterorganicchemistry.
  • 6-Hydroxy-1-indanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7020659]
  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. [URL: https://pure.strath.ac.
  • Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]
  • Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

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experimental procedure for derivatization of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one for Advanced Drug Discovery

Abstract

The 1-indanone framework is a well-established "privileged structure" in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds, including the FDA-approved Alzheimer's drug Donepezil.[1][2] The strategic modification of this core allows for the fine-tuning of a compound's biological activity, solubility, and pharmacokinetic profile. This application note provides a detailed experimental guide for the derivatization of this compound, a versatile intermediate for creating novel molecular entities. We present three robust protocols—esterification, etherification, and oxidation—targeting the primary hydroxyl group. Each protocol is designed to be a self-validating system, incorporating in-process monitoring, purification, and characterization steps, thereby ensuring scientific integrity and reproducibility for researchers in drug development.

Introduction: The Strategic Value of the 1-Indanone Scaffold

The indane ring system, a fusion of a benzene ring and a cyclopentane ring, offers a rigid and planar molecular architecture that is highly amenable to chemical modification.[3] This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The derivative this compound (CAS: 193819-51-1) is a particularly valuable starting material.[4][5] Its primary alcohol functional group serves as a versatile chemical handle for introducing a wide array of functionalities, enabling a systematic exploration of the structure-activity relationship (SAR).

This guide details three fundamental derivatization pathways:

  • Esterification: To introduce lipophilic groups and potential prodrug moieties.

  • Williamson Ether Synthesis: To create stable, metabolically robust ether linkages.

  • Oxidation to Aldehyde: To generate a reactive carbonyl group for further elaboration via reductive amination, Wittig reactions, or other carbonyl chemistries.

Protocol I: Acid-Catalyzed Esterification

This protocol details the formation of an ester derivative via a classic Fischer-Speier esterification, reacting the primary alcohol with a carboxylic acid under acidic catalysis.[6][7] The reaction is an equilibrium process; therefore, the removal of water using a Dean-Stark apparatus is critical to drive the reaction to completion.

Causality and Experimental Rationale

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (p-Toluenesulfonic acid) enhances the electrophilicity of the carbonyl carbon.[7] This allows the weakly nucleophilic hydroxyl group of the indanone to attack, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the desired ester. Toluene is selected as the solvent as it is aprotic and forms an azeotrope with water, facilitating its removal.

Experimental Workflow: Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reactants: - Indanone Starting Material - Carboxylic Acid - p-TsOH prep2 Assemble Dean-Stark Apparatus react1 Dissolve reactants in Toluene prep2->react1 react2 Heat to Reflux (e.g., 110-120 °C) react1->react2 react3 Monitor reaction by TLC (disappearance of starting material) react2->react3 workup1 Cool to RT & Quench (e.g., with sat. NaHCO3) react3->workup1 workup2 Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup1->workup2 workup3 Dry organic layer (Na2SO4) & Concentrate workup2->workup3 workup4 Purify via Flash Column Chromatography workup3->workup4 analysis1 Characterize Product: - 1H NMR - 13C NMR - LC-MS workup4->analysis1

Caption: Workflow for the esterification of this compound.

Materials & Reagents
ReagentCAS NumberMolecular Wt.Purity
This compound193819-51-1162.19 g/mol >97%
Acetic Acid (example)64-19-760.05 g/mol >99.7%
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.22 g/mol >98.5%
Toluene108-88-392.14 g/mol Anhydrous
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Saturated Sodium Bicarbonate (aq.)---
Brine (Saturated NaCl aq.)---
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Granular
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.00 g, 6.17 mmol).

  • Reagent Addition: Add the desired carboxylic acid (e.g., acetic acid, 0.44 mL, 7.40 mmol, 1.2 equiv.) and p-toluenesulfonic acid monohydrate (59 mg, 0.31 mmol, 0.05 equiv.).

  • Dissolution: Add 40 mL of anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~120 °C). Monitor the collection of water in the Dean-Stark trap. The reaction progress can be tracked by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ester product.

  • Characterization: Confirm the structure of the resulting ester using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol II: Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative. It is a two-step, one-pot process involving the deprotonation of the primary alcohol with a strong base (Sodium Hydride) to form an alkoxide, followed by nucleophilic substitution (Sₙ2) with an alkyl halide.

Causality and Experimental Rationale

The hydroxyl proton is not acidic enough to be deprotonated by weaker bases. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a potent sodium alkoxide nucleophile. This alkoxide then readily displaces a halide from a primary or secondary alkyl halide. Anhydrous THF is used as the solvent to prevent quenching the NaH and the reactive alkoxide intermediate. The reaction is run at 0 °C initially to control the exothermic deprotonation step.

Experimental Workflow: Etherification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Indanone Starting Material & Sodium Hydride (in glovebox) prep2 Prepare inert atmosphere (N2 or Ar) reaction flask react1 Suspend NaH in dry THF Cool to 0 °C prep2->react1 react2 Add Indanone solution dropwise (Alkoxide formation) react1->react2 react3 Add Alkyl Halide (e.g., Iodomethane) react2->react3 react4 Warm to RT and stir Monitor by TLC react3->react4 workup1 Cool to 0 °C & Quench (carefully with H2O or MeOH) react4->workup1 workup2 Liquid-Liquid Extraction (e.g., Diethyl Ether) workup1->workup2 workup3 Dry organic layer (MgSO4) & Concentrate workup2->workup3 workup4 Purify via Flash Column Chromatography workup3->workup4 analysis1 Characterize Product: - 1H NMR - 13C NMR - LC-MS workup4->analysis1

Caption: Workflow for the Williamson Ether Synthesis of the indanone starting material.

Materials & Reagents
ReagentCAS NumberMolecular Wt.Purity
This compound193819-51-1162.19 g/mol >97%
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.00 g/mol 60%
Iodomethane (example)74-88-4141.94 g/mol >99%
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous
Diethyl Ether60-29-774.12 g/mol ACS Grade
Saturated Ammonium Chloride (aq.)---
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Powder
Step-by-Step Protocol
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 296 mg, 7.40 mmol, 1.2 equiv.) to a dry three-neck flask equipped with a stir bar, thermometer, and septum.

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add 20 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve this compound (1.00 g, 6.17 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. (Caution: Hydrogen gas evolution). Stir at 0 °C for 30 minutes after the addition is complete.

  • Sₙ2 Reaction: Add the alkyl halide (e.g., iodomethane, 0.46 mL, 7.40 mmol, 1.2 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Cool the reaction back to 0 °C and quench very carefully by the slow, dropwise addition of 10 mL of water (an alternative is to add methanol first, followed by water).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing & Drying: Wash the combined organic layers with water (1 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify by flash column chromatography and characterize the final ether product by NMR and MS.

Protocol III: Oxidation to Aldehyde using PCC

This protocol details the selective oxidation of the primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC). This method avoids over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents.

Causality and Experimental Rationale

PCC is a milder oxidizing agent compared to chromic acid or potassium permanganate. It is soluble in dichloromethane (DCM), allowing the reaction to be carried out under anhydrous, non-acidic conditions, which prevents the formation of hemiacetals or other side products and stops the oxidation at the aldehyde stage.[8][9] A buffer like sodium acetate is sometimes added to prevent the reaction mixture from becoming too acidic, which could cause side reactions.

Experimental Workflow: Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Indanone Starting Material & Pyridinium Chlorochromate (PCC) prep2 Prepare reaction flask with an inert atmosphere react1 Suspend PCC in dry DCM prep2->react1 react2 Add Indanone solution dropwise at RT react1->react2 react3 Stir for 2-3 hours Monitor by TLC react2->react3 workup1 Dilute with Diethyl Ether react3->workup1 workup2 Filter through a pad of Celite/Silica Gel workup1->workup2 workup3 Wash pad thoroughly with ether workup2->workup3 workup4 Concentrate filtrate and purify via Chromatography workup3->workup4 analysis1 Characterize Aldehyde Product: - 1H NMR (aldehyde proton ~9-10 ppm) - IR (C=O stretch ~1700 cm-1) workup4->analysis1

Caption: Workflow for the PCC oxidation of the indanone starting material to the corresponding aldehyde.

Materials & Reagents
ReagentCAS NumberMolecular Wt.Purity
This compound193819-51-1162.19 g/mol >97%
Pyridinium chlorochromate (PCC)26299-14-9215.56 g/mol >98%
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Diethyl Ether60-29-774.12 g/mol ACS Grade
Celite® 54561790-53-2--
Silica Gel7631-86-9-For chromatography
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.99 g, 9.25 mmol, 1.5 equiv.).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to create a suspension.

  • Substrate Addition: Dissolve this compound (1.00 g, 6.17 mmol) in 15 mL of anhydrous DCM. Add this solution to the stirring PCC suspension in one portion. The mixture will turn dark brown/black.

  • Reaction: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether.

  • Filtration: Prepare a short plug of silica gel topped with a layer of Celite® in a fritted funnel. Pass the reaction mixture through the plug to filter out the chromium salts.

  • Washing: Wash the plug thoroughly with additional diethyl ether (approx. 100-150 mL) until all the product has been eluted (check by TLC).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification & Characterization: The crude aldehyde may be pure enough for subsequent steps. If necessary, purify further by flash column chromatography. Characterize the product by ¹H NMR (look for the characteristic aldehyde proton signal between 9-10 ppm) and IR spectroscopy.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH) is highly reactive with water and flammable. Handle under an inert atmosphere and quench with extreme care.

  • Pyridinium Chlorochromate (PCC) is a toxic and carcinogenic chromium(VI) compound. Handle with care and dispose of chromium waste according to institutional guidelines.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

References

  • BenchChem. (2025). A Comprehensive Review of 4-Chloro-1-indanone and Its Analogs in Medicinal Chemistry.
  • Dong, G., et al. (2019). Rhodium-catalyzed direct insertion of ethylene into C–C bonds in 1-indanones. As cited in RSC Publishing.
  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 593-606. [Link]

  • Silva, F. C., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

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  • Eburon Organics. (n.d.). Indane Derivatives. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

  • ResearchGate. (2015). Catalytic Etherification of Hydroxyl Compounds to Methyl Ethers with 1,2‐Dimethoxyethane. [Link]

  • Görög, S., & Gazdag, M. (1994). Enantiomeric derivatization for biomedical chromatography. Journal of Chromatography B: Biomedical Applications, 659(1-2), 51-84. [Link]

  • Liu, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8031. [Link]

  • ResearchGate. (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]

  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1172(1), 22-30. [Link]

  • Google Patents. (2007).
  • ResearchGate. (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]

  • ResearchGate. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives. [Link]

  • MDPI. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ) -1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives. [Link]

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Application Notes & Protocols: A Research Guide for the Uncharacterized Molecule 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale for Investigation

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential research applications of the chemical entity 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one . As of the date of this publication, there is a notable absence of specific biological activity data for this compound in peer-reviewed literature. However, its core chemical structure, the indanone scaffold, is a well-established "privileged structure" in medicinal chemistry.[1] This guide, therefore, presents a strategic, hypothesis-driven approach to systematically investigate its potential as a novel research tool and therapeutic lead. We will provide the scientific rationale for exploring its utility in key therapeutic areas and offer detailed, validated protocols for its initial characterization.

Compound Profile: this compound

Before initiating any experimental work, it is crucial to understand the fundamental physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[PubChem][2]
Molecular Weight 162.19 g/mol [Sigma-Aldrich]
CAS Number 193819-51-1[PubChem][2]
IUPAC Name 6-(hydroxymethyl)-2,3-dihydroinden-1-one[PubChem][2]
Synonyms 6-(hydroxymethyl)-1-indanone[Sigma-Aldrich]
Physical Form Solid (typical)-
Solubility Expected to be soluble in DMSO, Ethanol, Methanol-

Note: Solubility should be empirically determined before preparing stock solutions.

The Indanone Scaffold: A Privileged Core in Drug Discovery

The indanone framework is a recurring motif in a multitude of pharmacologically active compounds, demonstrating remarkable versatility in engaging a wide array of biological targets.[1][3] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with enzymes and receptors.

Extensive research has validated the therapeutic potential of indanone derivatives in several critical areas:

  • Neurodegenerative Disorders: The most prominent example is Donepezil, a potent acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[4][5] Other indanone derivatives have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key targets in Parkinson's disease and depression.[4]

  • Cancer Therapy: The indanone scaffold has served as a fertile ground for discovering novel anticancer agents.[6][7] Certain derivatives have been shown to exert potent cytotoxic effects against various cancer cell lines, with mechanisms including the inhibition of tubulin polymerization.[6]

  • Inflammation: Indanone-based compounds have been investigated as inhibitors of key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[8] Their rigid structure allows them to fit into the active sites of these enzymes, blocking the production of pro-inflammatory mediators.

Rationale for Investigating this compound

Based on the established polypharmacology of the indanone scaffold, we hypothesize that this compound is a compelling candidate for biological screening. The presence of the hydroxymethyl (-CH₂OH) group at the 6-position is particularly noteworthy. This functional group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity for target proteins. Furthermore, it provides a reactive handle for future structure-activity relationship (SAR) studies through derivatization into esters, ethers, or other functional groups.

This guide will focus on two high-potential, hypothesis-driven research applications: Anti-Inflammatory Activity and Neuroprotective Activity .

Section 2: Proposed Research Application I: Anti-Inflammatory Activity

Mechanistic Hypothesis and Screening Strategy

Hypothesis: Based on the known activity of related scaffolds, we propose that this compound may function as an inhibitor of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a cornerstone of inflammatory pathways. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.

Our proposed screening workflow is designed to first validate the enzymatic inhibition and then confirm cellular activity.

Experimental Workflow: Anti-Inflammatory Screening Cascade

G cluster_0 In Vitro Enzymatic Screening cluster_1 Cell-Based Validation node_A Protocol 1: COX-1/COX-2 Inhibition Assay node_B Data Analysis: Calculate % Inhibition & IC50 Values node_A->node_B Generate dose-response curve node_C Determine COX-2 Selectivity Index (SI = IC50_COX1 / IC50_COX2) node_B->node_C node_D Protocol 2: Cellular Anti-Inflammatory Assay (LPS-Stimulated Macrophages) node_C->node_D Advance potent & selective hits node_E Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA node_D->node_E Collect supernatant node_F Concurrent Cytotoxicity Assay (MTT) To rule out false positives node_D->node_F Treat remaining cells node_E->node_F Correlate data

Caption: A streamlined workflow for identifying and validating anti-inflammatory activity.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a rapid, high-throughput method to determine the direct inhibitory effect of the test compound on purified human recombinant COX-2.[9][10] A parallel assay with COX-1 should be run to determine selectivity.

A. Reagent Preparation:

  • COX Assay Buffer: 100 mM Tris-HCl, pH 8.0. Keep at room temperature.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in sterile water to the concentration specified by the manufacturer. Aliquot and store at -80°C. Keep on ice during use.

  • COX Cofactor (e.g., Hematin): Prepare according to manufacturer's instructions, typically in the assay buffer.

  • Fluorometric Probe (e.g., AMPD): Prepare according to manufacturer's instructions, often in DMSO.

  • Arachidonic Acid (Substrate): Prepare a 10X working solution immediately before use as per kit instructions, often involving dilution in ethanol and NaOH, followed by water.[10]

  • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib) prepared similarly to the test compound.

B. Assay Procedure (96-well opaque plate):

  • Prepare Controls and Test Compound Wells:

    • Enzyme Control (EC - 100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC - Positive Control): Add 10 µL of the diluted Celecoxib solution.

    • Test Sample (S): Prepare serial dilutions of the test compound stock in Assay Buffer to 10X the final desired concentration. Add 10 µL of each dilution to respective wells.

    • Self-Validation: Include a "Solvent Control" well with the highest concentration of DMSO used in the test samples to ensure the vehicle does not affect enzyme activity.

  • Prepare Reaction Mix: For each well, prepare a master mix containing:

    • 70 µL COX Assay Buffer

    • 1 µL COX Cofactor

    • 1 µL COX Probe

    • 8 µL Purified Water

  • Add Enzyme: Add 10 µL of the diluted COX-2 enzyme to all wells except a "No Enzyme" background control.

  • Pre-incubation: Gently mix and incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of the 10X Arachidonic Acid solution to all wells simultaneously.

  • Measurement: Immediately begin reading the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, taking readings every 30-60 seconds.

C. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

  • Plot % Inhibition vs. log[Test Compound Concentration] and use non-linear regression to determine the IC₅₀ value.

Data Presentation: COX Inhibition Profile
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
6-(hydroxymethyl)-inden-1-oneExperimentalExperimentalCalculated (IC₅₀ COX-1 / IC₅₀ COX-2)
Celecoxib (Reference)>10~0.45>22
Protocol 2: Cellular Anti-Inflammatory Assay (Cytokine Release)

This assay validates the findings from the enzymatic screen in a more biologically relevant context by measuring the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.[11][12]

A. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells into a 96-well tissue culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

B. Assay Procedure:

  • Pre-treatment: Remove the culture medium. Add fresh medium containing serial dilutions of the test compound (final DMSO concentration should be <0.1%). Include "Vehicle Control" and "Positive Control" (e.g., Dexamethasone) wells.

  • Incubate for 1-2 hours at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS) to all wells (except for an "Unstimulated" control) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis. Store at -80°C if not used immediately.

  • Cytokine Measurement (ELISA): Quantify the concentration of TNF-α and/or IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol precisely.[13][14]

  • Cytotoxicity Assay (Self-Validation): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar cell viability assay to ensure the observed decrease in cytokines is not due to cell death.[11]

Key Inflammatory Signaling Pathway

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Cytokines Inflammatory Cytokines Gene->Cytokines Transcription & Translation Test_Compound 6-(hydroxymethyl)- inden-1-one (Hypothesized Target) Test_Compound->IKK Potential Inhibition?

Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory drugs.

Section 3: Proposed Research Application II: Neuroprotective Activity

Mechanistic Hypothesis and Screening Strategy

Hypothesis: Given the precedent of Donepezil, we hypothesize that this compound may exhibit neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE) or by protecting neuronal cells from oxidative stress-induced death, a common pathology in many neurodegenerative diseases.

Our screening strategy will first assess direct enzyme inhibition and then evaluate cytoprotective effects in a cellular model of neurodegeneration.

Experimental Workflow: Neuroprotection Screening Cascade

G cluster_0 In Vitro Enzymatic Screening cluster_1 Cell-Based Validation node_A Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay node_B Data Analysis: Calculate % Inhibition & IC50 Value node_A->node_B Generate dose-response curve node_C Protocol 4: Cellular Neuroprotection Assay (Oxidative Stress Model) node_B->node_C Advance potent hits node_D Induce stress with H₂O₂ or Rotenone node_C->node_D Pre-treat with compound node_E Assess Cell Viability (MTT Assay) Calculate % Protection node_D->node_E

Caption: A two-pronged workflow to screen for potential neuroprotective activity.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound Stock: 10 mM stock in 100% DMSO.

  • AChE Enzyme: Lyophilized AChE from electric eel (Electrophorus electricus). Prepare a working solution in Assay Buffer.

  • DTNB (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer.

  • Substrate (ATCI): Prepare a solution of acetylthiocholine iodide in Assay Buffer.

  • Positive Control: Donepezil or Tacrine.

B. Assay Procedure (96-well clear plate):

  • Add 25 µL of Assay Buffer to all wells.

  • Add 25 µL of serially diluted Test Compound, Positive Control, or Vehicle (for 100% activity control).

  • Add 25 µL of AChE enzyme solution to all wells. Mix and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to all wells.

  • Initiate the reaction by adding 25 µL of ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

C. Data Analysis:

  • Calculate the reaction rate (V) for each well (ΔAbs/min).

  • Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Determine the IC₅₀ value by plotting % Inhibition vs. log[Concentration].

Protocol 4: Cellular Neuroprotection Assay (Oxidative Stress Model)

This assay assesses the ability of the test compound to protect neuronal cells from death induced by a common stressor implicated in neurodegeneration.[15][16][17]

A. Cell Culture and Seeding:

  • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS.

  • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.

B. Assay Procedure:

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a "Vehicle Control" well.

  • Incubate for 24 hours. This allows time for potential induction of protective cellular mechanisms.

  • Induce Oxidative Stress: Add a neurotoxin such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the "Untreated Control" group.

  • Incubate for another 24 hours.

  • Assess Viability (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

C. Data Analysis:

  • Normalize the data by setting the "Untreated Control" as 100% viability and the "Vehicle + H₂O₂" control as the baseline for stress-induced death.

  • Calculate the percent protection (or percent viability) for each compound concentration.

  • Plot % Viability vs. log[Concentration] to determine the EC₅₀ (effective concentration for 50% protection).

Data Presentation: Neuroprotection Assay
Treatment GroupCompound Conc. (µM)Absorbance (570 nm)% Viability
Untreated Control0Experimental100%
Vehicle + H₂O₂0ExperimentalCalculated
Test Compound + H₂O₂0.1ExperimentalCalculated
Test Compound + H₂O₂1ExperimentalCalculated
Test Compound + H₂O₂10ExperimentalCalculated

Section 4: Summary and Future Directions

This guide outlines a foundational, hypothesis-driven strategy for the initial characterization of This compound , a novel compound with a privileged indanone scaffold. The provided protocols for assessing anti-inflammatory and neuroprotective activities are robust, include self-validating controls, and are based on established methodologies.

Positive results, or "hits," from this initial screening cascade should be considered preliminary. Subsequent steps are critical for validating these findings:

  • Confirmation of Hits: Re-screening to confirm activity and purity analysis of the compound.

  • Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the specific molecular targets (e.g., kinase profiling, gene expression analysis).

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs by modifying the hydroxymethyl group and other positions on the indanone ring to optimize potency and selectivity.

  • In Vivo Validation: Promising compounds should be advanced to established animal models of inflammation (e.g., carrageenan-induced paw edema) or neurodegeneration to assess efficacy and safety.[18][19]

By following this structured approach, researchers can efficiently and rigorously evaluate the potential of this compound, transforming an uncharacterized molecule into a valuable tool for scientific research and a potential starting point for new therapeutic development.

Section 5: References

  • Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • Karati, D., Sen, D., Mahanti, B., Roy, S., & Mukherjee, S. (2024). Indanone derivatives: Emerging frontiers in cancer therapy. Synthetic Communications, 1-22. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs. [Diagram]. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. Request PDF. [Link]

  • Li, W., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 89, 13-24. [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. [Link]

  • Shulga, V. I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7139-7157. [Link]

  • Squitieri, A., & Cuny, G. D. (2016). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 11(1), 35-47. [Link]

  • Ajees, A. A., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]

  • Jiao, J., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 6(3), 241. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Springer. [Link]

  • Shulga, V. I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Singh, M. K. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets, 8(2), 119-126. [Link]

  • Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Molecular Sciences, 18(4), 767. [Link]

  • Guchhait, G., & D'Souza, R. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(46), 9046-9066. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indanone Derivative

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects[1][2][3]. 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a member of this versatile class of molecules. While specific biological data for this particular derivative is not yet widely published, its structural similarity to other biologically active indanones, such as 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives which have shown anti-inflammatory properties, suggests a promising avenue for investigation[1].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of this compound for its potential anti-inflammatory and enzyme-inhibitory activities. The following protocols are designed to be robust and self-validating, enabling the generation of reliable preliminary data to support further investigation.

Hypothesized Biological Activity: Anti-inflammatory Action

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases[4][5]. Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the denaturation of proteins[4][6]. Based on the known activities of related indanone compounds, we hypothesize that this compound may exert anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of pro-inflammatory enzymes: The compound may act as an inhibitor of enzymes such as COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.

  • Prevention of protein denaturation: Chronic inflammation is associated with protein denaturation. Compounds that can prevent this process are considered to have potential as anti-inflammatory agents[6][7].

The following sections provide detailed protocols to test these hypotheses in vitro.

Experimental Workflows and Signaling Pathways

To visually represent the proposed experimental approach and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion compound This compound (Stock Solution in DMSO) serial_dilutions Serial Dilutions (Working Concentrations) compound->serial_dilutions assay1 COX-2 Inhibition Assay serial_dilutions->assay1 Test Compound assay2 Protein Denaturation Assay serial_dilutions->assay2 Test Compound data_analysis Calculate % Inhibition Determine IC50 Values assay1->data_analysis assay2->data_analysis conclusion Evaluate Anti-inflammatory Potential data_analysis->conclusion

Figure 1: General experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

inflammatory_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins inflammation Inflammation prostaglandins->inflammation cox2->prostaglandins compound This compound (Hypothesized Inhibitor) compound->cox2 Inhibition

Figure 2: Hypothesized mechanism of action targeting the COX-2 pathway.

Detailed Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the human recombinant COX-2 enzyme.

Principle:

The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colorimetric signal that can be measured spectrophotometrically. A decrease in the signal in the presence of the test compound indicates enzyme inhibition.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Chromogenic Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare similar dilutions for the positive control (Celecoxib).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer, enzyme solution, and DMSO (vehicle control).

    • Test wells: Add assay buffer, enzyme solution, and the respective dilutions of the test compound.

    • Positive control wells: Add assay buffer, enzyme solution, and the respective dilutions of Celecoxib.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Add the chromogenic substrate to all wells.

    • Initiate the reaction by adding arachidonic acid to all wells except the blank.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Data Presentation:

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound0.1
1
10
50
100
Celecoxib (Positive Control)[Effective Range]
Calculated IC50 (µM)
Protocol 2: Inhibition of Protein Denaturation Assay

This assay evaluates the ability of the test compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Principle:

When proteins are denatured, they lose their tertiary and secondary structures, leading to aggregation and increased turbidity of the solution. The absorbance of the solution is proportional to the extent of denaturation. Anti-inflammatory compounds can stabilize the protein and prevent its denaturation[6].

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution in distilled water

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound (Test Compound)

  • Diclofenac Sodium (Reference Standard)

  • Distilled Water

  • DMSO (Vehicle)

  • Test tubes

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of 5% w/v BSA solution and 4.5 mL of PBS.

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • From the stock, prepare different concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL) in PBS.

    • Prepare similar concentrations for the reference standard (Diclofenac Sodium).

  • Assay Setup:

    • Test tubes: Add 2 mL of the respective test compound concentrations to 2 mL of the BSA reaction mixture.

    • Control tube: Add 2 mL of PBS (with a corresponding amount of DMSO as the vehicle) to 2 mL of the BSA reaction mixture.

    • Product control tube: Add 2 mL of the respective test compound concentrations to 2 mL of PBS (without BSA).

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Heat the tubes in a water bath at 70°C for 10 minutes to induce denaturation.

  • Cooling and Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Abs_test - Abs_product_control) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration to evaluate the dose-response relationship.

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Denaturation (Mean ± SD)
This compound100
200
400
800
1000
Diclofenac Sodium (Reference Standard)[Effective Range]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following points are critical:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a vehicle control (negative control) in every assay is mandatory to validate the assay's performance and to normalize the data.

  • Dose-Response Relationship: Evaluating the compound over a range of concentrations is essential to establish a clear dose-response relationship and to determine key parameters like the IC50 value.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound's potential anti-inflammatory properties. Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring inhibition of other pro-inflammatory enzymes (e.g., 5-LOX) and pathways (e.g., NF-κB signaling).

  • Cell-based Assays: Validating the findings in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, by measuring the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

  • In Vivo Studies: If in vitro and cell-based data are promising, advancing the compound to in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) would be the next logical step.

By systematically applying these in vitro assays, researchers can efficiently screen and characterize the therapeutic potential of novel compounds like this compound, paving the way for the development of new anti-inflammatory agents.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Discovery and Development, 2(1). Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Retrieved from [Link]

  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1485-1495. Retrieved from [Link]

  • Biology LibreTexts. (2021). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]

  • ACE Biolabs. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

  • PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

  • Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

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Application Notes and Protocols for In Vivo Studies with 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one in Neurodegenerative Disease

The indanone scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs for neurodegenerative disorders.[1][2] Derivatives of 1-indanone have demonstrated a remarkable capacity to modulate key pathological pathways, including cholinesterase and monoamine oxidase (MAO) activity, making them valuable candidates for conditions like Alzheimer's and Parkinson's disease.[1][3][4][5] While this compound is a novel compound with limited published in vivo data, its structural similarity to other bioactive indanones suggests a strong potential for neuroprotective activity.

This guide puts forward a hypothesis-driven framework for the preclinical in vivo evaluation of this compound, focusing on its potential as a disease-modifying agent in Parkinson's disease. We postulate that this compound may exert its neuroprotective effects through a combination of anti-inflammatory and antioxidant mechanisms, which are known to play a crucial role in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease.[6][7][8][9][10]

These application notes and protocols are designed to provide a comprehensive, scientifically rigorous, and ethically sound roadmap for researchers to investigate the therapeutic potential of this compound. The methodologies described herein are based on established and validated models and techniques in the field of preclinical neuropharmacology.

Hypothesized Mechanism of Action: A Multi-Target Approach to Neuroprotection

We hypothesize that this compound confers neuroprotection by modulating critical signaling pathways implicated in neuroinflammation and oxidative stress. This dual action could be pivotal in mitigating the cascade of events that lead to neuronal cell death in Parkinson's disease.

  • Anti-Inflammatory Pathway: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the pathophysiology of Parkinson's disease.[6][8][9] Pro-inflammatory cytokines such as TNF-α and IL-1β are known to exacerbate neuronal damage.[6][9] We propose that this compound may inhibit pro-inflammatory signaling cascades, potentially by downregulating the activity of cyclooxygenase-2 (COX-2) or modulating microglial activation.[7]

  • Antioxidant Pathway: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major driver of neuronal damage in neurodegenerative disorders.[11][12][13] The Keap1-Nrf2-ARE pathway is a critical regulator of cellular antioxidant responses.[11][12][14][15] We speculate that this compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby protecting neurons from oxidative damage.[11][12][15]

  • Anti-Apoptotic Pathway: The culmination of inflammatory and oxidative insults often leads to the activation of apoptotic cell death pathways in neurons.[16][17][18][19][20] By mitigating the upstream triggers of inflammation and oxidative stress, this compound is hypothesized to indirectly inhibit the activation of pro-apoptotic proteins like Bax and caspases, thus promoting neuronal survival.[16][18]

G cluster_upstream Pathological Insults in PD cluster_compound Hypothesized Action of Compound cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome insult1 Neurotoxins / α-synuclein aggregates inflammation Neuroinflammation (Microglial Activation, COX-2, TNF-α, IL-1β) insult1->inflammation activates oxidative_stress Oxidative Stress (ROS Production) insult1->oxidative_stress induces compound 6-(hydroxymethyl)-2,3- dihydro-1H-inden-1-one compound->inflammation inhibits nrf2 Nrf2 Activation compound->nrf2 activates apoptosis Apoptosis (Bax, Caspase Activation) compound->apoptosis inhibits inflammation->oxidative_stress inflammation->apoptosis triggers neuronal_death Dopaminergic Neuronal Death inflammation->neuronal_death leads to oxidative_stress->apoptosis triggers oxidative_stress->neuronal_death leads to antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, CAT) nrf2->antioxidant_enzymes upregulates antioxidant_enzymes->oxidative_stress neutralizes apoptosis->neuronal_death results in neuronal_survival Neuronal Survival & Neuroprotection

Hypothesized neuroprotective signaling pathway of the compound.

Part 1: In Vivo Efficacy Assessment in a Neurotoxin-Induced Model of Parkinson's Disease

To evaluate the neuroprotective efficacy of this compound, we propose the use of the well-established 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[21][22][23] This model accurately recapitulates the progressive loss of dopaminergic neurons in the substantia nigra and the resulting motor deficits seen in human patients.[21]

Experimental Design and Workflow

G start Start: Acclimatization of Rats (1 week) baseline Baseline Behavioral Testing (Apomorphine-induced rotation, Cylinder test, Stepping test) start->baseline grouping Randomization into Treatment Groups baseline->grouping surgery Stereotaxic Surgery: Unilateral 6-OHDA Lesion in Medial Forebrain Bundle grouping->surgery treatment Treatment Period (e.g., 28 days) - Vehicle Control - Compound (Low, Mid, High Dose) - Positive Control (e.g., L-DOPA) surgery->treatment behavioral Weekly Behavioral Testing treatment->behavioral during euthanasia Euthanasia & Tissue Collection (Day 28) treatment->euthanasia analysis Post-mortem Analysis: - Immunohistochemistry (TH staining) - HPLC (Dopamine & metabolites) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

Workflow for the in vivo efficacy study.

Detailed Protocol: 6-OHDA Model and Efficacy Evaluation

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (225-250 g at the start of the experiment).

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any procedures.

2. Baseline Behavioral Testing:

  • Perform baseline behavioral assessments to ensure all animals exhibit normal motor function prior to surgery. This includes tests such as the apomorphine-induced rotation test, cylinder test, and stepping test.[24][25][26]

3. Stereotaxic Surgery and 6-OHDA Lesioning:

  • Anesthesia: Anesthetize rats with isoflurane (1-3% in oxygen).

  • Stereotaxic Injection: Secure the animal in a stereotaxic frame.[23] Inject 6-OHDA hydrochloride (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.[21][22][23] The contralateral side will serve as an internal control.

  • Post-operative Care: Administer analgesics and monitor the animals closely for recovery.

4. Treatment Groups and Dosing:

GroupTreatmentDoseRouteFrequency
1Sham + VehicleN/AOral gavageDaily
26-OHDA + VehicleN/AOral gavageDaily
36-OHDA + CompoundLow Dose (e.g., 10 mg/kg)Oral gavageDaily
46-OHDA + CompoundMid Dose (e.g., 30 mg/kg)Oral gavageDaily
56-OHDA + CompoundHigh Dose (e.g., 100 mg/kg)Oral gavageDaily
66-OHDA + L-DOPA6 mg/kgIntraperitonealDaily

Doses for the test compound are hypothetical and should be determined based on preliminary toxicity and pharmacokinetic data.

5. Behavioral Assessments (Post-lesion):

  • Apomorphine-Induced Rotational Behavior: At 2 and 4 weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.) and record contralateral rotations for 60 minutes. A significant reduction in rotations in the compound-treated groups compared to the vehicle group indicates a therapeutic effect.[25][26]

  • Cylinder Test: This test assesses forelimb akinesia. Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs to support itself against the wall. An increase in the use of the impaired limb in treated animals suggests functional recovery.[24][25]

  • Stepping Test: This test evaluates skilled motor control. Hold the rat and allow one forepaw to touch a moving treadmill. Count the number of adjusting steps. A higher number of steps with the impaired forelimb in treated animals indicates improved motor function.[24]

6. Post-mortem Analysis:

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect the brains for histological and neurochemical analysis.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH): Process brain sections for immunohistochemical staining of TH, a marker for dopaminergic neurons.[27][28][29][30][31] Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum. Neuroprotection is demonstrated by a preservation of TH-positive cells and fibers in the compound-treated groups.

  • HPLC Analysis of Dopamine and its Metabolites: In a separate cohort of animals, collect fresh striatal tissue for the quantification of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using high-performance liquid chromatography (HPLC) with electrochemical detection.[32][33][34][35][36] A preservation of dopamine levels in the lesioned striatum of treated animals indicates a neuroprotective effect.

Part 2: Pharmacokinetic (PK) Studies in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for interpreting efficacy and toxicology data.

PK Study Design

G start Start: Acclimatization of Mice (1 week) grouping Randomization into IV and PO Groups start->grouping dosing_iv Intravenous (IV) Dosing (e.g., 2 mg/kg) grouping->dosing_iv dosing_po Oral (PO) Dosing (e.g., 10 mg/kg) grouping->dosing_po sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) dosing_iv->sampling dosing_po->sampling plasma Plasma Preparation sampling->plasma analysis LC-MS/MS Analysis of Compound Concentration plasma->analysis pk_params Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F) analysis->pk_params end End: PK Profile Determination pk_params->end

Pharmacokinetic study workflow.

Detailed Protocol: Rodent Pharmacokinetic Study

1. Animals:

  • Species: Male C57BL/6 mice (20-25 g).

  • Housing and Acclimatization: As described for the efficacy study.

2. Dosing:

  • Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 2 mg/kg).

  • Oral (PO) Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Analyze plasma samples for the concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Data Analysis:

  • Calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Elimination half-life.

    • F (%): Bioavailability (calculated from IV and PO data).

Part 3: Preliminary In Vivo Toxicology Assessment

A preliminary toxicology study is essential to determine the safety profile of the compound and to inform dose selection for efficacy studies.

Study Design: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

The Up-and-Down Procedure is a method for assessing acute oral toxicity that uses a minimal number of animals.[37] The study is conducted in a stepwise manner, with the dose for each subsequent animal being adjusted based on the outcome for the previous animal.

1. Animals:

  • Species: Female Sprague-Dawley rats (nulliparous and non-pregnant, 200-250 g). The use of a single sex is recommended by OECD guidelines.[38]

  • Housing and Acclimatization: As previously described.

2. Dosing:

  • Administer the compound sequentially to individual animals at 48-hour intervals.

  • The initial dose is selected based on any available in vitro cytotoxicity data or structure-activity relationships. If no information is available, a starting dose of 175 mg/kg is recommended.

  • If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.

3. Observations:

  • Monitor animals for signs of toxicity and mortality for at least 14 days.

  • Record body weights and any clinical signs of toxicity.

  • Perform gross necropsy on all animals at the end of the study.

4. Endpoint:

  • The study provides an estimate of the LD50 (the dose expected to be lethal to 50% of the animals) and information on the signs of toxicity. This data is critical for classifying the compound's toxicity and for selecting safe and effective doses for further studies.[39][40][41]

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the in vivo evaluation of this compound as a potential neuroprotective agent for Parkinson's disease. The successful completion of these studies will provide critical data on the compound's efficacy, mechanism of action, pharmacokinetic profile, and safety. Positive results from these preclinical investigations would warrant further development, including more extensive toxicology studies and evaluation in other models of neurodegeneration. The multi-target approach hypothesized for this compound, addressing both neuroinflammation and oxidative stress, represents a promising strategy for the development of novel disease-modifying therapies for Parkinson's disease and other related neurodegenerative disorders.

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Application Notes and Protocols for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide to the safe and effective handling and storage of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 193819-51-1). As a bifunctional organic molecule—incorporating both a ketone and a primary alcohol—this indanone derivative is a valuable intermediate in medicinal chemistry and drug development. Its utility, however, is contingent upon maintaining its chemical integrity. These protocols are designed for researchers, chemists, and laboratory personnel to ensure compound stability, prevent degradation, and maintain a safe laboratory environment. The recommendations herein are grounded in the compound's specific chemical properties, hazard profile, and established best practices for laboratory operations.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's properties are the foundation of safe handling. This compound is a solid at room temperature. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 6-(hydroxymethyl)-2,3-dihydroinden-1-one[1]
Synonyms 6-(hydroxymethyl)-1-indanone
CAS Number 193819-51-1[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol
Physical Form Solid
Purity Typically ≥97-98%[2]

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. Understanding its specific risks is crucial for implementing appropriate safety measures.

GHS Pictogram:

&#9888;&#65039;

(GHS07: Warning)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Behind Hazards: The observed irritant properties are common for aromatic ketones and alcohols. The hydroxymethyl group can participate in hydrogen bonding and other interactions that may irritate mucous membranes and skin. Ingestion can lead to systemic effects, hence the "harmful if swallowed" classification. The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhaling dust or aerosolized particles.[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Principles of Handling and Storage: A Mechanistic Approach

The molecular structure of this compound contains two key functional groups: a cyclic ketone and a benzylic primary alcohol.[5][6] These groups dictate its reactivity and inform the necessary storage and handling precautions.

  • Oxidation Sensitivity: The primary hydroxymethyl (-CH₂OH) group is susceptible to oxidation. Benzylic alcohols, in particular, can be oxidized to aldehydes and subsequently to carboxylic acids. This degradation pathway not only reduces the purity of the material but can also generate impurities that may interfere with subsequent synthetic steps. Contact with strong oxidizing agents must be strictly avoided.[3]

  • Hygroscopicity and Moisture: While not highly hygroscopic, the presence of the polar hydroxyl group means the compound can absorb ambient moisture over time. Water can act as a catalyst for certain degradation pathways or interfere with moisture-sensitive reactions in which this compound may be used.

  • Physical State: As a solid, the primary risk during handling is the generation of airborne dust, which poses an inhalation hazard. Protocols must be designed to minimize dust formation.

The overarching strategy is to provide a cool, dry, and controlled environment that minimizes exposure to air, moisture, and incompatible materials.[3][7]

Detailed Protocols

The following protocols provide step-by-step instructions for the safe handling and storage of this compound.

Protocol 4.1: Required Personal Protective Equipment (PPE)

This protocol outlines the minimum PPE required to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[7][8]

  • Body Protection: A standard laboratory coat is required. For operations with a high risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine weighing of small quantities in a ventilated enclosure, respiratory protection is typically not required. If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Protocol 4.2: General Laboratory Handling and Weighing

This workflow is designed to minimize exposure and maintain compound purity during routine experimental use.

  • Work Area Preparation: Conduct all handling operations within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[3][8]

  • Compound Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquot Transfer: Open the container in the ventilated enclosure. Use a clean, dedicated spatula for weighing. Avoid generating dust by handling the material gently.

  • Container Sealing: Immediately after dispensing the required amount, securely close the container lid. For enhanced protection, especially for long-term storage, consider wrapping the lid threads with Parafilm®.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]

Protocol 4.3: Storage Procedures

Proper storage is critical for preserving the long-term stability and purity of the compound.

  • Short-Term Storage (In-Use, < 1 month):

    • Store in the original manufacturer's container, which should be tightly sealed.[7]

    • Place the container in a cool, dry, and dark location, such as a designated laboratory cabinet.

    • The recommended storage temperature is room temperature.

    • Log the material in a chemical inventory system.

  • Long-Term Storage (> 1 month):

    • Inert Atmosphere: For maximum stability and to prevent oxidation of the hydroxymethyl group, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice. If the compound was not supplied under inert gas, transfer it to a suitable vial in a glove box or flush the headspace of the original container with inert gas before sealing.

    • Location: Store in a desiccator cabinet at room temperature. The desiccator will protect the compound from ambient moisture.

    • Segregation: Ensure the compound is stored away from incompatible materials, particularly strong oxidizing agents.[3]

Protocol 4.4: Spill Management

In the event of an accidental spill, follow these steps to safely clean and decontaminate the area.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, restrict access to the area.

  • Don PPE: Wear the full PPE as described in Protocol 4.1.

  • Containment: For a solid spill, gently sweep up the material to avoid creating dust.[3][7] Place the swept material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Then, decontaminate the surface using a standard laboratory detergent and water, followed by a final rinse with water.

  • Disposal: All contaminated cleaning materials (gloves, wipes, etc.) must be disposed of as hazardous waste.

Protocol 4.5: Waste Disposal
  • Chemical Waste: Unused or contaminated this compound must be disposed of as hazardous chemical waste.

  • Containers: Place the material in a sealed, clearly labeled waste container. Do not mix with incompatible waste streams.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Process Flow Visualization

The following diagrams illustrate the recommended workflows for handling and storing the compound.

G cluster_receipt Compound Receipt and Initial Storage receive Receive Package inspect Inspect Container for Damage receive->inspect equilibrate Equilibrate to Room Temp. inspect->equilibrate log Log in Chemical Inventory equilibrate->log store Store in Cool, Dry, Designated Area log->store

Caption: Workflow for receiving and storing the compound.

G cluster_handling Experimental Handling Workflow retrieve Retrieve from Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) retrieve->ppe equilibrate Equilibrate Container ppe->equilibrate weigh Weigh in Ventilated Enclosure equilibrate->weigh dissolve Dissolve/Use in Experiment weigh->dissolve reseal Tightly Reseal Container weigh->reseal waste Dispose of Waste Properly dissolve->waste return_storage Return to Storage reseal->return_storage cleanup Clean Work Area waste->cleanup

Sources

Scale-Up Synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one, a key building block in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in numerous biologically active compounds, including anti-inflammatory agents and acetylcholinesterase inhibitors. This document outlines two robust synthetic routes, emphasizing process safety, optimization, and analytical controls necessary for successful scale-up from the laboratory to pilot plant production. The protocols are designed for researchers, scientists, and professionals in drug development, offering practical insights into the nuances of each synthetic step.

Introduction: The Significance of this compound

The 1-indanone core is a versatile scaffold in the development of novel therapeutics. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Specifically, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and for the management of cognitive dysfunction. The hydroxymethyl group at the 6-position offers a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The scalable and cost-effective synthesis of this intermediate is therefore of critical importance. This guide addresses the practical challenges of transitioning from bench-scale synthesis to larger-scale production, focusing on reaction efficiency, impurity profiling, and operational safety.

Recommended Synthetic Pathways

Two primary synthetic routes are presented, each with distinct advantages and considerations for scale-up.

Route 1: Friedel-Crafts Acylation Approach

This classic approach utilizes an intramolecular Friedel-Crafts acylation to construct the indanone ring system. This method is often favored for its reliability and the commercial availability of starting materials.

Route 2: Reduction of a Carboxylic Acid Derivative

An alternative pathway involves the selective reduction of a more functionalized precursor. This can offer advantages in terms of regioselectivity and milder reaction conditions.

Below is a visual representation of the overall synthetic strategy.

Synthesis_Overview cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Selective Reduction A1 Starting Material A B1 Intermediate B A1->B1 Acylation C1 6-(halomethyl)-2,3-dihydro-1H-inden-1-one B1->C1 Cyclization D1 Target Molecule C1->D1 Hydrolysis Target This compound A2 Starting Material X B2 6-Formyl-2,3-dihydro-1H-inden-1-one A2->B2 Oxidation/Functionalization C2 Target Molecule B2->C2 Selective Reduction

Caption: High-level overview of the two primary synthetic routes.

Detailed Experimental Protocols

Route 1: Friedel-Crafts Acylation Protocol

This route proceeds in three main steps: acylation of a substituted benzene, intramolecular Friedel-Crafts cyclization, and subsequent functional group manipulation.

Step 1: Acylation of 4-(Chloromethyl)benzoyl chloride with Ethylene

  • Reaction: Friedel-Crafts acylation to form 3-(4-(chloromethyl)phenyl)propanoic acid.

  • Rationale: This step builds the carbon backbone necessary for the subsequent cyclization. Aluminum chloride is a common and effective Lewis acid catalyst for this transformation.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM, 5 vol) under a nitrogen atmosphere at 0 °C, add 4-(chloromethyl)benzoyl chloride (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Bubble ethylene gas through the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 2 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction: Cyclization of 3-(4-(chloromethyl)phenyl)propanoic acid to 6-(chloromethyl)-2,3-dihydro-1H-inden-1-one.

  • Rationale: Polyphosphoric acid (PPA) or Eaton's reagent are effective cyclizing agents for this type of intramolecular acylation, promoting the formation of the five-membered ring.

Protocol:

  • Add the crude 3-(4-(chloromethyl)phenyl)propanoic acid (1.0 eq) to polyphosphoric acid (10 wt eq) at 60 °C.

  • Heat the mixture to 90-100 °C and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the resulting slurry with ethyl acetate (3 x 3 vol).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis to this compound

  • Reaction: Conversion of the chloromethyl group to a hydroxymethyl group.

  • Rationale: A simple nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide, effectively displaces the chloride.

Protocol:

  • Dissolve the crude 6-(chloromethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of tetrahydrofuran (THF, 5 vol) and water (5 vol).

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC or HPLC. Upon completion, cool to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 3 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Selective Reduction Protocol

This route offers an alternative approach, potentially avoiding harsh acidic conditions.

Step 1: Synthesis of 6-Formyl-2,3-dihydro-1H-inden-1-one

  • Reaction: Vilsmeier-Haack formylation of 2,3-dihydro-1H-inden-1-one.

  • Rationale: This reaction introduces the required formyl group at the 6-position, which can then be selectively reduced.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool a solution of N,N-dimethylformamide (DMF, 3 eq) in DCM (5 vol) to 0 °C.

  • Add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • Add a solution of 2,3-dihydro-1H-inden-1-one (1.0 eq) in DCM (2 vol) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 3 vol), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Selective Reduction to this compound

  • Reaction: Selective reduction of the aldehyde in the presence of the ketone.

  • Rationale: Sodium borohydride is a mild reducing agent that can selectively reduce aldehydes over ketones under controlled conditions.

Protocol:

  • Dissolve 6-formyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of methanol (5 vol) and DCM (2 vol) and cool to 0 °C.

  • Add sodium borohydride (0.3 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or HPLC.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the organic solvents in vacuo and extract the aqueous residue with ethyl acetate (3 x 3 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Process Optimization and Scale-Up Considerations

Scaling up chemical reactions from the lab to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Solvent Volume 10-20 volumes5-10 volumesHigher concentrations improve throughput but may affect heat transfer and stirring efficiency.
Temperature Control Ice bath, heating mantleJacketed reactor with controlled heating/cooling fluidThe surface area to volume ratio decreases on scale-up, making heat dissipation more challenging. Exothermic reactions require careful monitoring and control.
Reagent Addition Manual additionControlled addition via pumpSlow, controlled addition is crucial for managing exotherms and preventing localized high concentrations.
Work-up & Isolation Separatory funnel, rotary evaporatorCentrifuge, filter-dryerPhase separation and filtration can be more complex on a larger scale.
Purification Column chromatographyRecrystallization, distillationChromatography is often not feasible for large quantities; developing a robust crystallization procedure is critical.

Critical Process Parameters for Friedel-Crafts Acylation:

  • Catalyst Loading: The stoichiometry of AlCl₃ is crucial; an excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.

  • Reaction Temperature: The initial acylation is highly exothermic and requires strict temperature control to prevent by-product formation.

Critical Process Parameters for Selective Reduction:

  • Stoichiometry of NaBH₄: Precise control of the amount of sodium borohydride is necessary to achieve selective reduction of the aldehyde without significant reduction of the ketone.

  • Temperature: Low temperatures (0-5 °C) enhance the selectivity of the reduction.

Analytical Quality Control

A robust analytical strategy is essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required specifications.

QC_Workflow Start Starting Materials InProcess In-Process Control (IPC) (TLC, HPLC) Start->InProcess Crude Crude Product InProcess->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Final Final Product Purification->Final Release Release Testing (HPLC, NMR, MS, Purity) Final->Release

Caption: Quality control workflow for the synthesis.

  • Thin Layer Chromatography (TLC): A rapid and simple method for monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A suitable method should be developed to separate starting materials, intermediates, products, and potential by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and quench with extreme care.

  • Phosphorus Oxychloride (POCl₃): Toxic and corrosive. Reacts with moisture to release HCl gas.

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Store in a cool, dry place away from incompatible substances. Spills should be covered with dry sand or soda ash, and water should not be used for cleanup.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency shower and eyewash station should be readily accessible.

Conclusion

The successful scale-up synthesis of this compound is achievable through careful selection of the synthetic route and meticulous control of process parameters. Both the Friedel-Crafts acylation and the selective reduction pathways offer viable options, with the final choice depending on factors such as raw material availability, equipment constraints, and safety considerations. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to confidently and safely produce this valuable building block for drug discovery and development.

References

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2020). ResearchGate. [Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed. [Link]

  • Sodium Borohydride SOP. (n.d.). OSU Chemistry. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). *Carl R

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile intermediate. Drawing from established principles of organic chemistry and extensive field experience, this document will navigate you through troubleshooting common issues and answer frequently asked questions, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

Question: I am experiencing significant loss of this compound during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Low recovery during column chromatography can be attributed to several factors, ranging from improper solvent selection to the physical properties of the compound itself. Here is a systematic approach to troubleshooting this issue:

  • Compound Adsorption to Silica Gel: The hydroxymethyl group and the ketone functionality in your compound can lead to strong interactions with the acidic silica gel, causing irreversible adsorption or tailing.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, you can co-slurry the silica gel with a small percentage (0.5-1%) of triethylamine in your mobile phase. This will neutralize the acidic sites on the silica, reducing strong adsorption.

    • Solution 2: Alternative Stationary Phases. Consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be tested on a small scale first.

  • Inappropriate Mobile Phase Polarity:

    • Problem: If the mobile phase is not polar enough, your compound will move too slowly or not at all, leading to very broad bands and poor recovery. If it is too polar, it will elute too quickly with impurities.

    • Solution: Systematic Solvent System Optimization. A good starting point for many indanone-related structures is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.[1] A typical starting ratio could be 7:3 or 1:1 hexanes:ethyl acetate. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3-0.4 for your target compound for the best separation.[1]

  • Improper Column Packing:

    • Problem: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation, which can result in the mixing of fractions and subsequent loss of pure product.

    • Solution: Proper Packing Technique. Employing a "slurry" method where the silica gel is mixed with the initial mobile phase before being poured into the column generally results in a more homogenous packing.[1] Gently tapping the column as the silica settles can also help to remove air bubbles and ensure a uniform bed.

Issue 2: The Purified Compound is an Oil or Fails to Crystallize

Question: After column chromatography, my this compound is a persistent oil. How can I induce crystallization?

Answer:

The tendency of a compound to oil out is often due to the presence of impurities that disrupt the crystal lattice formation or the use of an inappropriate crystallization solvent.

  • Purity Assessment: Before attempting recrystallization, it is essential to assess the purity of the oil. Run a high-resolution NMR or a detailed HPLC to determine if significant impurities are present. If the purity is below 95%, a second round of chromatography with a shallower solvent gradient might be necessary.

  • Recrystallization Solvent Selection: The key to successful recrystallization is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Single Solvent Method:

      • Start with a small amount of the oil in a test tube.

      • Add a few drops of a potential solvent and see if it dissolves at room temperature. Good candidate solvents for a compound with both polar (hydroxyl) and non-polar (aromatic) features include ethanol, isopropanol, ethyl acetate, or mixtures involving hexanes.[2]

      • If it dissolves immediately, the solvent is too good. If it doesn't dissolve, gently heat the mixture. If it dissolves upon heating, it's a good candidate.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Two-Solvent (Antisolvent) Method: This is often effective for oils.

      • Dissolve the oil in a small amount of a "good" solvent in which it is very soluble (e.g., dichloromethane, ethyl acetate, or acetone).

      • Slowly add a "poor" solvent (an "antisolvent") in which the compound is insoluble (e.g., hexanes, pentane, or water) dropwise until the solution becomes slightly cloudy (turbid).

      • Gently heat the mixture until it becomes clear again.

      • Allow the solution to cool slowly. The gradual decrease in solubility should promote crystal growth.

  • Seed Crystals: If you have a previously crystallized batch, adding a tiny seed crystal to the supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route employed. However, for common syntheses involving Friedel-Crafts type reactions or functional group manipulations, you might encounter:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Over-reduction/Oxidation Products: If the hydroxymethyl group is introduced via reduction of a carboxylic acid or aldehyde, you might have the corresponding unreacted starting material or over-reduced species. Conversely, if starting from an alcohol, you might have some of the corresponding aldehyde or carboxylic acid.

  • Positional Isomers: Depending on the directing effects of substituents on the aromatic ring during synthesis, you could have isomeric products where the hydroxymethyl group is at a different position.

  • Byproducts from Side Reactions: In Friedel-Crafts acylations, which are often used to form the indanone core, side reactions like polymerization or intermolecular acylation can occur.[3]

Q2: What is a reliable, step-by-step protocol for the column chromatography of this compound?

A2: While the optimal conditions should be determined empirically, the following protocol serves as an excellent starting point:

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate 9:1, 7:3, 1:1, 3:7).

    • Visualize the spots under a UV lamp and/or by staining.

    • Select the solvent system that provides an Rf value of ~0.3-0.4 for the target compound and good separation from impurities.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen initial mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Q3: How should I store the purified this compound?

A3: Based on supplier recommendations and the chemical nature of the compound, it should be stored in a tightly sealed container in a dry, cool place.[5] For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.

Visual Workflows

To further clarify the decision-making process in purification, the following diagrams illustrate key workflows.

Purification_Decision_Tree Start Crude Product TLC Perform TLC Analysis Start->TLC Purity_Check Assess Purity and Complexity TLC->Purity_Check Is_Pure Is the product >95% pure? Purity_Check->Is_Pure Recrystallize Attempt Recrystallization Is_Pure->Recrystallize Yes Impure Significant Impurities Present Is_Pure->Impure No Final_Product Pure Product Recrystallize->Final_Product Column Perform Column Chromatography Optimize_Column Optimize Column Conditions (Solvent, Stationary Phase) Column->Optimize_Column Optimize_Column->Final_Product Impure->Column

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Workflow Start Purification Issue Identified Low_Yield Low Yield in Chromatography Start->Low_Yield Oiling_Out Product Oils Out Start->Oiling_Out Check_Adsorption Check for Strong Adsorption (Tailing on TLC) Low_Yield->Check_Adsorption Check_Solvent Review Solvent Choice (Rf value) Low_Yield->Check_Solvent Check_Packing Inspect Column Packing Low_Yield->Check_Packing Assess_Purity Assess Purity of Oil (NMR, HPLC) Oiling_Out->Assess_Purity Deactivate_Silica Deactivate Silica or Change Stationary Phase Check_Adsorption->Deactivate_Silica Optimize_Mobile_Phase Optimize Mobile Phase Check_Solvent->Optimize_Mobile_Phase Repack_Column Repack Column Carefully Check_Packing->Repack_Column Solvent_Screen Perform Recrystallization Solvent Screen Assess_Purity->Solvent_Screen >95% Pure Rechromatograph Re-purify if Impure Assess_Purity->Rechromatograph <95% Pure Antisolvent_Method Try Antisolvent Crystallization Solvent_Screen->Antisolvent_Method

Caption: Troubleshooting workflow for common purification issues.

References

  • Organic Syntheses Procedure. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Dry-packing the column. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically starts from 6-bromo-1-indanone. The critical transformation is the introduction of a hydroxymethyl group onto the aromatic ring at the position of the bromine atom. While seemingly straightforward, this step is fraught with potential pitfalls that can lead to low yields, complex side-product profiles, and purification difficulties. This guide offers practical, field-proven solutions to these issues.

Recommended Synthetic Protocol: Grignard-Based Hydroxymethylation

This protocol details a robust method for the synthesis of this compound from 6-bromo-1-indanone via a Grignard reaction. This approach is often favored for its cost-effectiveness and relatively straightforward execution.

Step-by-Step Methodology:

  • Magnesium Activation & Grignard Formation:

    • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Briefly heat the magnesium under vacuum with a heat gun and then cool under a strong stream of dry nitrogen to activate the surface.

    • Add a small crystal of iodine.

    • Add approximately 10% of a solution of 6-bromo-1-indanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask.

    • Gently warm the mixture until the brownish color of the iodine disappears and bubbling is observed, indicating the initiation of the Grignard reaction.

    • Add the remaining 6-bromo-1-indanone solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde Source:

    • In a separate, oven-dried flask, place paraformaldehyde (2.0-3.0 equivalents) and heat it gently under a stream of nitrogen to depolymerize it into gaseous formaldehyde.[1] Directing this gas stream into the Grignard solution is the most effective method.

    • Alternative: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, suspend anhydrous paraformaldehyde (2.0-3.0 equivalents) in anhydrous THF. Add this slurry portion-wise to the stirred Grignard solution. Note that using solid paraformaldehyde directly can sometimes result in lower yields.[1][2][3]

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

Possible Cause 1: Failure to Form the Grignard Reagent

  • Explanation: The formation of the Grignard reagent is the most critical step and is highly sensitive to moisture and the quality of the magnesium. Traces of water will protonate and destroy the Grignard reagent as it forms.

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120 °C for several hours and cooled under a nitrogen or argon atmosphere). The THF solvent must be anhydrous; freshly distilled from a suitable drying agent (like sodium/benzophenone) or purchased as anhydrous grade and used from a sealed bottle is essential.

    • Activate the Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activating it by stirring without solvent under nitrogen, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane can initiate the reaction.[3]

    • Confirm Grignard Formation: Before proceeding, you can test for the presence of the Grignard reagent. A common qualitative test involves taking a small aliquot, adding it to a solution of Michler's ketone, and then hydrolyzing; a positive test gives a characteristic blue-green color.[1]

Possible Cause 2: Inefficient Reaction with Formaldehyde

  • Explanation: Formaldehyde exists as a solid polymer (paraformaldehyde) or an aqueous solution (formalin). Formalin is incompatible with Grignard reagents due to the water content. Paraformaldehyde must be depolymerized to gaseous formaldehyde to react efficiently.[1] A common side reaction is the formation of a formaldehyde acetal, which can reduce the yield of the desired primary alcohol if not properly hydrolyzed during workup.[1]

  • Solution:

    • Depolymerize Paraformaldehyde: The most effective method is to heat dry paraformaldehyde and pass the resulting anhydrous formaldehyde gas into the reaction mixture.[1]

    • Acidic Workup: Ensure the workup step with saturated NH₄Cl is followed by extraction. If acetal formation is suspected, a mildly acidic wash (e.g., dilute HCl) during the workup can help hydrolyze the acetal back to the desired alcohol.

Possible Cause 3: Competing Reaction with the Ketone

  • Explanation: The Grignard reagent formed is a strong nucleophile and could potentially react with the ketone of another molecule of 6-bromo-1-indanone or the final product.

  • Solution:

    • Maintain Low Temperature: While Grignard formation often requires heating, the subsequent reaction with the electrophile (formaldehyde) should be conducted at a lower temperature (e.g., 0 °C) to minimize side reactions.

    • Slow Addition: Adding the 6-bromo-1-indanone slowly during Grignard formation ensures its concentration remains low, favoring reaction with magnesium over intermolecular side reactions.

Q2: I see multiple spots on my TLC plate, indicating significant side products. How can I minimize them?

Possible Cause 1: Wurtz-type Homocoupling

  • Explanation: The aryl Grignard reagent can react with the starting 6-bromo-1-indanone to form a biaryl dimer. This is more likely if the Grignard reagent formation is slow or if local concentrations of the starting material are high.

  • Solution:

    • Controlled Addition: Add the 6-bromo-1-indanone solution dropwise to the activated magnesium. This keeps the concentration of the aryl bromide low compared to the magnesium, favoring Grignard formation over coupling.

    • Use Fresh THF: Peroxides in old THF can initiate radical side reactions. Always use fresh, anhydrous solvent.

Possible Cause 2: Protonation of the Grignard Reagent

  • Explanation: If there are any acidic protons in the system (from water, or even the α-protons on the indanone under certain conditions), the Grignard reagent will be quenched, leading to the formation of 1-indanone as a byproduct.

  • Solution:

    • Strictly Anhydrous Conditions: This is the most critical factor. Re-emphasizing the need for dry glassware and anhydrous solvents.

    • Use a Non-Protic Solvent: THF is the standard and appropriate choice.

Q3: I am considering an alternative synthesis. Is a palladium-catalyzed cross-coupling reaction a viable option?
  • Advantages: These reactions are often very high-yielding, tolerant of many functional groups (including the ketone), and can be run under relatively mild conditions.

  • Potential Issues & Solutions:

    • Catalyst Deactivation: Use an inert atmosphere (nitrogen or argon) and degassed solvents to prevent oxidation of the Pd(0) catalyst.

    • Poor Reactivity: Aryl bromides are generally good substrates. If reactivity is low, screening different phosphine ligands (e.g., SPhos, XPhos) or using a more active pre-catalyst can improve results.[8]

    • Homocoupling of Boronic Acid: Use precise stoichiometry and ensure efficient stirring.

Data Summary Table
ParameterRecommended Condition (Grignard Method)Rationale
Starting Material 6-bromo-1-indanone (>97% purity)High purity starting material prevents side reactions from unknown impurities.[9][10][11]
Mg Equivalents 1.2 - 1.5 eq.A slight excess ensures complete consumption of the aryl bromide.
Formaldehyde Source Anhydrous paraformaldehyde (2.0 - 3.0 eq.)An excess of the electrophile drives the reaction to completion.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is essential for stabilizing the Grignard reagent.
Formation Temp. Reflux (~66 °C in THF)Heat is often required to initiate and sustain the reaction.
Reaction Temp. 0 °C to Room TemperatureLower temperature for the addition of formaldehyde minimizes side reactions.
Work-up Quencher Saturated Aqueous NH₄ClA mild acid source to quench the reaction without causing vigorous decomposition.
Troubleshooting Workflow Diagram

G cluster_start Start cluster_cause Potential Causes cluster_solution Solutions start Low or No Product Yield cause1 Grignard Reagent Did Not Form start->cause1 cause2 Inefficient Reaction with Formaldehyde start->cause2 cause3 Side Product Formation start->cause3 sol1a Ensure Anhydrous Conditions (Dry Glassware/Solvent) cause1->sol1a sol1b Activate Mg Surface (Iodine, Heat) cause1->sol1b sol2a Depolymerize Paraformaldehyde (Heat under N2) cause2->sol2a sol2b Use Mildly Acidic Workup (Hydrolyze Acetals) cause2->sol2b sol3a Control Reagent Addition (Slow, Dropwise) cause3->sol3a sol3b Maintain Low Temperature (0 °C for Reaction) cause3->sol3b

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use n-butyllithium (n-BuLi) for a lithium-halogen exchange instead of forming a Grignard reagent?

A: Yes, lithium-halogen exchange is a very effective method for this transformation.[12][13][14] The reaction of 6-bromo-1-indanone with n-BuLi at low temperature (-78 °C) will rapidly form the 6-lithio-1-indanone intermediate. This can then be quenched with anhydrous formaldehyde gas or paraformaldehyde. This method is often faster and cleaner than the Grignard route but requires more stringent anhydrous techniques and careful temperature control to avoid side reactions, such as the n-BuLi attacking the ketone.

Q: My starting material, 6-bromo-1-indanone, appears discolored. Can I still use it?

A: Discoloration (often yellow or brown) can indicate the presence of impurities that may interfere with the reaction. It is highly recommended to purify the starting material before use. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purification by flash chromatography can yield pure, white to off-white solid.[9]

Q: What are the key safety precautions for this synthesis?

A: When working with Grignard reagents or organolithiums, several safety precautions are critical.

  • Anhydrous Conditions: The reaction can be exothermic and difficult to control if water is accidentally introduced.

  • Pyrophoric Reagents: If using n-butyllithium, it is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere using proper syringe techniques.

  • Solvent Safety: Anhydrous THF can form explosive peroxides over time. Always use fresh bottles or test for peroxides before use.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood.

Q: How can I best confirm the structure of my final product?

A: A combination of standard analytical techniques should be used:

  • ¹H NMR: This will confirm the structure, showing the characteristic peaks for the aromatic protons, the methylene protons of the indanone ring, and the new singlet for the benzylic -CH₂OH group, as well as the alcohol proton.

  • ¹³C NMR: This will show the correct number of carbon signals, including the carbonyl carbon and the new hydroxymethyl carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (162.19 g/mol ).[15][16][17]

  • Infrared (IR) Spectroscopy: This will show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹) and the C=O stretch of the ketone (~1700 cm⁻¹).

References
  • Molander, G. A., & Fumagalli, T. (2006). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 8(19), 4295–4298. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Tanaka, K., et al. (2001). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Filo. (n.d.). Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What... Filo. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Reddit. (n.d.). Paraformaldehyde + Grignard reagent. Reddit. [Link]

  • ResearchGate. (2016). Is it possible for the Grignard reagent to react with the activating dibromoethane? ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]

  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. [Link]

  • Organic Syntheses. (n.d.). cyclohexylcarbinol. Organic Syntheses. [Link]

  • Reddit. (n.d.). Li Halogen Exchange? Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Oakwood Chemical. [Link]

  • YouTube. (2023). Reaction of Grignard Reagent with Formaldehyde. YouTube. [Link]

  • Srogl, J., & Allred, G. D. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Srogl, J., & Allred, G. D. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Guide: Troubleshooting the Crystallization of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity crystalline material of this important synthetic intermediate. Drawing from established principles of physical organic chemistry and crystallization science, this document provides not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Section 1: Understanding the Molecule's Properties

A successful crystallization begins with a fundamental understanding of the target molecule's physicochemical characteristics.

Q1: What are the key structural features of this compound that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by a combination of three key features:

  • A Polar Carbonyl Group (Ketone): The ketone at the 1-position is a strong hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

  • A Primary Alcohol (Hydroxymethyl Group): The -CH₂OH group is both a hydrogen bond donor and acceptor. This is a critical feature that enhances polarity and provides a primary site for intermolecular hydrogen bonding, which is fundamental to the formation of a stable crystal lattice.[1] The presence of hydroxyl groups can be pivotal in the crystallization process, sometimes even accelerating it.[2]

  • A Rigid Aromatic Core: The dihydro-indenone backbone provides a flat, rigid structure that facilitates molecular stacking (π-π interactions) in the crystal lattice.

These features make the molecule moderately polar, suggesting that polar solvents will be required for dissolution. The strong hydrogen bonding capability also indicates a potential for polymorphism and solvate formation.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[3][4]
Molecular Weight ~162.19 g/mol [3]
Appearance White to off-white solid[5]
Storage Sealed in dry, room temperature[5]
Section 2: Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[6] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[7]

Q2: How should I approach solvent selection for this compound?

A2: A systematic screening process is recommended. Given the molecule's polar nature, begin with polar protic and aprotic solvents. The principle of "like dissolves like" is a useful starting point.[8]

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility. If it dissolves readily at room temperature, the solvent is likely too good and should be reserved for use as the "soluble" component in a mixed-solvent system.

  • For solvents that show poor room-temperature solubility, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to achieve complete dissolution.[7]

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

Table of Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Potential Use
Isopropanol Polar Protic82.6Good starting point. The hydroxyl group can hydrogen bond with the solute.
Ethanol Polar Protic78.4Similar to isopropanol, slightly more polar. Often used in a solvent/anti-solvent pair with water.[7]
Ethyl Acetate Polar Aprotic77.1Good for moderately polar compounds. Less prone to forming hydrogen-bonded solvates than alcohols.
Acetone Polar Aprotic56Can be an effective solvent, but its low boiling point provides a smaller temperature gradient for crystallization.[9]
Toluene Non-polar110.6The aromatic nature may aid in dissolving the indenone core, but it may be a poor solvent on its own due to the polar functional groups. Best used in a mixed system.
Water Very Polar Protic100The compound is likely to have low solubility in water, making it an excellent anti-solvent in a mixed system (e.g., Ethanol/Water or Acetone/Water).[7][10]
Hexane/Heptane Non-polar~69 / ~98Unlikely to be a primary solvent. Primarily used as an anti-solvent with a more polar solvent like Ethyl Acetate.
Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of indenone derivatives.

Q3: My compound is "oiling out" instead of crystallizing. Why is this happening and what should I do?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid crystal lattice.[11] This is a common problem with compounds that have relatively low melting points or when the solution is highly supersaturated at a high temperature.[12]

Causality: The presence of impurities can depress the melting point of your compound, making it more susceptible to oiling out.

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add 10-20% more of the hot solvent to decrease the saturation point.[11] This ensures that the solution becomes saturated at a lower temperature, hopefully one that is below the compound's melting point.

  • Lower the Boiling Point: If using a high-boiling solvent, switch to a lower-boiling alternative or a mixed-solvent system with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). While hot, slowly add a "poor" solvent (an anti-solvent, e.g., water) dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Q4: I've cooled my solution, but no crystals have formed. What's wrong?

A4: The absence of crystals typically means the solution is not sufficiently supersaturated.

Causality: You have likely used too much solvent, and the concentration of the compound is below its solubility limit even at the lower temperature.[11]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Repeat until you observe crystal formation.[11]

  • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck to the cold solution. This provides a template for crystal growth.

  • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

  • Deep Cool: If an ice bath is ineffective, try a dry ice/acetone bath for a short period, but be aware that rapid cooling can lead to the formation of small, less pure crystals.

Q5: The crystallization happened very quickly, resulting in a fine powder. Is this acceptable?

A5: While you have isolated a solid, rapid precipitation is undesirable because it tends to trap impurities within the fast-growing crystal lattice, defeating the purpose of purification.[11]

Causality: The solution was likely too concentrated, leading to a very high level of supersaturation upon cooling.

Solutions:

  • Increase Solvent Volume: Re-dissolve the powder by heating. Add a small amount of additional hot solvent (5-10% more) to slightly reduce the concentration.

  • Ensure Slow Cooling: After heating, insulate the flask by placing it on a cork ring or folded paper towels and covering the top. This slows the rate of cooling, allowing larger, more ordered, and purer crystals to form over a period of 20 minutes or more.[11]

Section 4: Advanced Topics & FAQs

Q6: What is polymorphism and should I be concerned about it with this molecule?

A6: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[13][14] These different forms, or polymorphs, can have significantly different physical properties, including solubility, melting point, and stability.[14][15] For any compound in drug development, understanding and controlling polymorphism is critical.

Given the hydrogen bonding capabilities of this compound, polymorphism is a distinct possibility. The conditions of crystallization—specifically the solvent, temperature, and cooling rate—can dictate which polymorph is formed.[16] It is crucial to maintain consistent crystallization protocols to ensure you produce the same polymorph in every batch. Techniques like X-Ray Powder Diffraction (XRPD) can be used to characterize the crystalline form.[16]

Q7: Could the hydroxymethyl group lead to the formation of solvates?

A7: Yes. When solvent molecules (especially protic solvents like water or alcohols) are incorporated into the crystal lattice in a fixed stoichiometric ratio, the resulting solid is called a solvate (or a hydrate if the solvent is water).[15][16] This is also known as pseudopolymorphism. The strong hydrogen-bonding capacity of the hydroxymethyl group makes it susceptible to forming stable interactions with solvent molecules, increasing the likelihood of solvate formation. If a solvate forms, you may need to employ more rigorous drying procedures (e.g., vacuum oven at elevated temperature) to remove the trapped solvent.

Section 5: Visual Workflows

A clear understanding of the experimental sequence and troubleshooting logic is essential for success.

Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filter If needed cool Slow Cooling to Induce Crystallization dissolve->cool hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization.

Caption: Decision tree for troubleshooting crystallization outcomes.

References
  • Taylor & Francis Online. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Retrieved from [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Int J Pharm. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Unknown Source. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (2023). Role of Hydroxy Group in the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Retrieved from [Link]

  • Jilin University, College of Chemistry. (2016). Discovery of the Role of Hydroxyl Free Radicals in the Crystallization of Zeolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 13623-25-1. Retrieved from [Link]

  • Sciencemadness.org. (2023). Contaminated 1-indanone sample. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each experimental step to ensure a successful and reproducible outcome.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation.[1][2] However, the presence of a reactive benzylic alcohol on the aromatic ring necessitates a protection-deprotection strategy to prevent unwanted side reactions under the strongly acidic conditions of the cyclization.[3][4]

The proposed synthetic route involves three key stages:

  • Protection: The hydroxyl group of the starting material, 3-(4-(hydroxymethyl)phenyl)propanoic acid, is protected, for instance, as an acetate ester.

  • Cyclization: The protected precursor undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Synthetic_Workflow Start 3-(4-(Hydroxymethyl)phenyl)propanoic Acid Protected 3-(4-(Acetoxymethyl)phenyl)propanoic Acid Start->Protected Acetylation (Ac₂O, Pyridine) AcylChloride 3-(4-(Acetoxymethyl)phenyl)propanoyl Chloride Protected->AcylChloride Acyl Chloride Formation (SOCl₂) Indanone 6-(Acetoxymethyl)-2,3-dihydro-1H-inden-1-one AcylChloride->Indanone Intramolecular Friedel-Crafts Acylation (AlCl₃) FinalProduct This compound Indanone->FinalProduct Deprotection (Acid or Base Hydrolysis)

Caption: Proposed synthetic workflow for this compound.

II. Detailed Experimental Protocols

Protocol 1: Protection of 3-(4-(hydroxymethyl)phenyl)propanoic acid

Objective: To protect the benzylic hydroxyl group as an acetate ester to prevent side reactions during Friedel-Crafts acylation.

Materials:

  • 3-(4-(hydroxymethyl)phenyl)propanoic acid

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(4-(hydroxymethyl)phenyl)propanoic acid (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3-(4-(acetoxymethyl)phenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation

Objective: To cyclize the protected propanoic acid to form the indanone ring structure.

Materials:

  • 3-(4-(acetoxymethyl)phenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Ice-water bath

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Convert the protected carboxylic acid to its acyl chloride by reacting with thionyl chloride or oxalyl chloride in anhydrous DCM.

  • In a separate flask, prepare a suspension of AlCl₃ (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the AlCl₃ suspension.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude 6-(acetoxymethyl)-2,3-dihydro-1H-inden-1-one.

Protocol 3: Deprotection of the Acetyl Group

Objective: To remove the acetyl protecting group to yield the final product.

Materials:

  • 6-(acetoxymethyl)-2,3-dihydro-1H-inden-1-one

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution (for acid hydrolysis)

  • Brine

Procedure (Acid-catalyzed):

  • Dissolve the crude protected indanone in methanol.

  • Add 1 M HCl and stir the mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.[5]

III. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield in Protection Step Incomplete reaction.- Increase reaction time or slightly warm the reaction mixture. - Ensure the pyridine used is anhydrous, as water can hydrolyze the acetic anhydride.
Loss during workup.- Ensure complete extraction by performing multiple extractions with DCM. - Avoid overly vigorous washing that can lead to emulsions.
Low Yield in Cyclization Step Deactivated starting material.- Ensure the acyl chloride is freshly prepared and used immediately. Acyl chlorides can hydrolyze upon exposure to moisture.
Inactive AlCl₃.- Use a fresh, unopened bottle of AlCl₃. This Lewis acid is highly hygroscopic and loses activity upon exposure to air.
Unwanted side reactions.- Maintain a low temperature during the addition of the acyl chloride to the AlCl₃ suspension to control the reaction rate and minimize side product formation.
Formation of Polymeric Byproducts Unprotected hydroxyl group.- This is a strong indicator of incomplete protection. Re-evaluate the protection step to ensure complete conversion to the acetate ester before proceeding with the Friedel-Crafts reaction. Benzylic alcohols can act as nucleophiles and attack the acylium ion or other carbocation intermediates, leading to polymerization.[6]
Incomplete Deprotection Insufficient acid/base or reaction time.- Increase the concentration of the acid or base, or prolong the reaction time. Monitor closely by TLC.
Steric hindrance.- While less likely for an acetyl group, if a bulkier protecting group is used, stronger deprotection conditions may be necessary.
Product is an inseparable mixture Formation of regioisomers.- The formation of the 5-substituted regioisomer is possible, though less likely due to steric hindrance. Careful optimization of the Friedel-Crafts reaction temperature and catalyst can influence regioselectivity. Purification by preparative HPLC may be required.
Product degradation Instability of the final product.- The benzylic alcohol in the final product can be sensitive to strongly acidic or basic conditions. Ensure neutralization is complete during workup and avoid prolonged exposure to harsh pH.

IV. Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the hydroxymethyl group? A1: The Friedel-Crafts acylation is catalyzed by a strong Lewis acid, typically AlCl₃, which creates a highly acidic environment.[2][7] Benzylic alcohols are unstable in strong acids and can undergo several side reactions, including:

  • Protonation and elimination: The hydroxyl group can be protonated, forming a good leaving group (water) and generating a stable benzylic carbocation.

  • Polymerization: The benzylic carbocation can be attacked by the electron-rich aromatic ring of another molecule, leading to polymerization.

  • Reaction with the acylium ion: The hydroxyl group can act as a nucleophile and react with the acylium ion intermediate. Protecting the hydroxyl group, for example as an acetate ester, renders it inert to these conditions, ensuring that the intramolecular acylation proceeds as desired.

Q2: What are some alternative protecting groups for the benzylic alcohol? A2: Besides the acetyl group, other protecting groups can be considered:

  • Benzyl (Bn) ether: Stable to a wide range of conditions but typically removed by hydrogenolysis, which might not be compatible with other functional groups in more complex molecules.[4][8]

  • p-Methoxybenzyl (PMB) ether: Similar to the benzyl ether but can be removed under oxidative conditions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[8]

  • Silyl ethers (e.g., TBDMS): These are robust protecting groups but are generally cleaved with fluoride ions (like TBAF) or under acidic conditions. Their stability in strong Lewis acids like AlCl₃ would need to be carefully evaluated.[9][10] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Q3: How can I confirm the structure and purity of my final product? A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons of the hydroxymethyl group, and the aliphatic protons of the indanone ring.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Protection Is the protection step complete? (Check by NMR/TLC) Start->Check_Protection Check_Cyclization Is the cyclization reaction complete? (Check by TLC) Check_Protection->Check_Cyclization Yes Redo_Protection Optimize protection: - Anhydrous reagents - Longer reaction time Check_Protection->Redo_Protection No Check_Deprotection Is the deprotection step complete? (Check by TLC) Check_Cyclization->Check_Deprotection Yes Optimize_Cyclization Optimize cyclization: - Fresh AlCl₃ - Anhydrous conditions - Low temperature Check_Cyclization->Optimize_Cyclization No Purification_Issues Difficulty in Purification? Check_Deprotection->Purification_Issues Yes Optimize_Deprotection Optimize deprotection: - Adjust acid/base concentration - Increase reaction time Check_Deprotection->Optimize_Deprotection No Final_Analysis Characterize Final Product (NMR, MS, IR) Purification_Issues->Final_Analysis Successful Purification

Caption: A logical flow for troubleshooting the synthesis of this compound.

V. References

  • University of Waterloo. (n.d.). Alcohol Protecting Groups. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from

  • Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0323202). Retrieved from [Link]

  • ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1479. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 13. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Diva-portal.org. (2014, December 19). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Powers Group - UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

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Technical Support Center: 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS 193819-51-1). This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this molecule. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

The structure of this compound contains two key functional groups that dictate its reactivity and stability: a benzylic primary alcohol and a ketone integrated into a dihydroindene bicyclic system. The proximity of these groups to the aromatic ring creates a unique electronic environment that can lead to specific degradation pathways under common experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work, providing plausible causes and actionable solutions based on fundamental chemical principles.

Issue 1: Appearance of a New, Less Polar Impurity During Analysis or Workup

Question: I'm observing a new, less polar peak in my LC-MS/HPLC analysis after leaving my compound in solution, especially in the presence of a mild base or upon heating. What could this be?

Plausible Cause: This is likely a dimeric or oligomeric species formed via a base-catalyzed aldol condensation reaction. The ketone functional group in the indanone ring has acidic α-hydrogens (on carbon-2)[1]. In the presence of a base, an enolate can form, which is a potent nucleophile. This enolate can then attack the electrophilic carbonyl carbon of another molecule, leading to a β-hydroxy ketone adduct that can subsequently dehydrate to form a conjugated α,β-unsaturated ketone[2][3][4]. This new, larger molecule is typically less polar and will have a different retention time.

Recommended Actions:

  • pH Control: Maintain neutral or slightly acidic conditions (pH 4-6) for all solutions containing the compound. Use buffered systems (e.g., acetate or phosphate buffers) if pH control is critical for your application.

  • Temperature Management: Avoid heating solutions of the compound, especially under basic conditions. If a reaction requires heat, perform it under strictly inert conditions and for the minimum time necessary. Aldol reactions are often accelerated by heat[5][6].

  • Solvent Choice: Use aprotic solvents (e.g., THF, DCM, Acetonitrile) where possible, as protic solvents can facilitate proton transfer steps integral to aldol-type reactions.

Underlying Rationale: The acidity of the α-hydrogens is a key driver of this instability. By preventing the formation of the enolate intermediate through strict pH and temperature control, you can inhibit the dimerization pathway and maintain the monomeric integrity of your compound.

Issue 2: Gradual Formation of a More Polar Impurity, Especially When Exposed to Air

Question: My sample purity is decreasing over time, and I'm seeing a new, more polar impurity. My sample has been stored in a standard vial and exposed to the atmosphere.

Plausible Cause: This is characteristic of the oxidation of the benzylic alcohol . The primary alcohol at the 6-position is benzylic, making it susceptible to oxidation. The initial product would be the corresponding aldehyde (6-formyl-2,3-dihydro-1H-inden-1-one), which can be further oxidized to the more polar carboxylic acid (1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid)[7][8][9]. This process can be catalyzed by trace metals, light, or simply atmospheric oxygen over time[10][11][12].

Recommended Actions:

  • Inert Atmosphere: Handle and store the compound, both in solid form and in solution, under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Degassing: For solutions, use solvents that have been degassed via sparging with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Addition: If compatible with your experimental design, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to long-term storage solutions.

  • Light Protection: Store samples in amber vials or wrapped in aluminum foil to prevent photo-oxidation[13][14].

Underlying Rationale: Benzylic C-H bonds are weaker than typical aliphatic C-H bonds, making them more susceptible to radical abstraction and subsequent oxidation. Eliminating oxygen and light, the primary drivers of this process, is the most effective way to preserve the alcohol functionality.

Issue 3: Sample Discoloration (Yellowing) Upon Storage or Exposure to Light

Question: My initially white or off-white solid sample has turned yellow. What is causing this?

Plausible Cause: Yellowing is often indicative of the formation of extended conjugated systems, which absorb light in the visible spectrum. This can arise from two primary sources:

  • Oxidation to Aldehyde: The initial oxidation product, 6-formyl-2,3-dihydro-1H-inden-1-one, has an extended π-system which can contribute to color.

  • Aldol Condensation Product: The α,β-unsaturated ketone formed from aldol condensation (as described in Issue 1) creates a highly conjugated system that is very likely to be colored.

This process is often accelerated by light (photodegradation), which provides the energy to initiate radical reactions or other electronic transitions[15][16].

Recommended Actions:

  • Strict Light Protection: Always store the compound in amber glass vials or completely protected from light. Follow ICH Q1B guidelines for photostability testing if the material is intended for pharmaceutical development[15][16][17].

  • Cold and Dry Storage: Store the solid material in a desiccator in a refrigerator or freezer to minimize both thermal and moisture-related degradation.

  • Purity Check: Analyze the discolored material by HPLC/LC-MS to identify the impurities. The presence of a species with M+12 (aldehyde) or (2M-18) (dimer) would confirm the degradation pathway.

Underlying Rationale: The energy from UV and visible light can be sufficient to break bonds and initiate degradation cascades. By physically blocking light and reducing thermal energy, you can significantly slow down these degradation processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? For long-term stability, the solid compound should be stored in a tightly sealed amber glass vial, under an inert atmosphere (argon or nitrogen), and in a freezer (-20°C). A desiccator should be used to ensure it remains dry. For short-term laboratory use, storage at room temperature in a desiccator away from direct light is acceptable.

Q2: Which solvents should I avoid when working with this compound? Avoid using strongly basic solutions (e.g., NaOH, KOH > pH 8) as they can catalyze aldol condensation. Be cautious with reactive solvents or those containing peroxides (e.g., old ethers like THF or diethyl ether) as they can promote oxidation. Always use high-purity, fresh solvents.

Q3: Is this compound stable in acidic conditions? The compound is generally more stable in mildly acidic to neutral conditions than in basic conditions. However, very strong acids combined with heat can potentially catalyze dehydration of the benzylic alcohol or other unforeseen reactions. Acid-catalyzed aldol reactions are also possible, though typically slower than base-catalyzed versions for ketones[3][4]. It is best to buffer solutions if pH control is required.

Q4: How can I confirm the stability of my sample in a specific experimental buffer or formulation? The most direct way is to perform a forced degradation study . This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to identify potential degradants and establish the specificity of your analytical method[18][19][20]. A detailed protocol for such a study is provided below.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two primary instability pathways discussed: oxidation and base-catalyzed aldol condensation.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_aldol Aldol Condensation Pathway A Parent Compound B Aldehyde Intermediate (6-formyl-2,3-dihydro-1H-inden-1-one) A->B [O] (Air, Light) D Enolate Intermediate A->D Base (-H⁺) E Dimer Adduct (β-hydroxy ketone) A->E Base (+ Enolate) C Carboxylic Acid Degradant (1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid) B->C [O] D->E + Parent F Condensed Dimer (α,β-unsaturated ketone) E->F -H₂O (Heat)

Caption: Potential degradation pathways of the target compound.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system to assess the intrinsic stability of this compound and to ensure your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation[18][19].

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your Stock A.

2. Stress Conditions (run each condition in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of Stock A with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, then neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of Stock A with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours. Note: Base-catalyzed reactions may be fast; monitor at earlier time points if necessary.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of Stock A with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Take 2 mL of Stock A.

    • Incubate at 70°C for 48 hours, protected from light.

    • Cool and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid):

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) in a quartz cuvette to a calibrated light source.

    • The exposure should be no less than 1.2 million lux hours and 200 watt hours/m² of near UV energy, as per ICH Q1B guidelines[13][17].

    • Simultaneously, run a "dark control" by wrapping an identical sample in aluminum foil and placing it next to the exposed sample.

    • Analyze both the exposed and dark control samples.

3. Analysis:

  • Analyze all stressed samples, a non-stressed control, and a blank by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).

  • Calculate the percentage of degradation and the relative retention times of any new peaks.

Data Presentation: Expected Outcomes of Forced Degradation

The following table presents a hypothetical summary of results from the forced degradation study. This serves as a template for how to organize and interpret your own findings.

Stress ConditionIncubation Time/TempExpected Degradation (%)Major Degradant(s) Observed
Control N/A< 1%None
1 M HCl 24h @ 60°C2 - 5%Minor, unidentified polar degradants
0.1 M NaOH 4h @ RT15 - 25%Less polar peak consistent with aldol dimer
3% H₂O₂ 24h @ RT10 - 20%More polar peak consistent with carboxylic acid
Heat (Solid) 48h @ 70°C< 2%Minimal degradation
Photolysis ICH Q1B Standard8 - 15%Multiple peaks, including oxidative degradants
References
  • Chemical Communications (RSC Publishing) . Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.

  • TechnoPharmaSphere . Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • BioProcess International . Forced Degradation Studies: Regulatory Considerations and Implementation.

  • YouTube . ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

  • MedCrave online . Forced Degradation Studies.

  • European Medicines Agency . ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • International Journal of Creative Research Thoughts (IJCRT) . ICH GUIDELINES: STRESS DEGRADATION STUDY.

  • Q1 Scientific . Photostability testing theory and practice.

  • SGS . Photostability.

  • Chemical Communications (RSC Publishing) . Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.

  • Sampled . Meet the expert: The Importance of Photostability Testing.

  • SGS Denmark . Forced Degradation Testing.

  • ResearchGate . ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids.

  • Master Organic Chemistry . Aldol Addition and Condensation Reactions (Base-Catalyzed).

  • Wikipedia . Aldol condensation.

  • National Institutes of Health (NIH) . Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.

  • NCERT . Aldehydes, Ketones and Carboxylic Acids.

  • Chemistry LibreTexts . Aldol Condensation.

  • ACS Publications . The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway.

  • University of Wisconsin-Madison . Carbonyl Chemistry :: The Aldol Reaction and Condensation.

  • Chemistry LibreTexts . Reactivity of Aldehydes & Ketones.

  • Michigan State University Chemistry . Reactions at the α-Carbon.

  • National Institutes of Health (NIH) . Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

  • Chemistry LibreTexts . Reactivity of Alpha Hydrogens.

  • Chemistry LibreTexts . Oxidation of Alcohols.

  • ResearchGate . α-Keto Acids: Acylating Agents in Organic Synthesis.

  • Vedantu . Which of the following is most acidic A Benzyl alcohol class 11 chemistry CBSE.

  • ACS Publications . Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.

  • Patsnap Synapse . What is the mechanism of Benzyl Alcohol?

  • ACS Publications . Synthesis of Benzylic Alcohols by C–H Oxidation.

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Technical Support Center: Degradation Products of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental studies, particularly concerning the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

1. What are the primary objectives of a forced degradation study for a compound like this compound?

Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand the intrinsic stability of a drug substance.[1] The primary objectives for studying this compound are:

  • Identification of Potential Degradants: To identify the likely degradation products that could form under various environmental conditions.

  • Elucidation of Degradation Pathways: To understand the chemical pathways through which the molecule degrades.

  • Development and Validation of Stability-Indicating Methods: To develop and validate analytical methods, typically HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2]

  • Formulation and Packaging Development: The stability data helps in selecting appropriate formulations and packaging to protect the drug substance from degradation.

  • Understanding Molecular Liabilities: To identify the functional groups within the molecule that are most susceptible to degradation. For this compound, the key functional groups are the ketone, the benzyl alcohol, and the aromatic ring.

2. What are the typical stress conditions applied in a forced degradation study of this compound?

Forced degradation studies for this compound should be conducted under a variety of stress conditions to cover different degradation mechanisms. These typically include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[3]

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 70-80°C).[3]

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Troubleshooting Guides

Scenario 1: An unknown peak is observed during the HPLC analysis of a sample subjected to oxidative stress.

Question: What is the likely identity of the major degradation product formed under oxidative conditions?

Answer: The primary alcohol (hydroxymethyl group) in this compound is the most likely site for oxidation. Under oxidative stress, typically using hydrogen peroxide, the benzyl alcohol moiety can be oxidized first to an aldehyde and then further to a carboxylic acid.[4]

  • Predicted Degradation Product 1: 6-formyl-2,3-dihydro-1H-inden-1-one (the corresponding aldehyde).

  • Predicted Degradation Product 2: 1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid (the corresponding carboxylic acid).

Experimental Protocol: Oxidative Forced Degradation

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature for 24-48 hours, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Quenching (if necessary): If the reaction is rapid, it can be stopped by adding a quenching agent like sodium bisulfite.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Troubleshooting Tip: If you observe two new, more polar peaks on your reverse-phase HPLC chromatogram, they are likely the aldehyde and carboxylic acid degradants. The carboxylic acid will typically have a shorter retention time than the aldehyde due to its increased polarity. To confirm their identities, you can use LC-MS to determine their molecular weights.

Predicted Oxidative Degradation Pathway

Oxidative Degradation API 6-(hydroxymethyl)-2,3-dihydro- 1H-inden-1-one Aldehyde 6-formyl-2,3-dihydro- 1H-inden-1-one API->Aldehyde Oxidation Carboxylic_Acid 1-oxo-2,3-dihydro-1H- indene-6-carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Predicted oxidative degradation pathway of this compound.

Scenario 2: Multiple degradation products are observed under photolytic stress.

Question: Why am I seeing multiple peaks upon exposure to light, and what could they be?

Answer: The indanone core of the molecule is a chromophore that can absorb UV light, leading to photochemical reactions. Photolytic degradation can be complex and may proceed through radical mechanisms, potentially leading to a variety of products.[5]

Possible degradation pathways under photolytic conditions include:

  • Norrish Type I Cleavage: The bond between the carbonyl group and the adjacent carbon can break, leading to a diradical intermediate. This can then undergo further reactions, such as decarbonylation and rearrangement, to form various products.

  • Photoreduction: The ketone could be reduced to a secondary alcohol.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation of the benzyl alcohol group to the aldehyde can also occur.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare solutions of the drug substance in a photochemically inert solvent and place the solid drug substance in clear containers.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Keep a set of samples protected from light (e.g., wrapped in aluminum foil) as a dark control.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Troubleshooting Tip: If you observe a complex chromatogram with multiple new peaks after photolytic stress, it is indicative of multiple degradation pathways. Using a diode array detector (DAD) can help to determine if the degradation products share a similar chromophore with the parent compound. LC-MS/MS is a powerful tool to elucidate the structures of these unknown photoproducts.

General Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Drug Substance: This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Characterization of Degradants (MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: General workflow for a forced degradation study.

Scenario 3: No significant degradation is observed under acidic or basic conditions at room temperature.

Question: Does this mean the compound is stable to hydrolysis?

Answer: Not necessarily. The lack of degradation at room temperature suggests that the molecule is relatively stable to hydrolysis under these conditions. However, forced degradation studies are intended to accelerate degradation.[1] Therefore, it is necessary to apply more stringent conditions to induce degradation.

Troubleshooting Steps:

  • Increase Temperature: Repeat the acidic and basic hydrolysis experiments at an elevated temperature, for example, 60-80°C.

  • Increase Acid/Base Concentration: If increasing the temperature does not lead to sufficient degradation, consider using a higher concentration of acid or base (e.g., 1 M HCl or 1 M NaOH).

  • Extend Exposure Time: Increase the duration of the study.

It is important to aim for a target degradation of 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary degradation.

Data Summary

The following table summarizes the expected stability of this compound under various forced degradation conditions.

Stress ConditionReagents/ConditionsExpected DegradationPotential Major Degradants
Acidic Hydrolysis0.1 M HCl, 80°CModeratePotential for ether formation or dehydration products
Basic Hydrolysis0.1 M NaOH, 80°CLow to ModeratePotential for aldol condensation products
Oxidative3% H₂O₂, RTHigh6-formyl-2,3-dihydro-1H-inden-1-one, 1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid
Thermal80°C, solid stateLowMinimal degradation expected
PhotolyticUV/Vis lightModerate to HighComplex mixture, potential for ring-opened products and photo-oxidation products

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Netto-Ferreira, J. C., & Lhiaubet-Vallet, V. (2004). Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. Journal of the Brazilian Chemical Society. [Link]

  • Wang, F., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]

  • Hamilton, T. D. J., et al. (2017). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. RSC Advances. [Link]

  • ResearchGate. (n.d.). Oxidation of different benzyl alcohols. [Link]

  • Li, Z., et al. (2020). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Nishimura, F., et al. (2007). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. Journal of Inorganic Biochemistry. [Link]

  • Kudo, S., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. [Link]

  • Piela, K., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]

  • Kudo, S., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. [Link]

  • Miles, D. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Science.gov. (n.d.). forced degradation study. [Link]

  • PubChem. (n.d.). Benzyl alcohol. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • Cabasso, I., et al. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. [Link]

  • Zhang, L., et al. (2017). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. IOP Conference Series: Earth and Environmental Science. [Link]

  • Patsnap. (2024). What is the mechanism of Benzyl Alcohol?. [Link]

  • Shabaev, A. S., et al. (2010). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. Zhurnal Analiticheskoi Khimii. [Link]

  • Scholars.Direct. (2019). Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study. [Link]

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  • ResearchGate. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]

  • ResearchGate. (n.d.). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. [Link]

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  • Royal Society of Chemistry. (2022). Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light. [Link]

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Technical Support Center: 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my crude sample of this compound?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. Most syntheses of substituted indanones involve an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1] Consequently, common impurities include:

  • Starting Materials: Unreacted 3-arylpropionic acid precursor.

  • Regioisomers: The Friedel-Crafts cyclization can sometimes yield small quantities of the 4-(hydroxymethyl) or 7-(hydroxymethyl) isomers, depending on the directing effects of the substituents on the precursor.[2]

  • Byproducts of Reagents: Residues from dehydrating agents (e.g., polyphosphoric acid) or Lewis acids (e.g., AlCl₃) used in the synthesis.[3][4]

  • Oligomers/Polymers: Indanones, particularly those with reactive functional groups, can be prone to self-condensation or polymerization under harsh acidic or thermal conditions.[5]

  • Solvent Residues: Residual high-boiling point solvents used during the reaction or initial work-up.

Q2: How do I perform a quick assessment of my crude sample's purity?

A2: A multi-pronged analytical approach is always recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method to visualize the number of components in your mixture.[6][7] A single spot on a TLC plate developed in multiple solvent systems is a good, albeit not definitive, indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for assessing purity.[6][8] The presence of small, unidentifiable peaks, broadened signals, or an incorrect integration ratio for characteristic protons indicates impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[7][9] Impurities typically cause the melting point to depress and broaden over a wider range.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides quantitative data on purity by separating components and confirming the molecular weight of the main product and any impurities.[6][10]

Q3: My compound is a solid. Should I start with recrystallization or column chromatography?

A3: For solid materials, recrystallization is almost always the preferred initial purification method. It is significantly faster, uses less solvent, is more scalable, and is more cost-effective than chromatography.[11] Column chromatography should be reserved for situations where:

  • Recrystallization fails to remove impurities effectively.

  • The impurities co-crystallize with the product.

  • The crude material is an oil or a waxy solid that cannot be crystallized.

  • Multiple, similarly polar compounds need to be separated.

Below is a decision-making workflow to guide your choice.

G start Crude this compound Sample is_solid Is the sample a crystalline solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization  Yes run_column Perform Flash Column Chromatography is_solid->run_column No (Oil/Wax) purity_check_1 Assess Purity (TLC, NMR, MP) try_recrystallization->purity_check_1 is_pure_1 Is Purity >98%? purity_check_1->is_pure_1 success Pure Product Obtained is_pure_1->success Yes is_pure_1->run_column No purity_check_2 Assess Purity of Fractions (TLC) run_column->purity_check_2 combine_fractions Combine Pure Fractions & Evaporate purity_check_2->combine_fractions Pure fractions identified failure Re-evaluate Strategy / Consider Derivative purity_check_2->failure Separation unsuccessful combine_fractions->success G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_solvent 1. Select Solvent System (via TLC, target Rf ≈ 0.3) pack_column 2. Pack Column with Silica Gel & Eluent select_solvent->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Solvent (Apply Gentle Pressure) load_sample->elute collect 5. Collect Fractions Sequentially elute->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Pure Product evaporate->product

Sources

Technical Support Center: Analytical Guidance for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. As a polar indanone derivative, this molecule presents unique analytical challenges. This document provides in-depth troubleshooting advice and validated starting protocols to ensure robust and reproducible results.

Introduction to the Analyte

This compound (MW: 162.18 g/mol , Formula: C₁₀H₁₀O₂) is a functionalized indanone.[1] Its key structural features—a ketone, a primary alcohol, and an aromatic ring—govern its analytical behavior. The presence of the hydroxyl and ketone groups makes the molecule significantly polar (XLogP3 ≈ 0.8), which is the primary source of analytical difficulty, particularly in reversed-phase chromatography.[1]

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the principal analytical technique for the quantification and purity assessment of this compound. However, its polarity requires careful method development to achieve optimal peak shape and retention.

Frequently Asked Questions (HPLC)

Q1: What are the most critical properties of this molecule to consider for HPLC method development?

A: The two most critical properties are its high polarity and its potential for secondary interactions. The hydroxymethyl group makes the analyte highly water-soluble and can lead to poor retention on traditional C18 columns under highly aqueous conditions. Furthermore, both the hydroxyl and ketone groups can form hydrogen bonds with active sites on the stationary phase (residual silanols), causing significant peak tailing.[2]

Q2: What is a good starting point for column and mobile phase selection?

A: A modern, high-purity, end-capped C18 column is a reliable starting point. To mitigate peak tailing, the mobile phase should be buffered at a low pH.

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤3.5 µm particle sizeProvides a good balance of retention and efficiency. Ensure it is a modern, fully end-capped column to minimize silanol activity.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)Low pH suppresses the ionization of residual silanol groups on the silica surface, which is a primary cause of peak tailing for polar analytes.[2][3]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers. Acetonitrile often provides better peak shape for aromatic compounds.
Gradient Start at 5-10% B, ramp to 95% BA gradient is necessary to ensure elution and to clean the column of any less polar impurities.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0-1.5 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column dimensions.
Temperature 30-40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.

Q3: How should I detect this compound?

A: The indanone core contains a conjugated aromatic ketone system, which is a strong chromophore. UV detection is ideal. A photodiode array (PDA) detector is recommended to determine the optimal wavelength (λ-max) and to assess peak purity. Expect a λ-max in the range of 240-280 nm.

HPLC Troubleshooting Guide

Q: My peak for this compound is showing severe tailing (Asymmetry > 1.5). What is the cause and how do I fix it?

A: Severe peak tailing is the most common issue for this analyte. It is caused by secondary retention mechanisms, where the polar functional groups of your analyte interact strongly with ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[2][4] This creates a secondary, stronger retention site that slows the tail end of the analyte band as it passes through the column.

Follow this systematic approach to resolve the issue:

G start Start: Tailing Peak Observed check_ph 1. Check Mobile Phase pH Is pH < 3? start->check_ph adjust_ph Action: Lower pH Use 0.1% Formic or Phosphoric Acid check_ph->adjust_ph check_column 2. Evaluate Column Is it a modern, fully end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch Column Use a high-purity, end-capped column or a polar-embedded phase. check_column->change_column check_overload 3. Check for Overload Is the peak shape better at lower concentrations? check_column->check_overload Yes change_column->check_overload reduce_load Action: Reduce Injection Mass Dilute sample or use a smaller injection volume. check_overload->reduce_load end End: Symmetrical Peak check_overload->end No, problem solved reduce_load->end

Caption: HPLC Peak Tailing Troubleshooting Workflow.

Q: My retention time is very short and drifts to even earlier times with each injection. What's happening?

A: This behavior is characteristic of "phase collapse" or "dewetting." It occurs on traditional C18 columns when using highly aqueous mobile phases (e.g., >95% water) required to retain this polar analyte.[5] The hydrophobic C18 chains fold onto themselves to minimize contact with the polar mobile phase, expelling the mobile phase from the pores of the stationary phase. This dramatically reduces the surface area available for interaction, causing a loss of retention.

Solution:

  • Use an AQ-type Column: Switch to a column specifically designed for use in highly aqueous mobile phases (e.g., a polar-endcapped or polar-embedded phase). These columns have modifications that prevent phase collapse.[6]

  • Limit Initial Aqueous Content: Ensure your gradient does not hold at 100% aqueous for extended periods. Start at a minimum of 5% organic modifier.

  • Perform a Re-wetting Step: After each run, flush the column with a high percentage of organic solvent (e.g., 50-70%) to re-solvate the C18 chains before re-equilibrating at the initial conditions.

Section 2: Gas Chromatography (GC) Analysis

GC can be an alternative to HPLC, particularly when coupled with mass spectrometry (GC-MS). However, the thermal stability of the analyte is a major concern.

Frequently Asked Questions (GC)

Q1: Is GC-MS a suitable method for this compound?

A: GC-MS can be used, but it is challenging. The primary issue is the thermal lability of the molecule due to the hydroxymethyl group. High temperatures in the GC inlet can cause dehydration or other forms of degradation, leading to inaccurate quantification and the appearance of artifact peaks.[7][8] HPLC is generally the more robust technique for this analyte.

Q2: What are the signs of thermal degradation in my GC analysis?

A: You may observe the following:

  • A small or non-existent peak for the parent compound.

  • The appearance of one or more new, sharp peaks at earlier retention times, which correspond to smaller, more volatile degradation products.[8]

  • A broad, tailing peak for the parent compound with a "hump" or a continuous bridge of signal leading up to it, indicating degradation is occurring both in the inlet and on the column.[8][9]

GC Troubleshooting Guide

Q: How can I prevent thermal degradation and get a reliable peak for this compound?

A: The key is to minimize thermal stress and contact with active sites.

  • Lower the Inlet Temperature: This is the most critical parameter. Start with an inlet temperature of 250 °C and decrease it in 25 °C increments. Find the lowest possible temperature that still provides efficient vaporization without causing degradation.[8]

  • Use a Deactivated Liner: Use a fresh, high-quality, deactivated glass wool liner to minimize catalytic degradation on active metal or silica surfaces within the inlet.

  • Perform Derivatization: This is the most robust solution. By converting the polar -OH group to a nonpolar, more thermally stable functional group, you can dramatically improve the chromatography. Silylation (e.g., using BSTFA) is a common and effective method. This converts the -CH₂OH group to a -CH₂OSi(CH₃)₃ group, which is much more stable and volatile.

G start Analyze 6-(hydroxymethyl)- 2,3-dihydro-1H-inden-1-one check_volatility Is the analyte thermally stable? start->check_volatility use_hplc Use HPLC (Primary Method) check_volatility->use_hplc No / Unknown use_gc Use GC with caution check_volatility->use_gc Yes check_derivatization Is derivatization feasible? use_gc->check_derivatization gc_derivatized Use GC-MS with Derivatization (e.g., Silylation) check_derivatization->gc_derivatized Yes gc_low_temp Use GC-MS with Low-Temp Inlet & Deactivated Liner check_derivatization->gc_low_temp No

Caption: Method Selection: HPLC vs. GC.

Section 3: Mass Spectrometry (MS) Considerations

Q: For LC-MS, which ionization mode is best and what ions should I expect?

A: Electrospray Ionization (ESI) in positive mode is the recommended technique due to the molecule's polarity and the presence of the ketone oxygen, which can be readily protonated.

Ion TypeFormulaCalculated m/zNotes
Protonated Molecule [M+H]⁺163.075Primary ion for quantification in positive ESI.
Sodium Adduct [M+Na]⁺185.057Commonly observed adduct, especially if sodium is present in the sample or mobile phase.[10]
Water Loss Fragment [M+H-H₂O]⁺145.065Common fragment from the loss of the hydroxymethyl group as water.
CO Loss Fragment [M+H-CO]⁺135.080Potential fragment from the loss of the ketone carbonyl group.

Calculated m/z values are for the monoisotopic mass.

Detailed Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol is designed to provide a robust starting point for purity analysis and quantification.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.

    • Wash Solvent: 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent modern, end-capped C18 phase.

    • Column Temperature: 35 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Detection: PDA detector, monitor 254 nm, acquire data from 200-400 nm.

    • Gradient Program:

      • 0.00 min: 10% B

      • 15.00 min: 90% B

      • 17.00 min: 90% B

      • 17.01 min: 10% B

      • 20.00 min: 10% B (End Run)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.22 µm syringe filter if necessary.

Protocol 2: GC-MS Derivatization (Silylation)

This protocol improves volatility and thermal stability for GC-MS analysis.

  • Materials:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).

    • Solvent: Anhydrous Pyridine or Acetonitrile.

    • Vials: 2 mL GC vials with PTFE-lined caps.

  • Procedure:

    • Prepare a ~1 mg/mL solution of your sample in the chosen anhydrous solvent.

    • Transfer 100 µL of this solution to a clean GC vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

  • Suggested GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Column: Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Scan Range: m/z 40-450.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomes, A. F., et al. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 48(11), 1158-1166. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 512-517. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6). Retrieved from [Link]

  • Future Science Group. (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • MDPI. (2023). Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. Marine Drugs, 21(12), 633. Retrieved from [Link]

  • House, H. O., & Wasson, R. L. (1957). The Synthesis of Derivatives of 1-Indanone and Indenone. Journal of the American Chemical Society, 79(6), 1488–1492. Retrieved from [Link]

  • Zabiegała, B., et al. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science, 30(18), 3240-3251. Retrieved from [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. Retrieved from [Link]

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(Suppl. 1), 99-108. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. Retrieved from [Link]

  • Dutriez, T., et al. (2012). High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds. Journal of Chromatography A, 1256, 254-260. Retrieved from [Link]

  • ResearchGate. (2010). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2010). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. Retrieved from [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

Navigating the Synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable indanone derivative. Our focus is on providing practical, field-tested insights to help you navigate the complexities of its synthesis and overcome common experimental hurdles.

I. Strategic Overview: Choosing Your Synthetic Path

The synthesis of this compound presents a unique challenge due to the presence of the reactive hydroxymethyl group on the aromatic ring. The most common and direct approach to the indanone core is the intramolecular Friedel-Crafts acylation. However, the strong Lewis or Brønsted acids typically employed in this reaction can lead to unwanted side reactions with the alcohol functionality. Therefore, a successful synthesis hinges on a carefully considered strategy that either protects the hydroxyl group or utilizes alternative cyclization methods that are tolerant of this functional group.

Here, we will explore two primary synthetic strategies:

  • The Protective Group Strategy via Friedel-Crafts Acylation: This classic and often high-yielding approach involves protecting the hydroxymethyl group, performing the intramolecular Friedel-Crafts cyclization, and then deprotecting to yield the final product.

  • Alternative Cyclization Methods: For instances where protecting groups are undesirable or problematic, alternative methods such as the Nazarov cyclization or palladium-catalyzed reactions offer milder conditions that may be compatible with the free hydroxyl group.

II. The Protective Group Strategy: A Detailed Walkthrough

This strategy is often the most reliable for achieving high yields and purity. The key is the selection of a robust protecting group that is stable to the acidic conditions of the Friedel-Crafts reaction but can be removed cleanly without affecting the indanone core. The acetate ester is a common and effective choice.

Protective_Group_Strategy cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Deprotection Start p-Tolylacetic acid Step1 Esterification & Acetoxylation Start->Step1 1. SOCl2, MeOH 2. NBS, AIBN 3. KOAc Intermediate1 3-(4-(Acetoxymethyl)phenyl)propanoic acid Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 1. (COCl)2 2. AlCl3 Intermediate2 6-(Acetoxymethyl)-2,3-dihydro-1H-inden-1-one Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 LiOH or K2CO3, MeOH/H2O Final_Product 6-(Hydroxymethyl)-2,3-dihydro- 1H-inden-1-one Step3->Final_Product Nazarov_Cyclization Starting_Material Divinyl Ketone Precursor Step1 Lewis or Brønsted Acid Catalysis Starting_Material->Step1 Intermediate Pentadienyl Cation Step1->Intermediate Step2 4π-Electrocyclic Ring Closure Intermediate->Step2 Cyclized_Intermediate Cyclopentenyl Cation Step2->Cyclized_Intermediate Step3 Proton Transfer & Tautomerization Cyclized_Intermediate->Step3 Final_Product 6-(Hydroxymethyl)-2,3-dihydro- 1H-inden-1-one Step3->Final_Product

Caption: General workflow of the Nazarov Cyclization.

Q&A: Nazarov Cyclization

Q: Is the Nazarov cyclization tolerant of the free hydroxymethyl group?

A: Potentially. The reaction is acid-catalyzed, so the choice of acid is critical. Milder Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃) or Brønsted acids under carefully controlled conditions may be compatible. However, strong acids could lead to side reactions with the alcohol. It is advisable to first attempt the reaction with a protected alcohol to establish the optimal conditions.

B. Palladium-Catalyzed Carbonylative Cyclization

Transition-metal-catalyzed reactions offer a milder alternative to the often harsh conditions of Friedel-Crafts and Nazarov reactions. Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides can be a powerful tool for constructing the indanone core with good functional group tolerance. [1] Q&A: Palladium-Catalyzed Routes

Q: What are the main advantages of a palladium-catalyzed approach?

A: The primary advantages are the milder reaction conditions and the potential for greater functional group tolerance. These reactions often proceed at lower temperatures and do not require strong acids, which is beneficial for substrates with sensitive groups like the hydroxymethyl moiety.

Q: What are the challenges associated with this method?

A: The main challenges include the cost and sensitivity of the palladium catalyst and ligands. The synthesis of the required starting materials (e.g., vinyl or alkynyl substituted aryl halides) can also be more complex than the precursors for the Friedel-Crafts reaction.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-(Acetoxymethyl)-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

This protocol is a well-reasoned synthetic proposal based on established methods for analogous compounds.

Step 1: Synthesis of 3-(4-(Acetoxymethyl)phenyl)propanoic acid

  • Esterification of p-Tolylacetic acid: To a solution of p-tolylacetic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Benzylic Bromination: Dissolve the methyl ester in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under a UV lamp for 6 hours. Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Acetate Formation: Dissolve the crude benzylic bromide in acetone and add potassium acetate. Reflux the mixture for 8 hours. After cooling, filter off the potassium bromide and concentrate the filtrate. Purify the crude product by column chromatography to yield methyl 3-(4-(acetoxymethyl)phenyl)propanoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add an excess of lithium hydroxide and stir at room temperature for 12 hours. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give 3-(4-(acetoxymethyl)phenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Acyl Chloride Formation: To a solution of 3-(4-(acetoxymethyl)phenyl)propanoic acid in anhydrous dichloromethane, add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add oxalyl chloride (1.2 equivalents). Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Cyclization: In a separate flask, suspend aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C. Slowly add the solution of the acyl chloride dropwise to the AlCl₃ suspension. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to this compound

  • Dissolve the 6-(acetoxymethyl)-2,3-dihydro-1H-inden-1-one in a 3:1 mixture of methanol and water.

  • Add potassium carbonate (2 equivalents) and stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the final product. Further purification can be achieved by recrystallization or column chromatography.

V. References

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.

  • BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone.

  • Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]

  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1178. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization.

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • Kamat, S. P., et al. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47B(10), 1597-1599. [Link]

  • Sotor, A., & Wełniak, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization of 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis.[1][2][3] The focus is on developing a robust High-Performance Liquid Chromatography (HPLC) method, contextualized by comparisons with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical protocols necessary for accurate purity assessment and structural confirmation.

Introduction: The Analytical Imperative for a Polar Indenone Derivative

This compound (Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ) is a polar organic molecule containing both a ketone and a primary alcohol functional group.[4] Its structure, featuring a chromophoric indenone core, makes it amenable to UV-based detection, while its polarity dictates the optimal chromatographic strategy. In pharmaceutical development, rigorous characterization of such intermediates is non-negotiable, as the purity profile directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[5] This guide dissects the analytical choices required to build a self-validating system for quality control.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity profiling due to its high resolution, reproducibility, and quantitative accuracy.[5][6] The primary challenge in analyzing this compound is its polarity, which can lead to poor retention on traditional reversed-phase columns.

The Methodological Crossroads: Reversed-Phase vs. HILIC
  • Reversed-Phase (RP-HPLC): The most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[6][7] While versatile, highly polar analytes like our target compound may elute very early, close to the solvent front, compromising resolution and accuracy.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, amino, or cyano phases) and a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[8][9] HILIC is specifically designed for the retention and separation of polar compounds.[9][10] For this compound, HILIC offers a distinct advantage by promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface, ensuring a robust and reliable separation from non-polar impurities.[9]

Proposed HILIC-UV Method for Analysis

This protocol is designed as a starting point for method development and validation.

Experimental Protocol: HILIC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Luna HILIC, 250 x 4.6 mm, 5 µm) or an alternative polar phase like a cyano or amino column.[11]

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate

    • Gradient: 100% A to 100% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration at 100% A. Rationale: A gradient is employed to ensure elution of any less polar impurities that might be present while providing strong retention for the main analyte initially.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm. Rationale: The indenone structure is expected to have strong UV absorbance. A full UV scan should be performed to determine the absorbance maximum for optimal sensitivity.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 90:10 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.

    • Dilute further as needed with the same solvent. Causality: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent analyte precipitation on the column.[9]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Start Define Analytical Goal: Purity of this compound SamplePrep Sample Preparation (Dissolve in ACN/H₂O) Start->SamplePrep StandardPrep Standard Preparation (Reference Standard) Start->StandardPrep ColumnSelect Column Selection (HILIC Phase) MobilePhase Mobile Phase Optimization (ACN/Aqueous Buffer) ColumnSelect->MobilePhase HPLC_Run Execute HPLC Run (Gradient Elution) MobilePhase->HPLC_Run Detection UV Detection (λ=254 nm) HPLC_Run->Detection Integration Peak Integration Detection->Integration Quantification Quantification (% Purity) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the development and execution of an HPLC method.

Comparative Analysis with Alternative Techniques

While HPLC is ideal for routine purity testing, a multi-faceted approach using orthogonal techniques is essential for comprehensive characterization, especially during initial drug development.[12]

Comparison Summary
Technique Primary Use Sensitivity Sample Preparation Key Advantage Key Limitation
HPLC-UV Purity, QuantificationHigh (ng range)Simple dissolutionRobustness, cost-effective for QCLimited structural information
LC-MS Impurity ID, QuantificationVery High (pg-fg range)[13]Simple dissolutionMolecular weight & fragmentation data[14]Higher cost & complexity
GC-MS Volatile impurity analysisVery High (pg range)Often requires derivatization[15]Excellent for volatile/semi-volatile compoundsNot suitable for non-volatile or thermally labile compounds
NMR Structural ElucidationLow (µg-mg range)Simple dissolutionDefinitive structure confirmation[12][16]Low throughput, not ideal for trace analysis
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17] For this compound, the presence of the polar hydroxyl group makes it non-ideal for direct GC analysis.

  • Causality (The Need for Derivatization): The -OH group can cause poor peak shape and thermal degradation in the hot GC inlet. To overcome this, derivatization (e.g., silylation) is typically required to convert the polar -OH group into a more volatile and thermally stable silyl ether.[18] This adds a step to the sample preparation, increasing potential variability.

  • Verdict: While feasible with derivatization for identifying specific volatile impurities, it is less direct and more cumbersome than HPLC for routine purity analysis of the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[19]

  • Expertise & Trustworthiness: This is the premier technique for impurity profiling. An LC-MS method using the HILIC conditions described above would not only quantify impurities but also provide their molecular weights. Tandem MS (MS/MS) experiments could further yield structural fragments, enabling the confident identification of unknown degradation products or synthesis byproducts.[14] LC-MS is exceptionally sensitive, often capable of reaching picogram-level limits of detection, which is critical for identifying trace genotoxic impurities.[13]

  • Verdict: Indispensable for in-depth impurity identification and structural confirmation of unknowns found during HPLC analysis. It serves as a powerful orthogonal method to validate the primary HPLC-UV method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation.[12][20]

  • Authoritative Grounding: Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum, along with the number of signals in the ¹³C spectrum, would serve as a unique fingerprint to confirm the identity of this compound against a reference standard or theoretical prediction. It is the gold standard for proving that the correct molecule has been synthesized.[16]

  • Verdict: Essential for the initial structural confirmation of a new batch or reference standard. While quantitative NMR (qNMR) can be used for purity assessment, it is generally less suited for high-throughput quality control environments compared to HPLC.

Logical Framework for Technique Selection

Tech_Selection Start Analytical Question Is_Structure_Confirmed Is Structure Confirmed? Start->Is_Structure_Confirmed What_Is_Purity What is the Purity? Is_Structure_Confirmed->What_Is_Purity Yes Use_NMR Use NMR Spectroscopy Is_Structure_Confirmed->Use_NMR No Identify_Impurity Identify Unknown Impurity? What_Is_Purity->Identify_Impurity Impurity > Threshold? Use_HPLC Use HPLC-UV What_Is_Purity->Use_HPLC Yes Identify_Impurity->Use_HPLC No Use_LCMS Use LC-MS Identify_Impurity->Use_LCMS Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of this compound requires a strategically layered analytical approach. A validated HILIC-UV method stands as the most robust and efficient choice for routine quality control, offering reliable quantification of purity. This primary method should be supported by LC-MS for the definitive identification of any significant impurities and by NMR spectroscopy for the absolute structural confirmation of the material. By understanding the strengths and limitations of each technique, researchers can build a self-validating analytical workflow that ensures the quality and integrity of this critical pharmaceutical intermediate.

References

  • ResearchGate. Why is normal phase chromatography good for use on polar analytes?. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • PubChem. This compound. [Link]

  • SIELC Technologies. Separation of Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone on Newcrom R1 HPLC column. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0323202). [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • SIELC Technologies. Separation of 1-(Hydroxymethyl)-5,5-dimethylhydantoin on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • ACE Biolabs. This compound. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • MDPI. Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]

  • NIH. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • NIH. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. [Link]

  • ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • ResearchGate. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Waters. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]

  • NIH. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]

  • Der Pharma Chemica. Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]

  • MDPI. GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. [Link]

  • MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]

  • Global Journals. Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]

  • Analytical Methods (RSC Publishing). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. [Link]

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comparative study of different synthetic methods for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of different synthetic methodologies for this target molecule. We will delve into the strategic nuances of intramolecular Friedel-Crafts acylations and subsequent functional group manipulations, offering detailed experimental protocols and a critical evaluation of each route's efficiency, scalability, and overall practicality.

Introduction

The 1-indanone scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[1] The presence of a hydroxymethyl group at the 6-position offers a versatile handle for further chemical modifications, making this compound a particularly sought-after intermediate. This guide will explore and compare three primary synthetic pathways to this molecule, providing the necessary data for researchers to make informed decisions for their specific synthetic campaigns.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached via two main strategies:

  • Pre-functionalization Strategy: Construction of the indanone core from a starting material that already possesses the desired C6-substituent or a direct precursor.

  • Post-functionalization Strategy: Formation of a substituted indanone core followed by manipulation of the substituent at the C6-position to yield the final hydroxymethyl group.

This guide will detail and compare the following specific routes:

  • Route 1: Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid to form 6-methyl-2,3-dihydro-1H-inden-1-one, followed by benzylic bromination and subsequent hydrolysis.

  • Route 2: Friedel-Crafts acylation to produce 6-formyl-2,3-dihydro-1H-inden-1-one, followed by selective reduction of the aldehyde.

  • Route 3: Intramolecular Friedel-Crafts acylation of 3-(4-(methoxycarbonyl)phenyl)propanoic acid to give methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate, followed by reduction of the ester.

A summary of the key metrics for each route is presented below:

Parameter Route 1: From 6-Methyl-1-indanone Route 2: From 6-Formyl-1-indanone Route 3: From 6-Carboxy-1-indanone
Starting Material 3-(p-tolyl)propanoic acid4-formyl-3-phenylpropanoic acid3-(4-(methoxycarbonyl)phenyl)propanoic acid
Key Steps Friedel-Crafts, Bromination, HydrolysisFriedel-Crafts, Aldehyde ReductionFriedel-Crafts, Ester Reduction
Overall Yield ModerateGoodGood
Reagent Toxicity High (NBS, CCl4)Low to Moderate (NaBH4)Moderate (LiAlH4)
Scalability ModerateGoodGood
Purification Challenging due to byproductsStraightforwardStraightforward

Detailed Synthetic Protocols and Discussion

Route 1: Synthesis via Benzylic Bromination of 6-Methyl-2,3-dihydro-1H-inden-1-one

This route represents a post-functionalization approach where the readily available 6-methyl-1-indanone is converted to the desired product.

Logical Workflow:

Route_1_Workflow start 3-(p-tolyl)propanoic acid step1 Friedel-Crafts Acylation (PPA or SOCl2/AlCl3) start->step1 intermediate1 6-Methyl-2,3-dihydro-1H-inden-1-one step1->intermediate1 step2 Benzylic Bromination (NBS, AIBN) intermediate1->step2 intermediate2 6-(Bromomethyl)-2,3-dihydro-1H-inden-1-one step2->intermediate2 step3 Hydrolysis (e.g., aq. NaHCO3) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocol:

Step 1a: Synthesis of 3-(p-tolyl)propanoic acid This starting material can be prepared via standard methods, such as the malonic ester synthesis starting from p-methylbenzyl chloride.

Step 1b: Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one

  • Method A: Polyphosphoric Acid (PPA) Cyclization

    • To a mechanically stirred polyphosphoric acid (10x by weight of the starting acid) at 80-90°C, slowly add 3-(p-tolyl)propanoic acid.

    • Heat the mixture to 100°C and stir for 1-2 hours, monitoring the reaction by TLC.

    • Pour the hot mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization.

  • Method B: Acyl Chloride Cyclization

    • Reflux a solution of 3-(p-tolyl)propanoic acid in thionyl chloride for 2 hours.

    • Remove the excess thionyl chloride by distillation.

    • Dissolve the resulting crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).

    • Cool the solution to 0°C and add anhydrous aluminum chloride portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash, dry, and concentrate as described in Method A.

    • Purify the product by chromatography or recrystallization.

Step 2: Benzylic Bromination of 6-Methyl-2,3-dihydro-1H-inden-1-one

  • Dissolve 6-methyl-2,3-dihydro-1H-inden-1-one in a dry, non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount).

  • Reflux the mixture with irradiation from a sunlamp or a high-wattage incandescent bulb until the reaction is complete (monitored by TLC and the disappearance of the solid NBS).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one. This intermediate is often used in the next step without further purification.

Step 3: Hydrolysis to this compound

  • Dissolve the crude 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one in a mixture of acetone and water.

  • Add sodium bicarbonate (1.5 equivalents) and reflux the mixture for several hours until the starting material is consumed (TLC).

  • Cool the reaction mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Discussion:

This route benefits from the commercial availability and relatively low cost of the starting materials. The Friedel-Crafts acylation to form the indanone core is a robust and well-established reaction.[1] However, the benzylic bromination step can be challenging to control, often leading to the formation of di-brominated and other byproducts, which can complicate purification and lower the overall yield.[2] The use of toxic reagents like carbon tetrachloride is another significant drawback.

Route 2: Synthesis via Reduction of 6-Formyl-2,3-dihydro-1H-inden-1-one

This approach involves the synthesis of an aldehyde-substituted indanone, which is then selectively reduced to the target alcohol.

Logical Workflow:

Route_2_Workflow start 4-Formyl-3-phenylpropanoic acid step1 Friedel-Crafts Acylation (PPA or SOCl2/AlCl3) start->step1 intermediate1 6-Formyl-2,3-dihydro-1H-inden-1-one step1->intermediate1 step2 Selective Reduction (NaBH4) intermediate1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocol:

Step 1: Synthesis of 6-Formyl-2,3-dihydro-1H-inden-1-one The synthesis of the precursor, 4-formyl-3-phenylpropanoic acid, can be achieved through various methods, including the Vilsmeier-Haack reaction on a suitable precursor. The subsequent intramolecular Friedel-Crafts acylation is performed under similar conditions as described in Route 1 (Method A or B).

Step 2: Reduction of 6-Formyl-2,3-dihydro-1H-inden-1-one

  • Dissolve 6-formyl-2,3-dihydro-1H-inden-1-one in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.0-1.2 equivalents) portion-wise with stirring. The chemoselective reduction of the aldehyde in the presence of the ketone is generally efficient under these conditions.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Discussion:

This route offers a more direct and often cleaner approach compared to Route 1. The selective reduction of an aromatic aldehyde in the presence of a less reactive ketone is a high-yielding transformation with sodium borohydride.[3] This method avoids the use of harsh and toxic reagents like those in benzylic bromination. The main challenge lies in the synthesis of the 6-formyl-1-indanone precursor, which may require a multi-step sequence.

Route 3: Synthesis via Reduction of a 6-Carboxy- or 6-Carboalkoxy-1-indanone Derivative

This strategy involves the preparation of a carboxylic acid or ester-substituted indanone, followed by reduction to the primary alcohol.

Logical Workflow:

Route_3_Workflow start 3-(4-(Methoxycarbonyl)phenyl)propanoic acid step1 Friedel-Crafts Acylation (PPA or SOCl2/AlCl3) start->step1 intermediate1 Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate step1->intermediate1 step2 Reduction (LiAlH4 or BH3-THF) intermediate1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Route 3.

Experimental Protocol:

Step 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate The synthesis of the starting material, 3-(4-(methoxycarbonyl)phenyl)propanoic acid, can be accomplished by standard organic reactions. The subsequent intramolecular Friedel-Crafts acylation follows the general procedures outlined in Route 1.

Step 2: Reduction of Methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH4, excess) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of methyl 1-oxo-2,3-dihydro-1H-indene-6-carboxylate in anhydrous THF to the LiAlH4 suspension with vigorous stirring. Note that LiAlH4 will also reduce the ketone functionality. To achieve selective reduction of the ester, a milder reducing agent like sodium borohydride in the presence of a Lewis acid, or borane-tetrahydrofuran complex (BH3-THF) could be employed, though careful optimization of reaction conditions would be necessary to avoid reduction of the indanone carbonyl. A more practical approach would be to protect the ketone, reduce the ester, and then deprotect. However, for simplicity, the non-selective reduction is described here, which would necessitate a subsequent re-oxidation of the 1-hydroxyl group if the indanone is desired. Assuming the goal is the diol, the procedure continues as follows:

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0°C and quench by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

  • To obtain the target molecule, the 1-hydroxyl group would need to be selectively re-oxidized, for example, using manganese dioxide (MnO2).

Discussion:

This route is attractive because the reduction of esters to alcohols is typically a very efficient process. However, the non-selective nature of powerful reducing agents like LiAlH4 presents a significant challenge, as the indanone carbonyl will also be reduced. This necessitates additional protection/deprotection or oxidation steps, which adds to the overall step count and reduces the overall yield. The use of more selective reducing agents would require careful optimization.

Conclusion

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for hazardous reagents.

  • Route 2 is arguably the most efficient and practical approach , provided that the 6-formyl-1-indanone precursor is accessible. It offers a clean and high-yielding final step with straightforward purification.

  • Route 1 is a viable alternative , especially if 6-methyl-1-indanone is readily available. However, researchers must be prepared to address the challenges associated with the lack of selectivity in the benzylic bromination step and the use of toxic solvents.

  • Route 3 is the least direct approach due to the need for additional steps to address the non-selective reduction of the indanone carbonyl. While the individual steps are generally high-yielding, the increased number of transformations makes it less atom-economical.

Ultimately, a careful consideration of the pros and cons of each method, as outlined in this guide, will enable the selection of the most suitable synthetic strategy for the preparation of this important medicinal chemistry building block.

References

  • Organic Syntheses, Coll. Vol. 4, p.966 (1963); Vol. 34, p.101 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0966]
  • Fillion, E.; et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth.2012, 89, 115-125. [Link: http://www.orgsyn.org/demo.aspx?prep=v89p0115]
  • Dounay, A. B.; Magnus, P. The Nazarov Cyclization. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or065.01]
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Published October 26, 2022. [Link: https://www.scientificupdate.
  • Reduction of aldehydes and ketones by a stoichiometric amount of NaBH4 using a small amount of MeOH or EtOH. ResearchGate. 2022. [Link: https://www.researchgate.net/publication/363148147_Reduction_of_aldehydes_and_ketones_by_a_stoichiometric_amount_of_NaBH4_using_a_small_amount_of_MeOH_or_EtOH]

Sources

Evaluating Novel Kinase Inhibitors: A Head-to-Head Comparison Framework for 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one Against Established TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within oncology and inflammatory diseases, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the head-to-head comparison of a putative kinase inhibitor, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one, against a panel of well-established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While public domain data on the specific biological activity of this compound is not currently available, its structural features suggest potential as a kinase inhibitor. This guide will therefore serve as a roadmap for its evaluation, and that of other novel compounds, in the context of TAK1 inhibition.

The Central Role of TAK1 in Cellular Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and immune responses.[1][2] It integrates signals from various upstream stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors (TLRs).[1][2][3] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and several MAPK kinases (MKKs), leading to the activation of the NF-κB, c-Jun N-terminal kinase (JNK), and p38 signaling pathways.[1][4][5] Dysregulation of TAK1 signaling is implicated in a multitude of diseases, making it a compelling therapeutic target.[2][4][5]

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways TNF-R, IL-1R, TLRs TNF-R, IL-1R, TLRs TAK1 TAK1 TNF-R, IL-1R, TLRs->TAK1 Activation TAB1 TAB1 TAK1->TAB1 TAB2_3 TAB2_3 TAK1->TAB2_3 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation NF_kB NF-κB IKK_complex->NF_kB Activation p38 p38 MKKs->p38 JNK JNK MKKs->JNK

Caption: Simplified TAK1 signaling cascade.

A Comparative Landscape of TAK1 Inhibitors

To ascertain the potential of a novel compound, it must be benchmarked against existing inhibitors with well-defined properties. The following table summarizes key data for established TAK1 inhibitors, with this compound included as our investigational compound.

CompoundTarget(s)IC50 (nM)Mechanism of Action
This compound Presumed TAK1 Data not available To be determined
NG25TAK1, MAP4K2149 (TAK1), 21.7 (MAP4K2)[6]Type II inhibitor, binds to the DFG-out conformation[6]
5Z-7-OxozeaenolTAK1, VEGF-R28.1 (TAK1), 52 (VEGF-R2)[6][7]Irreversible, covalent inhibitor[6][8][9]
TakinibTAK19.5[6][9]Non-competitive, binds within the ATP binding pocket[6]
HS-276TAK12.5[10]ATP-competitive inhibitor[10]

Experimental Workflow for Inhibitor Characterization

A systematic and multi-faceted approach is required to fully characterize a novel inhibitor. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular efficacy.

Inhibitor_Characterization_Workflow A Biochemical Potency: In Vitro Kinase Assay (IC50) B Mechanism of Action: Enzyme Kinetics A->B Elucidate C Cellular Potency: Cell-Based Assays A->C Validate in cells E Selectivity Profiling: Kinome-wide Screening A->E Assess off-targets D Target Engagement: Western Blot Analysis C->D Confirm target

Caption: Experimental workflow for novel inhibitor validation.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency.[11][12] A radiometric or luminescence-based in vitro kinase assay is the gold standard for this determination.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by the TAK1 enzyme. The amount of phosphorylated substrate is then quantified, and the inhibition is calculated relative to a control with no inhibitor.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 complex

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • Substrate peptide (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)[13]

    • ATP (at a concentration close to the Km for TAK1)

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

    • Test compounds (serially diluted) and vehicle control (DMSO)

    • 96-well or 384-well plates

    • Scintillation counter or luminometer

  • Procedure: a. Prepare a reaction mixture containing the TAK1/TAB1 enzyme and substrate peptide in the kinase buffer. b. Add serial dilutions of the test compound (e.g., this compound) and control inhibitors to the wells of the plate. Include a vehicle control (DMSO). c. Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radiometric method). d. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid). f. For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Functional Inhibition

Cell-based assays are crucial for determining an inhibitor's efficacy in a more physiologically relevant context. This can be assessed by measuring the inhibition of downstream signaling events or cytokine production.

Principle: This protocol measures the ability of the test compound to inhibit the production of a pro-inflammatory cytokine, such as IL-6, in cells stimulated with a TAK1 activator like IL-1β.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human monocytic THP-1 cells or fibroblast-like synoviocytes) in appropriate media.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound and control inhibitors for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator (e.g., 10 ng/mL IL-1β or LPS) for a specified time (e.g., 24 hours).

  • Cytokine Quantification (ELISA): a. Collect the cell culture supernatant. b. Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol. c. Generate a standard curve using recombinant IL-6. d. Calculate the percentage of inhibition of IL-6 production for each inhibitor concentration relative to the stimulated vehicle control. e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.

Western Blot for Target Engagement

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to assess the phosphorylation status of downstream substrates of TAK1.

Principle: Western blotting is used to detect the levels of phosphorylated (activated) downstream targets of TAK1, such as p-p38 or p-JNK, in cell lysates following inhibitor treatment and stimulation.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells as described in the cellular assay protocol, typically for a shorter duration (e.g., 15-30 minutes of stimulation).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), total JNK, and a loading control (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities to determine the extent of inhibition of downstream signaling.

Conclusion

The successful development of novel kinase inhibitors hinges on a rigorous and comparative evaluation process. This guide outlines a comprehensive framework for characterizing a new chemical entity, exemplified by this compound, as a potential TAK1 inhibitor. By systematically determining its biochemical potency, cellular efficacy, and on-target activity in comparison to established inhibitors, researchers can gain the critical insights necessary to advance promising compounds through the drug discovery pipeline. The provided protocols offer a solid foundation for these investigations, ensuring data integrity and facilitating informed decision-making.

References

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - Frontiers. (2021-01-04). Retrieved from [Link]

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. Retrieved from [Link]

  • TAK1 selective inhibition: state of the art and future opportunities. (2015). PubMed. Retrieved from [Link]

  • Multifaceted Roles of TAK1 Signaling in Cancer. (2019-11-06). PMC - PubMed Central. Retrieved from [Link]

  • TAK1 inflammatory signalling pathways. TAK1 is activated by many... (n.d.). ResearchGate. Retrieved from [Link]

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. (2021). Frontiers. Retrieved from [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2). (2014-07-17). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. (2023). PMC - PubMed Central. Retrieved from [Link]

  • What are TAB1 inhibitors and how do they work? (2024-06-25). Patsnap Synapse. Retrieved from [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. (2023-06-12). JCI Insight. Retrieved from [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2019). NIH. Retrieved from [Link]

  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. (2016). ScienceDirect. Retrieved from [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020-09-02). The Royal Society Publishing. Retrieved from [Link]

  • TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • IC50 Determination. edX. Retrieved from [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. (2018). NIH. Retrieved from [Link]

  • Inhibition of TAK1 decreases cell proliferation and cytokines... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound | C10H10O2 | CID 21135785. PubChem. Retrieved from [Link]

  • IC50. Wikipedia. Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022-05-05). bioRxiv. Retrieved from [Link]

  • This compound. Chemicalbridge. Retrieved from [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. PMC - NIH. Retrieved from [Link]

  • Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. MDPI. Retrieved from [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. the NIST WebBook. Retrieved from [Link]

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A Comparative Guide to the Enantioselective Synthesis and Analysis of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral indanone framework is a crucial structural motif in numerous natural products and pharmaceutically active compounds. Specifically, 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one serves as a valuable chiral building block in the synthesis of various therapeutic agents. The biological activity of these agents is often contingent on their specific stereochemistry, making the development of efficient enantioselective synthetic routes and accurate analytical methods for chiral purity determination paramount. This guide provides an in-depth comparison of synthetic strategies and analytical techniques for this compound, supported by experimental data and mechanistic insights.

Part 1: Enantioselective Synthesis Strategies

The asymmetric synthesis of chiral indanones can be broadly approached through two main strategies: the enantioselective reduction of a prochiral indanone precursor or the asymmetric cyclization of an acyclic starting material. Each approach offers distinct advantages and challenges in terms of substrate scope, catalyst efficiency, and operational simplicity.

Method 1: Enantioselective Reduction of a Prochiral Ketone

One of the most direct routes to chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone.[1] This transformation can be achieved using various catalytic systems, including transition metal complexes and organocatalysts.[1]

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction, which employs an oxazaborolidine catalyst, is a well-established and highly predictable method for the asymmetric reduction of prochiral ketones.[1][2] The catalyst, generated in situ from a chiral amino alcohol and borane, coordinates with both the borane reducing agent and the ketone substrate, facilitating a highly stereocontrolled hydride transfer.[2]

Mechanism of CBS Reduction: The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, chair-like six-membered transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, activating the ketone towards reduction. The borane reducing agent then delivers a hydride to the less sterically hindered face of the ketone, leading to the formation of the desired enantiomer of the alcohol.

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is another powerful technique for the enantioselective reduction of ketones.[1] These reactions typically utilize ruthenium, rhodium, or iridium catalysts coordinated to chiral ligands, with isopropanol or formic acid serving as the hydrogen source.[1] For aryl ketones, Ru(II) catalysts bearing chiral diamine ligands have proven to be particularly effective.[1]

Causality of Experimental Choices: The choice of catalyst and ligand is critical for achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride transfer from the hydrogen donor to the ketone. The solvent can also play a significant role by influencing the catalyst's solubility, stability, and activity.

Method 2: Asymmetric Cyclization Reactions

An alternative to the reduction of a pre-formed indanone is the asymmetric cyclization of a suitable acyclic precursor. This approach can offer a more convergent and atom-economical route to the target molecule.

Rhodium-Catalyzed Asymmetric Isomerization: A notable example is the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols to yield β-chiral indanones.[3] This method has been shown to produce high enantioselectivities through the use of specifically designed axially chiral bisphosphine ligands.[3] The choice of substituents on the alkyne was found to be crucial for achieving high enantiomeric excess.[3]

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: Another elegant strategy involves the intramolecular palladium-catalyzed asymmetric reductive-Heck reaction of 2'-halochalcones.[4] This method allows for the synthesis of enantioenriched 3-substituted indanones. The choice of base in this reaction can be used to selectively form either the 3-substituted indanone or the corresponding α-exo-methylene indanone.[4]

Comparison of Synthetic Methods
MethodCatalyst SystemKey AdvantagesKey DisadvantagesReported ee (%)
CBS Reduction Oxazaborolidine/BoraneHigh predictability, commercially available catalysts.Stoichiometric use of borane, sensitivity to air and moisture.Generally >90%
Asymmetric Transfer Hydrogenation Ru, Rh, or Ir with chiral ligandsCatalytic, uses inexpensive reductants.Catalyst screening may be required, potential for catalyst poisoning.Up to 99%
Rh-Catalyzed Isomerization Rhodium with chiral bisphosphine ligandHigh enantioselectivity, convergent.[3]Requires synthesis of specialized ligands.[3]92-99%[3]
Pd-Catalyzed Reductive-Heck Palladium with chiral phosphine ligandAccess to diverse 3-substituted indanones.[4]Substrate synthesis may be multi-step.Up to 94%[4]

Experimental Protocol: CBS Reduction of 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one

Note: This is a representative protocol for a related substrate, as a specific protocol for the enantioselective reduction of this compound was not found in the initial search. The subsequent hydrolysis of the bromomethyl group would be required.

  • To a solution of (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF at 0 °C is added a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6-1.0 equivalents) dropwise.

  • The mixture is stirred for 15 minutes at 0 °C.

  • A solution of 6-(bromomethyl)-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction is stirred at 0 °C until complete consumption of the starting material is observed by TLC.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

G cluster_synthesis Enantioselective Synthesis Workflow Start Prochiral Indanone Reaction Asymmetric Reduction Start->Reaction Catalyst Chiral Catalyst (e.g., CBS, Ru-complex) Catalyst->Reaction Reductant Reducing Agent (e.g., Borane, Isopropanol) Reductant->Reaction Product Enantioenriched 6-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol Reaction->Product Analysis Chiral Analysis (HPLC/GC) Product->Analysis G cluster_analysis Chiral Analysis Workflow Sample Sample containing enantiomers Injection Inject into HPLC/GC Sample->Injection Column Chiral Stationary Phase Injection->Column Separation Differential Interaction Column->Separation Detection Detector (UV/FID) Separation->Detection Chromatogram Chromatogram with separated peaks Detection->Chromatogram Quantification Calculate Enantiomeric Excess Chromatogram->Quantification

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 193819-51-1). As a crucial intermediate in many research and development pipelines, its safe handling and disposal are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide moves beyond a simple checklist, explaining the rationale behind each procedure to empower researchers with the knowledge for safe and responsible chemical waste management.

Disclaimer: This guide is based on publicly available safety data and general best practices. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to the protocols established by your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations may vary and must be followed.

Core Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is classified with specific hazards that dictate its handling and disposal pathway. The primary causality for the stringent procedures outlined below is its potential to cause harm upon exposure.

  • Health Hazards: The compound is categorized with GHS Hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark.

  • Physical Form: It is a solid at room temperature, meaning the primary exposure risks during handling and disposal are inhalation of dust and direct skin or eye contact.[1][2]

  • Environmental Hazards: As a synthetic organic chemical, it must not be allowed to enter drains or the environment.[1][3] Improper disposal can lead to contamination of waterways and ecosystems.

This hazard profile necessitates that this compound be treated as regulated hazardous waste, requiring a disposal route that ensures its complete destruction, typically through controlled incineration by a licensed facility.[3]

Essential Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, from cleaning a minor spill to packing bulk waste, the following PPE is mandatory to mitigate the risks of exposure.

Hazard Classification Required Personal Protective Equipment (PPE)
H315: Causes skin irritation Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1][4]
H319: Causes serious eye irritation Eye Protection: Tightly fitting safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
H335: May cause respiratory irritation Respiratory Protection: Not typically required in a well-ventilated area. However, if dust formation is unavoidable, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or respirator.[1][2] All handling of powders should ideally occur within a chemical fume hood.[5]
General Dermal Contact Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron should be considered.[1][4]

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the nature of the waste: residual amounts in empty containers, spill cleanup material, or unneeded bulk chemical.

Protocol 3.1: Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethanol). This should be done in a chemical fume hood.

  • Collect Rinsate: Crucially, the solvent used for rinsing (the rinsate) now contains the chemical and must be collected as hazardous liquid waste.[6] Pour the rinsate into a designated, properly labeled waste container for non-halogenated organic solvents.[7]

  • Deface Label: Completely remove or deface the original label on the now-clean container to prevent misidentification.[6]

  • Final Disposal: The clean, de-labeled container can now be disposed of in the appropriate glass or plastic recycling bin according to your institution's guidelines.[6]

Protocol 3.2: Disposal of Contaminated Materials and Spill Residue

For materials such as contaminated gloves, weighing paper, or absorbent pads from a small spill cleanup:

  • Containment: Carefully collect all contaminated solid materials. For spills of the solid powder, sweep up the material gently to avoid creating dust.[1][2]

  • Packaging: Place all collected materials into a heavy-duty plastic bag or a designated solid waste container.

  • Labeling: Seal the bag or container and label it clearly as "Solid Waste Contaminated with this compound." Include relevant hazard pictograms.

  • Collection: Store the container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.

Protocol 3.3: Disposal of Bulk or Unused Chemical

Disposal of expired, unneeded, or off-specification this compound must be handled as a formal hazardous waste transfer.

  • Do Not Attempt Neutralization: Do not attempt to neutralize or chemically treat the waste in the lab. The compound's aromatic structure necessitates specialized disposal.[8]

  • Secure Packaging: Ensure the chemical is in its original, sealed, and clearly labeled container if possible. If repackaging is necessary, use a new, appropriate container and label it with the full chemical name, CAS number, and all relevant GHS hazard symbols.

  • Waste Tagging: Complete a hazardous waste disposal tag as required by your institution. This typically includes the chemical name, quantity, and generating laboratory information.

  • Transfer to EHS: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical in the regular trash or down the drain.[3][9]

Waste Stream Management and Segregation

Proper segregation is key to a safe and efficient laboratory waste program. This compound waste should be segregated as follows:

  • Solid Waste: The pure compound and materials contaminated with it should be placed in a container designated for Non-Halogenated Solid Organic Waste .

  • Liquid Waste: Solvents used to rinse containers or dissolve the compound for any reason must be collected in a container for Non-Halogenated Liquid Organic Waste .[7]

Never mix this waste with incompatible waste streams such as acids, bases, or halogenated solvents.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions regarding this compound.

G cluster_waste_type Identify Waste Type cluster_action Execute Disposal Protocol start Waste Generated: This compound bulk Bulk / Unused Solid start->bulk container Empty Container start->container spill Spill / Contaminated Debris start->spill pack_bulk Protocol 3.3: Package securely in original or new, labeled container. bulk->pack_bulk rinse Protocol 3.1: Triple rinse with solvent (e.g., acetone). container->rinse collect_spill Protocol 3.2: Collect solids, avoiding dust. Place in sealed bag/container. spill->collect_spill final_collection Label waste clearly. Store in designated hazardous waste accumulation area. pack_bulk->final_collection collect_rinsate Collect rinsate into 'Non-Halogenated Liquid Waste' rinse->collect_rinsate dispose_container Deface label & dispose of clean container in appropriate lab recycling. rinse->dispose_container collect_spill->final_collection collect_rinsate->final_collection ehs_pickup Transfer to EHS / Licensed Waste Contractor for Incineration final_collection->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • This compound PubChem Entry . National Center for Biotechnology Information. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers . University of Pennsylvania EHRS. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

Sources

Definitive Guide to Personal Protective Equipment for 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal

This guide provides comprehensive, experience-driven safety protocols for handling 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 193819-51-1). As a research chemical with specific hazard classifications, a thorough understanding of its properties is the foundation of a robust safety plan. This document moves beyond mere checklists to instill a deep, causal understanding of why certain protective measures are imperative, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

This compound is a solid organic compound. While extensive toxicological data is not available, established hazard classifications provide a clear directive for precautionary measures. The primary risks associated with this compound are:

Hazard ClassificationGHS CodeNature of Threat
Harmful if SwallowedH302Poses a significant toxic risk upon ingestion.
Causes Skin IrritationH315Direct contact can lead to inflammation, redness, and discomfort.
Causes Serious Eye IrritationH319Potential for significant, painful eye damage upon contact.
May Cause Respiratory IrritationH335Inhalation of dust can irritate the respiratory tract.

This data is based on supplier safety information and classifications for analogous compounds.[1][2]

The core safety principle is prevention of direct contact and aerosol inhalation . The indenone backbone is a common motif in biologically active molecules, and the hydroxymethyl group adds polarity. While not acutely toxic at all levels, its irritant properties and potential for unknown long-term effects necessitate treating it with a high degree of caution.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure. The following protocol outlines the minimum required PPE and provides guidance for escalating protection when necessary.

Foundational PPE for All Operations

This level of protection is mandatory for any task involving this compound, including weighing, solution preparation, and transfers.

  • Eye and Face Protection : Tightly fitting chemical safety goggles are the minimum requirement.[3] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling bulk quantities or solutions under pressure. Standard safety glasses are insufficient as they do not protect against splashes from all angles. This protocol adheres to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection : Due to the compound's ketone structure and skin irritation potential, glove selection is critical. A double-gloving strategy is recommended for enhanced protection.

    • Inner Glove : Nitrile gloves provide excellent dexterity and splash protection for incidental contact.

    • Outer Glove : For prolonged handling or when working with solutions, a more robust glove is necessary. While Polyvinyl Alcohol (PVA) gloves offer exceptional resistance to ketones, they degrade rapidly in the presence of water or aqueous solutions, making them unsuitable for handling a hydroxymethylated compound in many contexts.[5][6] Therefore, Butyl rubber or Viton™ gloves are the preferred choice for maximum chemical resistance. Always inspect gloves for tears or pinholes before use.[4][7]

  • Body Protection : A clean, buttoned laboratory coat is required to protect against minor spills and dust contamination.[4] Ensure the material is appropriate for chemical laboratories.

Respiratory Protection

Respiratory protection is situational and based on a risk assessment of potential aerosolization.

  • Handling Solid Powder : When weighing or transferring the solid compound, especially in quantities greater than a few grams, fine dust particles can become airborne.[7] All such operations must be conducted within a certified chemical fume hood or a powder containment hood. If this is not feasible, a NIOSH-approved respirator with N95 or P100 particulate filters is mandatory.[7]

  • Generating Aerosols : If any procedure (e.g., sonication, vortexing of solutions) has the potential to generate aerosols, work must be performed in a fume hood.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Exposure Potential cluster_2 PPE & Engineering Controls start Start: Handling This compound assess_task Assess the task to be performed start->assess_task is_solid Handling solid powder (weighing, transfer)? assess_task->is_solid is_splash Risk of splash (solutions, transfers)? is_solid->is_splash No fume_hood Work in Fume Hood or wear N95/P100 Respirator is_solid->fume_hood Yes face_shield Add Face Shield over Goggles is_splash->face_shield Yes base_ppe Mandatory Base PPE: - Safety Goggles - Double Gloves (Nitrile + Butyl) - Lab Coat is_splash->base_ppe No fume_hood->is_splash face_shield->base_ppe end_node Proceed with Task base_ppe->end_node

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

A proactive plan for handling and disposal is essential for minimizing risk and ensuring compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, designate a specific work area. Ensure an emergency eyewash station and safety shower are accessible.[3]

  • Don PPE : Put on all required PPE as determined by the workflow above. This includes the inner and outer gloves.

  • Weighing : If weighing the solid, perform the task in a fume hood or on a draft shield to minimize dust dispersal. Use anti-static weigh boats.

  • Solution Preparation : When adding solvents, do so slowly and carefully to avoid splashing. Keep containers closed when not in use.

  • Post-Handling : After the procedure is complete, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as contaminated solid waste.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield/goggles, inner gloves. Always wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill (<1g) of solid material, if you are trained and have the correct PPE, you can manage the cleanup. For larger spills or any liquid spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of Small Solid Spills :

    • Ensure you are wearing the full foundational and respiratory PPE.

    • Gently cover the spill with absorbent pads to prevent further aerosolization.

    • Carefully sweep the material into a dustpan or onto a stiff card. Avoid creating dust.

    • Place the spilled material and all cleanup supplies into a clearly labeled, sealable bag or container for hazardous waste.

    • Wipe the spill area with a damp cloth, then decontaminate with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.

Spill_Response_Tree spill_detected Spill Detected alert Alert others in the area spill_detected->alert assess_spill Assess Spill Size & Nature alert->assess_spill evacuate Evacuate Area Contact EHS assess_spill->evacuate Large Spill or Any Liquid Spill can_handle Are you trained and equipped to handle? assess_spill->can_handle Small Solid Spill (<1g) report Report Incident evacuate->report can_handle->evacuate No don_ppe Don Full PPE (incl. Respirator) can_handle->don_ppe Yes contain_spill Cover with absorbent pads Sweep solid material carefully don_ppe->contain_spill collect_waste Collect all materials into a labeled hazardous waste container contain_spill->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate decontaminate->report

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.